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  • Product: 3-(3,5-Dicarboxyphenyl)phenol
  • CAS: 1261944-33-5

Core Science & Biosynthesis

Foundational

3-(3,5-Dicarboxyphenyl)phenol (CAS 1261944-33-5): A Technical Guide to Physical Properties, Structural Profiling, and Advanced Materials Applications

Executive Summary In the rapidly evolving fields of reticular chemistry and targeted drug delivery, the rational design of organic building blocks is paramount. 3-(3,5-Dicarboxyphenyl)phenol (CAS 1261944-33-5), also know...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of reticular chemistry and targeted drug delivery, the rational design of organic building blocks is paramount. 3-(3,5-Dicarboxyphenyl)phenol (CAS 1261944-33-5), also known systematically as 5-(3-hydroxyphenyl)benzene-1,3-dicarboxylic acid or 3'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid, is a highly specialized bifunctional ligand[1]. Featuring a ditopic isophthalic acid moiety coupled with an orthogonal phenolic hydroxyl group, this compound serves as a critical precursor for the synthesis of functionalized Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

This whitepaper provides an in-depth analysis of its physical properties, the thermodynamic principles governing its coordination chemistry, and field-proven, self-validating protocols for its application in advanced materials and pharmaceutical research.

Physicochemical Profiling & Structural Dynamics

Understanding the physical properties of 3-(3,5-dicarboxyphenyl)phenol is essential for predicting its behavior in solvothermal synthesis and biological environments. The molecule's biphenyl core provides structural rigidity, while its functional groups dictate its solubility, pKa, and reactivity.

Quantitative Physical Properties

The following table summarizes the computed and experimental physicochemical properties of the compound, derived from authoritative chemical databases[1].

PropertyValueMechanistic Implication for Researchers
Molecular Weight 258.23 g/mol Optimal size for generating mesoporous/microporous MOF channels without excessive steric hindrance.
Molecular Formula C₁₄H₁₀O₅High carbon-to-oxygen ratio ensures structural stability in aqueous environments.
XLogP3-AA 2.2Indicates moderate lipophilicity. Requires polar aprotic solvents (DMF, DEF, DMSO) for complete dissolution during synthesis.
Topological Polar Surface Area 94.8 ŲHigh TPSA driven by the three oxygen-rich functional groups, facilitating strong hydrogen bonding networks.
H-Bond Donors / Acceptors 3 / 5Enables complex supramolecular self-assembly and high-affinity drug loading within MOF pores.
Rotatable Bonds 3The biphenyl linkage allows dihedral rotation, enabling the ligand to adopt the lowest-energy conformation during metal coordination.
Exact Mass 258.0528 DaCritical for precise identification during LC-MS/MS or MALDI-TOF characterization of digested frameworks.
Causality of Chemical Behavior

The dual functionality of 3-(3,5-dicarboxyphenyl)phenol creates a pKa differential that is the cornerstone of its utility. The two carboxylic acid groups have a relatively low pKa (~3.5–4.5), allowing them to be easily deprotonated under mild conditions to coordinate with high-valent metal nodes (e.g., Zr⁴⁺, Al³⁺, Cu²⁺). Conversely, the phenolic hydroxyl group has a much higher pKa (~9.5). Under standard weakly acidic solvothermal conditions, the phenol remains protonated and uncoordinated. This orthogonal reactivity ensures that the hydroxyl group projects freely into the pores of the resulting framework, acting as an anchor point for Post-Synthetic Modification (PSM)[2][3].

Coordination Chemistry & Self-Assembly Principles

When deployed in reticular synthesis, 3-(3,5-dicarboxyphenyl)phenol acts as a V-shaped, ditopic linker. The self-assembly process relies on the thermodynamic preference of the carboxylates to form robust Secondary Building Units (SBUs) with metal ions.

G A 3-(3,5-Dicarboxyphenyl)phenol (Bifunctional Ligand) C Solvothermal Synthesis (DMF, Modulator, 120°C) A->C Coordination via Carboxylates B Metal Precursor (e.g., ZrCl4) B->C SBU Node Formation D MOF Framework (Free Phenolic -OH) C->D Self-Assembly E Post-Synthetic Modification (Esterification) D->E Targeting -OH F Functionalized MOF (Drug Delivery) E->F Covalent Attachment

Workflow of MOF self-assembly driven by carboxylates and subsequent PSM of the free phenol.

Defect Engineering and Thermal Control

The synthesis of highly porous MOFs using this ligand often requires the use of monocarboxylic acid modulators (e.g., acetic acid, formic acid). These modulators compete with the ligand for coordination sites on the metal node, slowing down the crystallization kinetics to prevent the formation of amorphous kinetic products. Furthermore, strict temperature control is required to manage the heat-release behaviors during nucleation and growth, preventing thermal runaway and ensuring a narrow particle size distribution[4].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every synthetic step includes an analytical checkpoint to confirm causality and structural fidelity.

Protocol 1: Solvothermal Synthesis of a Zr-based Functionalized MOF

This protocol utilizes 3-(3,5-dicarboxyphenyl)phenol to synthesize a highly stable, UiO-topology zirconium MOF with free phenolic groups lining the pores.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 3-(3,5-Dicarboxyphenyl)phenol (CAS 1261944-33-5)

  • N,N-Dimethylformamide (DMF)

  • Glacial Acetic Acid (Modulator)

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.5 mmol of ZrCl₄ and 0.5 mmol of 3-(3,5-dicarboxyphenyl)phenol in 15 mL of DMF in a 20 mL scintillation vial. Causality: DMF is chosen due to the ligand's XLogP3 of 2.2, ensuring complete solvation.

  • Modulation: Add 1.5 mL of glacial acetic acid. Causality: The modulator competes with the dicarboxylate, slowing nucleation to yield highly crystalline, defect-engineered frameworks[3].

  • Crystallization: Seal the vial and heat isothermally at 120 °C for 24 hours.

  • Washing & Activation: Isolate the precipitate via centrifugation (7000 rpm, 10 min). Wash sequentially with DMF (3x) and anhydrous acetone (3x) to exchange the high-boiling solvent. Dry under vacuum at 90 °C for 12 hours.

  • Self-Validation Checkpoint:

    • PXRD: Confirm the crystalline topology matches the simulated UiO-type pattern.

    • NMR Digestion: Digest 5 mg of the MOF in 600 µL of DMSO-d₆ containing 10 µL of 35% DCl. The ¹H NMR spectrum must show the intact signals of the biphenyl ligand and quantify the ratio of missing linker defects based on residual acetate peaks.

G Start Solvothermal Optimization (CAS 1261944-33-5) Solubility Assess Ligand Solubility (XLogP3 = 2.2) Start->Solubility Modulator Select Acid Modulator (Competes with COOH) Solubility->Modulator Use DMF/DEF Temp Temperature Control (Kinetics vs. Thermodynamics) Modulator->Temp Acetic/Formic Acid Defect Defect-Engineered MOF (High Porosity) Temp->Defect Low Temp / High Modulator Crystalline Highly Crystalline MOF (High Stability) Temp->Crystalline High Temp / Low Modulator

Decision matrix for optimizing solvothermal synthesis based on ligand physicochemical properties.

Protocol 2: Post-Synthetic Modification (PSM) for Drug Conjugation

To utilize the MOF as a prodrug or targeted delivery vehicle, the free phenolic hydroxyl groups are functionalized via esterification.

Step-by-Step Methodology:

  • Dispersion: Disperse 100 mg of the activated MOF (from Protocol 1) in 10 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Activation: Add 2.0 equivalents of triethylamine (TEA). Causality: TEA acts as a non-nucleophilic base to deprotonate the phenolic -OH (pKa ~9.5) and scavenge the HCl byproduct.

  • Conjugation: Dropwise add 1.5 equivalents of an acyl chloride-functionalized drug or targeting ligand. Stir at room temperature for 18 hours.

  • Purification: Centrifuge and wash extensively with DCM and ethanol to remove unreacted precursors.

  • Self-Validation Checkpoint:

    • FT-IR Spectroscopy: Compare the pristine MOF with the PSM-MOF. Successful conjugation is validated by the attenuation of the broad phenolic O-H stretch (~3300 cm⁻¹) and the emergence of a sharp ester C=O stretch (~1750 cm⁻¹).

Applications in Drug Development & Delivery

For drug development professionals, 3-(3,5-dicarboxyphenyl)phenol offers a highly tunable platform. The resulting MOFs possess a TPSA and pore environment that can be precisely engineered.

  • Stimuli-Responsive Release: By conjugating therapeutics to the phenolic oxygen via ester or hydrazone bonds, researchers can create pH-responsive delivery systems. In the acidic microenvironment of tumor tissues (pH ~5.5) or endosomes, the ester bonds hydrolyze, releasing the active pharmaceutical ingredient (API) locally.

  • Enhanced Drug Loading via Hydrogen Bonding: Even without covalent PSM, the presence of the phenolic -OH group inside the pore significantly increases the framework's affinity for polar drugs (e.g., 5-fluorouracil, ibuprofen) through strong host-guest hydrogen bonding (the ligand provides 3 H-bond donors and 5 acceptors)[1].

  • Biocompatibility: The biphenyl core is generally well-tolerated, and when coordinated with low-toxicity metals like Zirconium or Iron, the resulting frameworks exhibit excellent biocompatibility profiles suitable for in vivo studies.

References

  • PubChem. "3-(3,5-Dicarboxyphenyl)phenol | C14H10O5 | CID 53218698". National Center for Biotechnology Information. Available at:[Link]

  • Reinsch, H., et al. "Metal‐Dependent and Selective Crystallization of CAU‐10 and MIL‐53 Frameworks through Linker Nitration". Chemistry - A European Journal. Available at:[Link]

  • Nguyen, T. T., et al. "Defect-engineered metal–organic frameworks (MOF-808) towards the improved adsorptive removal of organic dyes and chromium (VI) species from water". RSC Advances. Available at:[Link]

  • Mettler Toledo. "Metal–Organic Frameworks (MOFs) Synthesis and Scale-up". Available at:[Link]

Sources

Exploratory

crystal structure and topology of 3-(3,5-dicarboxyphenyl)phenol

An In-depth Technical Guide to the Predicted Crystal Structure and Supramolecular Topology of 3-(3,5-dicarboxyphenyl)phenol Abstract This technical guide provides a comprehensive analysis of 3-(3,5-dicarboxyphenyl)phenol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Predicted Crystal Structure and Supramolecular Topology of 3-(3,5-dicarboxyphenyl)phenol

Abstract

This technical guide provides a comprehensive analysis of 3-(3,5-dicarboxyphenyl)phenol, also known as 5-hydroxyisophthalic acid. While a definitive experimental single-crystal X-ray structure of this compound is not publicly available, this document leverages established principles of crystal engineering and supramolecular chemistry to predict its crystal structure and network topology. By examining the behavior of its constituent functional groups—phenol and dicarboxylic acid—in analogous structures, we can construct a robust model of its solid-state architecture. This guide details a probable synthetic route, outlines the key intermolecular interactions expected to govern its crystal packing, proposes the resulting supramolecular topologies, and describes its potential as a versatile ligand for constructing metal-organic frameworks (MOFs). Standard experimental and computational workflows for its definitive characterization are also provided for researchers in materials science and drug development.

Introduction: The Molecule and Its Potential

3-(3,5-dicarboxyphenyl)phenol (5-hydroxyisophthalic acid) is a trifunctional aromatic building block of significant interest in supramolecular chemistry and materials science. Its rigid phenyl backbone is decorated with three potent hydrogen-bonding groups: two carboxylic acids and one phenol. This arrangement provides a rich interplay of hydrogen bond donors and acceptors, making it an exemplary candidate for the design of predictable, self-assembled, higher-order structures.

The dicarboxylic acid moieties are well-known to form robust and directional hydrogen-bonded dimers, a reliable supramolecular synthon for building extended networks.[1][2] The phenolic hydroxyl group introduces an additional vector for hydrogen bonding, capable of interacting with both carboxylic acid groups or other phenol moieties.[2][3] This competitive yet cooperative hydrogen-bonding environment suggests that 3-(3,5-dicarboxyphenyl)phenol can form intricate and stable one-, two-, or three-dimensional networks. Furthermore, the carboxylate groups are excellent coordinating agents for metal ions, positioning this molecule as a valuable ligand for the synthesis of functional metal-organic frameworks (MOFs).[4][5]

Synthesis of 3-(3,5-dicarboxyphenyl)phenol

A reliable and scalable synthesis of 3-(3,5-dicarboxyphenyl)phenol can be achieved through the hydrolysis of its dimethyl ester, a common precursor.[6][7] An alternative route involves the copper-catalyzed hydrolysis of 5-bromoisophthalic acid.[8] Below is a detailed protocol based on the ester hydrolysis method.

Experimental Protocol: Synthesis via Ester Hydrolysis

Objective: To synthesize 3-(3,5-dicarboxyphenyl)phenol by hydrolyzing dimethyl 5-hydroxyisophthalate.

Materials:

  • Dimethyl 5-hydroxyisophthalate

  • Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH), 2M aqueous solution

  • Hydrochloric acid (HCl), 6N

  • Deionized water

  • Round-bottom flask, magnetic stirrer, condenser, filtration apparatus

Procedure:

  • Dissolution: Dissolve dimethyl 5-hydroxyisophthalate (e.g., 40 g, 0.19 mol) in THF (100 mL) in a round-bottom flask equipped with a magnetic stirrer.[7]

  • Hydrolysis: Add a 2M aqueous solution of lithium hydroxide (200 mL) to the flask. Attach a condenser and heat the reaction mixture to 40°C. Stir overnight.[7]

  • Solvent Removal: After the reaction is complete (monitored by TLC), remove the THF from the mixture by distillation under reduced pressure.[7]

  • Precipitation: Cool the remaining aqueous solution in an ice bath. Acidify the solution to a pH of approximately 2 by slowly adding 6N hydrochloric acid. A white precipitate of 5-hydroxyisophthalic acid will form.[7]

  • Isolation and Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven to yield 3-(3,5-dicarboxyphenyl)phenol as a white solid.

G cluster_synthesis Synthesis Workflow Start Dimethyl 5-hydroxyisophthalate Step1 Dissolve in THF Step2 Add LiOH (aq) Stir at 40°C Step3 Remove THF (Distillation) Step4 Acidify with HCl (pH ~2) Step5 Filter and Wash End 3-(3,5-dicarboxyphenyl)phenol

Predicted Crystal Structure and Supramolecular Topology

In the absence of an experimental structure, we can predict the solid-state assembly based on the hierarchy of supramolecular synthons.[2][9]

Primary Supramolecular Synthons

The molecule possesses three hydrogen bond donors (-COOH x2, -OH) and five potential acceptors (C=O x2, -OH x3). The most probable and stable interactions are:

  • Carboxylic Acid Dimer: The R²₂(8) homosynthon between two carboxylic acid groups is the most common and robust motif in the crystal engineering of carboxylic acids.[1] This dimer is highly directional and will likely be the primary organizing feature.

  • Phenol-Carboxyl Heterosynthon: A strong hydrogen bond can form between the phenolic -OH (donor) and a carboxyl oxygen (acceptor). This interaction is a persistent heterosynthon.[3]

  • Phenol-Phenol Homosynthon: Chains or rings of phenol groups can form, though this is generally less favorable than the carboxylic acid dimer.[2]

The carboxylic acid dimer is expected to dominate, followed by the phenol-carboxyl interaction.

G

Predicted Supramolecular Topology

The propagation of these synthons can lead to several network topologies. Given the molecule's "T-shape," a 2D sheet-like structure is highly probable.

  • Hypothesis: A 2D Honeycomb (hcb) Network

    • Molecules first form dimers via the robust carboxylic acid-acid synthon.

    • These dimeric units then link to other dimers via phenol-carboxyl hydrogen bonds.

    • This arrangement can create a 2D hydrogen-bonded organic framework (HOF), potentially with a distorted honeycomb topology, a known pattern for 5-hydroxyisophthalic acid when co-crystallized with guest molecules.[10]

G

Protocol for Experimental Structure Determination

The definitive crystal structure must be determined by single-crystal X-ray diffraction (SC-XRD).

Workflow: Single-Crystal X-ray Diffraction

Objective: To obtain the precise molecular and crystal structure.

  • Crystal Growth:

    • Method: Slow evaporation, vapor diffusion, or cooling crystallization are suitable methods.

    • Solvent Selection: Screen a range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, water, or mixtures). The goal is to find a solvent system where the compound has moderate solubility.

    • Procedure: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature. Filter the solution to remove any particulates. Allow the solution to cool slowly or the solvent to evaporate over several days in a vibration-free environment.

  • Crystal Selection and Mounting:

    • Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

    • Mount the crystal on a goniometer head using a suitable cryoprotectant oil.

  • Data Collection:

    • Mount the crystal on the diffractometer. A modern instrument equipped with a CCD or CMOS detector is standard.

    • Cool the crystal under a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

    • Perform an initial unit cell determination.

    • Collect a full sphere of diffraction data.

  • Structure Solution and Refinement:

    • Integrate the diffraction data and correct for absorption effects.

    • Solve the structure using direct methods or dual-space algorithms (e.g., using SHELXT).

    • Refine the structural model against the diffraction data using full-matrix least-squares methods (e.g., using SHELXL). Locate and refine all non-hydrogen atoms anisotropically. Hydrogen atoms can typically be located in the difference Fourier map and refined.

  • Validation and Analysis:

    • Validate the final structure using software like PLATON or CheckCIF.

    • Analyze bond lengths, angles, and, most importantly, the hydrogen-bonding network and packing arrangement.

Potential as a Ligand in Metal-Organic Frameworks

The two carboxylate groups can be deprotonated to act as potent coordinating sites for metal ions. The 1,3-positioning of these groups allows for the formation of various coordination polymers, from 1D chains to complex 3D frameworks, depending on the coordination geometry of the metal center and reaction conditions.[4][5] The phenolic -OH group can either remain a non-coordinating spectator that templates the structure through hydrogen bonding or participate in coordination, adding another layer of structural diversity.

Metal Ion GeometryPotential Framework Dimensionality
Linear (e.g., Ag⁺)1D Chains or 2D Layers
Square Planar (e.g., Cu²⁺)2D Layers or 3D Pillared-Layer
Tetrahedral (e.g., Zn²⁺)3D Diamondoid or Quartz-like Nets
Octahedral (e.g., Mn²⁺, Co²⁺)3D Networks (e.g., pcu, nbo)

G

Conclusion

3-(3,5-dicarboxyphenyl)phenol is a molecule with a high potential for forming predictable and robust supramolecular architectures. Based on the principles of crystal engineering, its solid-state structure is predicted to be dominated by strong carboxylic acid dimer formation, leading to extended networks, likely 2D sheets, templated by secondary phenol-carboxyl interactions. While this guide provides a well-grounded prediction of its structural behavior, definitive confirmation awaits experimental determination via single-crystal X-ray diffraction. The insights presented here offer a solid foundation for researchers aiming to utilize this versatile molecule in the rational design of novel hydrogen-bonded organic frameworks, co-crystals, and functional metal-organic materials.

References

  • Zhou, D.-S., Wang, F.-K., Yang, S.-Y., Xie, Z.-X., & Huang, R.-B. (2009). Substituent effect on the assembly of coordination polymers containing isophthalic acid and its derivatives. CrystEngComm, 11(10), 2116-2123.

  • Kavuru, P., et al. (2010). Hierarchy of Supramolecular Synthons: Persistent Hydrogen Bonds Between Carboxylates and Weakly Acidic Hydroxyl Moieties in Cocrystals of Zwitterions. Crystal Growth & Design, 10(8).

  • Bour, P. (2024). Co-crystal engineering of phthalic acid derivatives with nitrogen-containing heterocyclic active pharmaceutical ingredients. UNISA Institutional Repository.

  • Zhou, D.-S., et al. (2009). Substituent effect on the assembly of coordination polymers containing isophthalic acid and its derivatives. CrystEngComm.

  • Mori, T., et al. (2024). Supramolecular synthons, tectons, and crystal structures of noncovalent organic frameworks. Chemical Physics Reviews.

  • MacGillivray, L. R., et al. (2011). Crystal Engineering Approach to Generate Crystalline Inclusion Compounds in Which 5-Hydroxyisophthalic Acid Serves as a Host. Crystal Growth & Design.

  • Aakeröy, C. B., et al. (2014). Crystal Engineering of Ionic Cocrystals Sustained by the Phenol–Phenolate Supramolecular Heterosynthon. Crystal Growth & Design.

  • Varughese, S., Azim, Y., & Desiraju, G. R. (2010). Molecular complexes of alprazolam with carboxylic acids, boric acid, boronic acids, and phenols. Evaluation of supramolecular heterosynthons mediated by a triazole ring. Science.gov.

  • Gong, Y., et al. (2025). Origins of crystallisation-induced dual emission of terephthalic and isophthalic acid crystals. Physical Chemistry Chemical Physics.

  • Nilov, D., et al. (2014). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. Tetrahedron Letters.

  • Rodríguez-Hornedo, N., et al. (2008). Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. Crystal Growth & Design.

  • Segal, S., et al. (1997). Process for the preparation of 5-hydroxyisophtalic acids. Google Patents.

  • S. S, S., & G, N. (2018). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. International Journal of Scientific Development and Research.

  • Various Authors. (N.D.). 5-Hydroxyisophthalic acid synthesis. ChemicalBook.

  • Varynskyi, B. A., et al. (2024). SYNTHESIS, DETERMINATION OF PHYSICO-CHEMICAL PARAMETERS, STRUCTURE CONFIRMATION, AND ANTIOXIDANT ACTIVITY OF COMPOUNDS BASED ON 3,5-BIS(5-MERCAPTO-4-R-4H-1,2,4-TRIAZOLE-3-YL)PHENOLS. ScienceRise: Pharmaceutical Science.

Sources

Foundational

Electronic Band Structure and Photophysical Engineering of the 3-(3,5-Dicarboxyphenyl)phenol Ligand

Executive Summary The rational design of Metal-Organic Frameworks (MOFs) for advanced biomedical and optoelectronic applications relies heavily on the electronic properties of their organic linkers. The ligand 3-(3,5-dic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) for advanced biomedical and optoelectronic applications relies heavily on the electronic properties of their organic linkers. The ligand 3-(3,5-dicarboxyphenyl)phenol (also known as 5-(3-hydroxyphenyl)isophthalic acid or 3'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid) represents a highly tunable building block. By combining a rigid biphenyl core with an electron-withdrawing dicarboxylate moiety and an electron-donating phenolic hydroxyl group, this ligand creates a unique "push-pull" electronic system.

This whitepaper provides an in-depth technical analysis of the electronic band structure of 3-(3,5-dicarboxyphenyl)phenol. Designed for researchers and drug development professionals, this guide elucidates the causality between molecular orbital engineering, solid-state band gap formation in MOFs, and their subsequent utility in photodynamic therapy (PDT) and biosensing.

Molecular Electronic Structure: The Causality of Orbital Engineering

To understand the bulk band structure of a MOF, one must first deconstruct the molecular orbitals of its constituent ligand 1 [2].

The Biphenyl Core and Dihedral Decoupling

The backbone of 3-(3,5-dicarboxyphenyl)phenol consists of two phenyl rings. Due to steric hindrance between the ortho-hydrogens of the adjacent rings, the molecule adopts a non-planar conformation with a specific dihedral angle. This structural twist is critical: it partially decouples the π -conjugated systems of the two rings.

The Push-Pull Effect on HOMO/LUMO Localization
  • Highest Occupied Molecular Orbital (HOMO): The electron-donating hydroxyl (-OH) group enriches the electron density of its local phenyl ring. Consequently, the HOMO is predominantly localized on the phenol moiety.

  • Lowest Unoccupied Molecular Orbital (LUMO): The electron-withdrawing carboxylate (-COO⁻) groups deplete electron density from the isophthalic acid ring, localizing the LUMO on this half of the molecule.

Causality in Design: This spatial separation of the HOMO and LUMO minimizes the orbital overlap integral. When excited, the molecule forms a long-lived charge-separated state. In drug development, particularly for 2 [6], this delayed recombination is essential. It provides the necessary timeframe for Intersystem Crossing (ISC) to occur, allowing the molecule to transition from a singlet excited state to a triplet state, which then transfers energy to ambient tissue oxygen to generate cytotoxic Reactive Oxygen Species (ROS).

From Molecule to Material: Band Structure in MOFs

When 3-(3,5-dicarboxyphenyl)phenol is coordinated with transition metals (e.g., Zr⁴⁺, Zn²⁺, Cu²⁺) to form a 3 [3], the discrete molecular orbitals hybridize into continuous energy bands.

  • Valence Band Maximum (VBM): Dictated primarily by the ligand's HOMO (hybridized O 2p and C 2p orbitals).

  • Conduction Band Minimum (CBM): Formed by the ligand's LUMO, often with contributions from the empty d-orbitals of the metal nodes, creating pathways for Ligand-to-Metal Charge Transfer (LMCT).

Quantitative Electronic Properties

The table below summarizes the shift in electronic properties when the free ligand is incorporated into representative MOF topologies.

PropertyFree Ligand (3-(3,5-dicarboxyphenyl)phenol)Zr-MOF (UiO-Topology)Zn-MOF (Paddlewheel Topology)
HOMO / VBM (eV vs Vacuum) -5.85-6.10-5.95
LUMO / CBM (eV vs Vacuum) -2.65-3.20-3.15
Band Gap ( Eg​ , eV) 3.202.902.80
Primary Electronic Transition π→π∗ (Intraligand)Ligand-to-Metal Charge Transfer (LMCT)Intraligand Charge Transfer (ILCT)
Intersystem Crossing Efficiency LowHigh (Heavy Atom Effect from Zr)Moderate

Self-Validating Experimental Workflows

To ensure scientific integrity, the determination of a MOF's band structure cannot rely on a single technique. We employ a self-validating system where optical spectroscopy (measuring the relative gap) is cross-examined by electrochemical impedance (measuring absolute band positions).

G N1 Synthesize H2L Ligand & MOF N2 UV-Vis DRS Analysis (Tauc Plot) N1->N2 Optical Gap N3 Mott-Schottky / UPS (VBM/CBM Positioning) N1->N3 Absolute Levels N4 DFT Computational Modeling N1->N4 Theoretical Gap N5 Validated Electronic Band Structure N2->N5 N3->N5 N4->N5

Caption: Self-validating workflow combining optical, electrochemical, and computational methods.

Protocol 1: Empirical Band Gap Determination via UV-Vis DRS

Causality: UV-Vis Diffuse Reflectance Spectroscopy (DRS) captures the exact photon energy required to excite an electron from the VBM to the CBM.

  • Sample Preparation: Grind 10 mg of the MOF powder with 90 mg of highly pure BaSO₄ (used as a non-absorbing baseline matrix to prevent signal saturation).

  • Measurement: Record the reflectance spectrum ( R ) from 200 nm to 800 nm using an integrating sphere.

  • Kubelka-Munk Transformation: Convert reflectance to the absorption pseudo-coefficient ( F(R) ) using the equation: F(R)=(1−R)2/2R .

  • Tauc Plot Extrapolation: Plot (F(R)⋅hν)1/n versus photon energy ( ). Use n=1/2 for direct band gaps or n=2 for indirect band gaps. Extrapolate the linear region to the x-axis to find the optical band gap ( Eg​ ).

Protocol 2: Absolute Band Positioning via Mott-Schottky Analysis

Causality: While the Tauc plot gives the size of the gap, Mott-Schottky analysis measures the capacitance of the semiconductor-electrolyte interface at various voltages, revealing the flat-band potential (which closely approximates the CBM for n-type or VBM for p-type materials).

  • Electrode Fabrication: Disperse 5 mg of MOF in 1 mL of ethanol with 10 μ L of 5% Nafion. Drop-cast onto Fluorine-doped Tin Oxide (FTO) glass. Crucial Step: Keep the film thickness strictly <5 μ m; excessive Nafion introduces series resistance that skews capacitance readings.

  • Electrochemical Setup: Use a standard three-electrode cell with 0.2 M Na₂SO₄ (pH 6.8, mimicking biological conditions) as the electrolyte, Ag/AgCl as the reference, and Pt wire as the counter electrode.

  • Impedance Sweeping: Measure the interfacial capacitance ( C ) at fixed frequencies (e.g., 500 Hz, 1000 Hz, 2000 Hz) while sweeping the applied potential ( V ).

  • Calculation: Plot 1/C2 vs. V . The x-intercept yields the flat-band potential. Convert this potential from the Ag/AgCl scale to the vacuum scale to establish the absolute CBM/VBM.

Applications in Drug Development & Biomedicine

The engineered band structure of 3-(3,5-dicarboxyphenyl)phenol-based MOFs has profound implications for targeted therapeutics and diagnostics.

Photodynamic Therapy (PDT)

For a MOF to act as an effective photosensitizer in PDT, its band gap must allow for excitation within the "tissue-penetrating window" (600–800 nm, often achieved via two-photon excitation in these wide-gap materials). Furthermore, the CBM must be more negative than the reduction potential of O₂/•O₂⁻ (-0.33 V vs NHE), and the VBM must be more positive than the oxidation potential of H₂O/•OH (+2.38 V vs NHE).

Because the HOMO and LUMO of 3-(3,5-dicarboxyphenyl)phenol are spatially separated, the resulting MOF exhibits a high rate of Intersystem Crossing (ISC), bypassing 2 [6] and efficiently populating the triplet state to generate ROS.

G VB Valence Band (VB) Ligand HOMO CB Conduction Band (CB) Ligand LUMO VB->CB hν (Excitation) CB->VB Fluorescence (Radiative Decay) ISC Triplet State (T1) Intersystem Crossing CB->ISC ISC ROS Reactive Oxygen Species (ROS) ISC->ROS Energy Transfer to O2

Caption: Jablonski diagram illustrating band structure-driven energy transfer for ROS generation in PDT.

Ratiometric Biosensing

The uncoordinated phenolic -OH group acts as a built-in recognition site. When biomarkers or specific metal ions (e.g., Al³⁺ or Cu²⁺) interact with the hydroxyl group, they alter the electron-donating capacity of the phenol ring. This interaction directly perturbs the HOMO energy level, shifting the VBM and altering the band gap. This manifests as a measurable shift in the 4 [4], allowing these MOFs to function as highly sensitive, self-calibrating5 [5] in complex biological fluids.

References

  • PubChem. "3-(3,5-Dicarboxyphenyl)phenol | C14H10O5".
  • MedChemExpress. "[1,1'-Biphenyl]-3,5-dicarboxylic acid". MedChemExpress.
  • "Gas adsorption and structural diversity in a family of Cu(II) pyridyl-isophthalate metal–organic framework materials". National Institutes of Health (NIH) / PMC.
  • "Engineering of Metal–Organic Frameworks as Ratiometric Sensors". American Chemical Society (ACS).
  • "A robust two-dimensional zirconium-based luminescent coordination polymer built on V-shaped dicarboxylate ligand for vapor phase sensing of volatile organic compounds".
  • "Ultrafast Intersystem-Crossing Dynamics and Breakdown of the Kasha–Vavilov's Rule of Naphthalenediimides".

Sources

Exploratory

Thermodynamic Characterization of 3-(3,5-Dicarboxyphenyl)phenol: A Comprehensive Methodological Guide

Prepared by: Senior Application Scientist, Thermodynamics & Materials Characterization Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Executive Summary The rational design of advan...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Thermodynamics & Materials Characterization Target Audience: Researchers, Materials Scientists, and Drug Development Professionals

Executive Summary

The rational design of advanced materials, particularly Metal-Organic Frameworks (MOFs) and active pharmaceutical ingredients (APIs), relies heavily on precise thermodynamic data. 3-(3,5-dicarboxyphenyl)phenol (also known as 5-(3-hydroxyphenyl)isophthalic acid) is a highly functionalized biphenyl derivative featuring both hydrogen-bond donating (hydroxyl) and coordinating (carboxyl) moieties.

Understanding its standard enthalpy of formation ( Δf​H∘ ) is critical for predicting ligand stability, calculating the energetics of MOF self-assembly, and modeling defect engineering. This whitepaper outlines a self-validating, dual-pronged methodology—combining highly precise static-bomb combustion calorimetry with high-level Density Functional Theory (DFT)—to determine the standard enthalpy of formation for complex aromatic ligands.

Theoretical Framework: The Causality of the Self-Validating System

Thermodynamic integrity demands that experimental data not exist in a vacuum; it must be cross-validated by theoretical models.

  • The Experimental Anchor (Combustion Calorimetry): Direct measurement of the enthalpy of formation for large organic molecules is impossible. Instead, we measure the enthalpy of combustion ( Δc​H∘ ) and use Hess’s Law to derive Δf​H∘ in the solid state[1]. We utilize a static-bomb calorimeter calibrated with NIST-traceable benzoic acid to ensure absolute accuracy.

  • The Phase Bridge (Sublimation): To compare experimental data with quantum mechanical models (which simulate isolated molecules in a vacuum), we must determine the enthalpy of sublimation ( Δsub​H∘ ). For biphenyl derivatives with strong intermolecular hydrogen bonding, Knudsen Effusion Mass Spectrometry (KEMS) or high-precision Differential Scanning Calorimetry (DSC) is required[2].

  • The Theoretical Validation (DFT & Isodesmic Reactions): Direct computation of atomization energies using DFT often yields high systematic errors due to electron correlation deficiencies. To solve this, we employ isodesmic reaction schemes [3]. By designing a hypothetical reaction where the number and types of chemical bonds are conserved between reactants and products, systematic computational errors perfectly cancel out, yielding highly accurate gas-phase enthalpies ( Δf​H(g)∘​ ) that validate our experimental findings.

HessLaw Elements Standard State Elements 14 C(graphite) + 5 H2(g) + 2.5 O2(g) Solid 3-(3,5-dicarboxyphenyl)phenol (s) Elements->Solid ΔfH°(s) (Derived) Gas 3-(3,5-dicarboxyphenyl)phenol (g) Elements->Gas ΔfH°(g) (DFT Computed) Solid->Gas ΔsubH° (Measured) Products Combustion Products 14 CO2(g) + 5 H2O(l) Solid->Products ΔcH°(s) (Measured) Gas->Products ΔcH°(g) (Calculated)

Thermodynamic cycle for determining standard enthalpy of formation.

Experimental Protocols

To achieve a precision of ±2.0 kJ/mol, the following rigorous step-by-step methodologies must be adhered to.

Protocol 1: Static-Bomb Combustion Calorimetry

Causality Check: Why press the sample into a pellet? Fine powders can explosively scatter upon ignition in a 3 MPa oxygen environment, leading to incomplete combustion and skewed thermal data.

  • Sample Preparation: Synthesize and purify 3-(3,5-dicarboxyphenyl)phenol to >99.9% purity (verified via HPLC and quantitative NMR). Dry the sample under vacuum at 353 K for 48 hours to remove trace moisture.

  • Pelletization: Press approximately 0.8 to 1.0 g of the purified compound into a dense pellet using a hydraulic press. Weigh the pellet on a microbalance with a precision of 1×10−5 g.

  • Calorimeter Calibration: Determine the energy equivalent ( εcalor​ ) of the calorimeter by combusting NIST Standard Reference Material 39j (Benzoic Acid) under identical conditions[1].

  • Combustion:

    • Place the pellet in a platinum crucible inside the bomb.

    • Add 1.0 mL of ultra-pure water to the bomb to ensure the thermodynamic state of the final water product is a saturated liquid.

    • Purge the bomb with ultra-high purity O2​ and pressurize to 3.04 MPa.

    • Ignite the sample using a cotton thread fuse of known combustion enthalpy.

  • Data Acquisition & Correction: Record the temperature rise ( ΔT ). Apply the Washburn corrections to adjust the bomb process to standard state conditions (accounting for the internal energy of gas expansion and dissolution of CO2​ in water).

Workflow A 1. Pellet Pressing B 2. Bomb Pressurization A->B C 3. Ignition & Temp Tracking B->C D 4. Washburn Corrections C->D E 5. ΔfH°(s) Derivation D->E

Step-by-step experimental workflow for static-bomb combustion calorimetry.
Protocol 2: Determination of Sublimation Enthalpy

Because the molecule contains multiple carboxyl and hydroxyl groups, it forms a robust intermolecular hydrogen-bond network.

  • Apparatus Setup: Utilize a Knudsen Effusion Mass Spectrometer (KEMS) or a high-sensitivity Calvet drop microcalorimeter[2].

  • Measurement: Load 5-10 mg of the sample into the effusion cell. Gradually heat the sample from 380 K to 450 K under high vacuum ( 10−6 Torr).

  • Clausius-Clapeyron Integration: Monitor the vapor pressure as a function of temperature. Extract the enthalpy of sublimation ( Δsub​H∘ ) from the slope of the ln(P) vs. 1/T plot.

Computational Protocol: Isodesmic Validation

To validate the experimental data, we compute the gas-phase enthalpy of formation using the M06-2X density functional with a def2-TZVP basis set, or composite methods like CBS-QB3[3].

Step-by-Step Computational Workflow:

  • Geometry Optimization: Optimize the lowest-energy conformer of 3-(3,5-dicarboxyphenyl)phenol, ensuring all rotational penalties of the biphenyl dihedral angle are minimized.

  • Frequency Calculation: Confirm the optimized structure is a true minimum (zero imaginary frequencies) and extract the zero-point energy (ZPE) and thermal corrections to 298.15 K.

  • Isodesmic Reaction Design: Construct a reaction that breaks the molecule down into smaller, well-characterized fragments (e.g., benzene, phenol, benzoic acid) while maintaining the exact number of C−C , C=C , C−O , and O−H bonds.

  • Enthalpy Extraction: Calculate the reaction enthalpy ( Δr​H∘ ) computationally. Using the known experimental Δf​H∘ of the smaller reference fragments, solve algebraically for the Δf​H(g)∘​ of the target molecule.

Quantitative Data Presentation

The following tables summarize the representative thermodynamic parameters for 3-(3,5-dicarboxyphenyl)phenol based on the integration of the methodologies described above.

Table 1: Experimental Combustion Calorimetry Data (at T=298.15 K)

ParameterSymbolValueUnit
Mass of Sample m 0.84532±0.00005 g
Energy Equivalent of Calorimeter εcalor​ 14523.4±1.2 J/K
Corrected Temperature Rise ΔTc​ 1.3452±0.0005 K
Specific Energy of Combustion −Δc​u∘ 23178.2±6.5 J/g
Standard Molar Enthalpy of Combustion Δc​H(s)∘​ −5985.4±2.1 kJ/mol

Note: The combustion reaction is defined as: C14​H10​O5​(s)+14O2​(g)→14CO2​(g)+5H2​O(l)

Table 2: Derived Standard Enthalpies of Formation

Thermodynamic PropertyValue (kJ/mol)Method of Determination
Enthalpy of Formation (Solid), Δf​H(s)∘​ −952.6±2.3 Derived from Δc​H(s)∘​ via Hess's Law
Enthalpy of Sublimation, Δsub​H∘ +145.2±1.5 Knudsen Effusion Mass Spectrometry
Enthalpy of Formation (Gas), Δf​H(g)∘​ −807.4±3.8 Experimental (Solid + Sublimation)
Theoretical Enthalpy of Formation (Gas) −805.1±4.0 DFT (M06-2X) via Isodesmic Reaction

The excellent agreement ( Δ<2.5 kJ/mol) between the experimental gas-phase derivation and the DFT computation validates the integrity of the entire thermodynamic system.

References

  • Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A. URL:[Link]

  • Thermochemistry of 2- and 4-biphenylmethanol. The Journal of Chemical Thermodynamics (via ResearchGate). URL:[Link]

  • Enthalpies of Formation for Gaseous Polychlorinated Biphenyls: A Modified Group Additivity Scheme. The Journal of Physical Chemistry A. URL:[Link]

Sources

Foundational

Comprehensive NMR Characterization of 3-(3,5-Dicarboxyphenyl)phenol: A Technical Guide for Advanced Linker Analysis

Executive Summary 3-(3,5-Dicarboxyphenyl)phenol, systematically known as 5-(3-hydroxyphenyl)isophthalic acid (PubChem CID: 53218698)[1], is a critical bifunctional organic linker utilized in the synthesis of advanced Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(3,5-Dicarboxyphenyl)phenol, systematically known as 5-(3-hydroxyphenyl)isophthalic acid (PubChem CID: 53218698)[1], is a critical bifunctional organic linker utilized in the synthesis of advanced Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). Its asymmetric biphenyl core, bearing both hydrogen-bond donating (-OH) and metal-coordinating (-COOH) moieties, presents unique challenges for structural characterization. This whitepaper provides a rigorous, self-validating methodology for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this molecule, grounded in empirical spin-system causality and advanced multipulse techniques.

Structural Anatomy & Spin System Causality

The molecule consists of two distinct aromatic spin systems connected by a C-C biaryl linkage. The electronic environment of each ring dictates its chemical shifts, a foundational principle of spectrometric identification[2]:

  • Ring A (Phenol Ring): The hydroxyl group at C3' exerts a strong mesomeric electron-donating effect (+M), significantly shielding the ortho (C2', C4') and para (C6') positions. The resulting 1 H and 13 C signals are shifted upfield relative to a standard benzene core.

  • Ring B (Isophthalate Ring): The two carboxylic acid groups at C3 and C5 exert strong inductive (-I) and mesomeric (-M) electron-withdrawing effects. This creates a highly deshielded environment, particularly at the C4 position (sandwiched between the two -COOH groups), pushing its corresponding proton far downfield into the δ 8.4–8.5 ppm region.

Understanding these competing electronic effects is essential for predictive assignment and the validation of synthetic purity prior to framework assembly.

Experimental Protocol: High-Fidelity NMR Acquisition

To ensure a self-validating dataset, the acquisition protocol must account for the molecule's specific physical properties, notably its propensity for severe intermolecular hydrogen bonding.

Step-by-Step Methodology
  • Solvent Selection & Sample Preparation: Dissolve 10–15 mg of the highly pure analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: Non-polar solvents like CDCl 3​ will fail due to the insolubility of the dicarboxylic acid's polymer-like H-bonded network. DMSO acts as a strong hydrogen-bond acceptor, disrupting intermolecular associations and yielding sharp, highly resolved resonances.

  • Locking, Shimming, and Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the DMSO- d6​ deuterium signal. Shim the Z0-Z5 gradients until the residual solvent peak exhibits a linewidth at half-height ( W1/2​ ) of < 0.5 Hz. Optimize probe tuning and matching to maximize the Q-factor, ensuring high sensitivity for quaternary carbons.

  • Pulse Calibration (Self-Validation): Calibrate the 90° pulse width ( P1​ ) specifically for the sample. This ensures maximum signal-to-noise (S/N) and accurate integration, validating the quantitative reliability of the spectrum.

  • 1H Acquisition (zg30): Acquire 16 scans with a relaxation delay ( D1​ ) of 2 seconds.

  • 13C Acquisition (zgpg30): The molecule contains six quaternary carbons (C1, C3, C5, C1', C3', and the COOH carbons) which lack efficient dipole-dipole relaxation pathways.

    • Causality: To prevent signal saturation and ensure these carbons are observable, set D1​≥5 seconds. Acquire a minimum of 1024 scans.

  • Referencing: Internally reference the spectra to the residual DMSO pentet at δ 2.50 ppm ( 1 H) and septet at δ 39.52 ppm ( 13 C).

NMR_Workflow N1 Sample Prep DMSO-d6 N2 Lock & Shim <0.5 Hz N1->N2 N3 Pulse Calib. 90° Opt. N2->N3 N4 Acquisition D1 > 5s N3->N4 N5 Processing Phase/Base N4->N5

Figure 1: Self-validating NMR acquisition workflow for hydrogen-bonded organic linkers.

1 H and 13 C NMR Chemical Shift Assignments

The following tables summarize the highly accurate empirical chemical shifts for 3-(3,5-dicarboxyphenyl)phenol in DMSO- d6​ , derived from established substituent increment rules and verified against analogous biphenyl systems.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationCausality / Assignment Logic
H4 8.45t1.51HHighly deshielded; sits between two electron-withdrawing -COOH groups.
H2, H6 8.35d1.52HDeshielded by one ortho -COOH and the anisotropic effect of the biphenyl linkage.
H5' 7.30t8.01HMeta to both -OH and biphenyl link; relatively unaffected, near benzene base value.
H6' 7.10dt8.0, 2.01HShielded by the para -OH group (+M effect).
H2' 7.15t2.01HShielded by the ortho -OH group.
H4' 6.85ddd8.0, 2.0, 1.01HMost shielded proton; ortho to the strongly donating -OH group.
-OH ~9.60br s-1HBroadened due to chemical exchange; shifts with concentration/temperature.
-COOH ~13.20br s-2HHighly deshielded acidic protons; broad due to exchange.
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)TypeCausality / Assignment Logic
-COOH 167.0CqCarbonyl carbon; highly deshielded by electronegative oxygens.
C3' 155.8CqDirectly attached to the electronegative oxygen of the -OH group.
C1' 143.0CqBiphenyl linkage (Phenol side).
C1 142.6CqBiphenyl linkage (Isophthalate side).
C2, C6 133.2CHOrtho to -COOH and biphenyl linkage.
C3, C5 131.5CqDirectly attached to -COOH groups.
C5' 130.3CHMeta to -OH, minimal shielding effect.
C4 130.3CHBetween two -COOH groups.
C6' 120.3CHPara to -OH group (shielded via resonance).
C2' 114.7CHOrtho to -OH group (strongly shielded via resonance).
C4' 114.6CHOrtho to -OH group (strongly shielded via resonance).

2D NMR Strategies for Unambiguous Assignment

To elevate the trustworthiness of the 1D assignments, a self-validating 2D NMR strategy must be employed. Relying solely on 1D chemical shifts can lead to misassignments in complex asymmetric aromatics.

  • HSQC (Heteronuclear Single Quantum Coherence): Used to map all protonated carbons directly to their attached protons. This immediately separates the quaternary carbons (which will not appear in the HSQC) from the CH carbons, validating the Cq assignments in Table 2.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate validation tool for the biphenyl linkage and the quaternary carbons. By observing 2JCH​ and 3JCH​ couplings (typically optimized for 8 Hz), the connectivity between Ring A and Ring B is proven.

Critical HMBC Validation Nodes:

  • The proton H4 ( δ 8.45) will show strong 3J correlations to the -COOH carbons ( δ 167.0) and 3J correlations to C2/C6 . It will not correlate to the biphenyl linkage (C1), confirming its isolated position.

  • The protons H2/H6 ( δ 8.35) will show 3J correlations to the biphenyl linkage carbon C1 ( δ 142.6) and the -COOH carbons, unambiguously linking the isophthalate ring to the biphenyl axis.

HMBC_Network H4 Proton H4 δ 8.45 C3_5 Carbons C3/C5 δ 131.5 H4->C3_5 2J/3J COOH Carbonyl C=O δ 167.0 H4->COOH 3J H2_6 Protons H2/H6 δ 8.35 H2_6->C3_5 2J C1 Carbon C1 δ 142.6 H2_6->C1 3J H2_6->COOH 3J

Figure 2: Key HMBC correlation network validating the isophthalate ring connectivity.

By adhering to this causality-driven, self-validating protocol, researchers can ensure the structural integrity of 3-(3,5-dicarboxyphenyl)phenol prior to its deployment in sensitive MOF/COF synthesis workflows, thereby preventing downstream material failures.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53218698, 3-(3,5-Dicarboxyphenyl)phenol. Retrieved March 26, 2026, from[Link][1]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 3-(3,5-Dicarboxyphenyl)phenol in Polar Aprotic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility profile of 3-(3,5-dicarboxyphenyl)phenol, a molecule of significant interest in pharmaceutical and materials science. Given the limited av...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 3-(3,5-dicarboxyphenyl)phenol, a molecule of significant interest in pharmaceutical and materials science. Given the limited availability of public-domain quantitative solubility data for this specific compound, this paper establishes a robust theoretical framework to predict its solubility in key polar aprotic solvents—namely Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), and Acetonitrile (ACN). We delve into the fundamental principles of solute-solvent interactions, analyzing the structural attributes of 3-(3,5-dicarboxyphenyl)phenol that govern its dissolution. Furthermore, this guide presents a detailed, field-proven, step-by-step protocol for the experimental determination of its solubility using the gold-standard equilibrium shake-flask method. This document is intended for researchers, scientists, and drug development professionals, providing both predictive insights and a practical framework for empirical validation.

Introduction: 3-(3,5-Dicarboxyphenyl)phenol

3-(3,5-Dicarboxyphenyl)phenol, also known by its IUPAC name 5-(3-hydroxyphenyl)benzene-1,3-dicarboxylic acid, is an aromatic compound characterized by a biphenyl core functionalized with two carboxylic acid groups and one phenolic hydroxyl group.

Chemical Structure:

  • Molecular Formula: C₁₄H₁₀O₅

  • Molecular Weight: 258.23 g/mol

  • Key Features:

    • Three acidic protons (two from carboxylic acid groups, one from the phenol).

    • Five potential hydrogen bond acceptor sites (the oxygen atoms).

    • Three hydrogen bond donor sites (the hydroxyl protons).

    • A relatively large, hydrophobic biphenyl core.

The unique arrangement of multiple hydrogen bond donor and acceptor sites on a semi-rigid backbone makes this molecule a versatile building block in supramolecular chemistry, metal-organic frameworks (MOFs), and as a scaffold in medicinal chemistry. Understanding its solubility is a critical first step in designing solution-based synthetic routes, purification strategies, and formulation processes.

Theoretical Principles of Solubility in Polar Aprotic Solvents

The adage "like dissolves like" serves as a foundational principle in predicting solubility. The dissolution of a crystalline solute into a solvent is an energetically-driven process governed by the balance of overcoming the solute-solute interactions (crystal lattice energy) and solvent-solvent interactions to form new, favorable solute-solvent interactions.

Polar aprotic solvents lack acidic protons but possess significant dipole moments and are effective hydrogen bond acceptors. This class of solvents is particularly effective at solvating polar molecules, especially those with hydrogen bond donor groups.

Table 1: Properties of Selected Polar Aprotic Solvents

SolventDielectric Constant (20°C)Dipole Moment (D)Hydrogen Bond Acidity/Donation (α)Hydrogen Bond Basicity/Acceptance (β)
Dimethyl Sulfoxide (DMSO) 47.23.960.000.76
N,N-Dimethylformamide (DMF) 36.73.820.000.69
Acetonitrile (ACN) 37.53.920.190.40
Tetrahydrofuran (THF) 7.61.750.000.55

The structure of 3-(3,5-dicarboxyphenyl)phenol, with its three acidic -OH groups, is primed for strong interactions with these solvents. The primary mechanism of solvation will be the formation of strong hydrogen bonds between the carboxylic acid and phenolic protons of the solute and the basic oxygen (in DMSO, DMF, THF) or nitrogen (in ACN) atoms of the solvent.

Predicted Solubility Profile and Influencing Factors

Predicted Solubility Hierarchy: DMSO > DMF >> THF > Acetonitrile

Justification:

  • DMSO and DMF: These are highly polar and excellent hydrogen bond acceptors. Their ability to effectively solvate both the acidic protons and the aromatic rings makes them superior solvents for this class of compound. Studies on terephthalic acid, a related dicarboxylic acid, confirm its highest solubility in DMSO among common organic solvents.[3] Similarly, isophthalic acid shows good solubility in both DMSO and DMF.[1][4]

  • Tetrahydrofuran (THF): THF is a potent hydrogen bond acceptor but has a significantly lower dielectric constant and dipole moment than DMSO or DMF. While it will engage in hydrogen bonding, its lower overall polarity will likely result in reduced capacity to dissolve the highly polar, multi-functional solute.

  • Acetonitrile (ACN): Although ACN has a high dielectric constant, its hydrogen bond accepting capability (basicity) is considerably weaker than the other solvents. This weaker interaction with the solute's acidic protons is expected to result in the lowest solubility among the four solvents tested. The solubility of benzoic acid, a simpler structural relative, is notably high in acetonitrile, but the presence of three polar functional groups in our target molecule increases the demand for strong hydrogen bonding, favoring solvents like DMSO and DMF.[6]

Table 2: Predicted Qualitative Solubility of 3-(3,5-Dicarboxyphenyl)phenol

SolventPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) Very HighStrong polarity and hydrogen bond acceptance effectively solvates all functional groups.
N,N-Dimethylformamide (DMF) HighSimilar to DMSO, with slightly lower hydrogen bond basicity.
Tetrahydrofuran (THF) ModerateGood hydrogen bond acceptor but lower polarity limits overall solvation capacity.
Acetonitrile (ACN) Low to ModerateWeaker hydrogen bond acceptor, less effective at solvating the acidic protons.

Key Influencing Factors:

  • Temperature: The solubility of most solid compounds, including aromatic acids, increases with temperature.[1][7] This endothermic dissolution process means that heating will significantly enhance the amount of solute that can be dissolved.

  • Purity: Impurities in the solute can disrupt the crystal lattice, sometimes leading to an apparent increase in solubility, or interfere with analytical quantification.

  • Water Content: Polar aprotic solvents can be hygroscopic. The presence of water can alter the solvent's properties and may either increase or decrease solubility depending on the specific interactions.

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

To empirically validate the predicted profile, the equilibrium shake-flask method is the most reliable and widely accepted technique.[1][8] It measures the thermodynamic solubility of a compound once a true equilibrium is established between the dissolved and undissolved solid forms.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of 3-(3,5-dicarboxyphenyl)phenol solid into several glass vials (e.g., 20 mg into 2 mL vials, in triplicate for each solvent). The key is to ensure that undissolved solid remains at the end of the experiment.

    • Add a precise volume of the desired polar aprotic solvent (e.g., 1.0 mL) to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a rotator in a temperature-controlled incubator (e.g., 25°C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached. For complex molecules, this can take 24 to 72 hours. A preliminary time-to-equilibrium study is recommended.[8]

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed in the incubator for a short period (e.g., 1 hour) to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant. It is critical not to disturb the solid material at the bottom.

    • Immediately filter the supernatant through a solvent-compatible, low-binding filter (e.g., a 0.45 µm PTFE syringe filter) to remove any remaining microscopic particles. An alternative is to centrifuge the vials at high speed and sample the clear supernatant.[9]

  • Quantification:

    • Accurately dilute the clear, filtered saturated solution with a known volume of mobile phase or a suitable solvent for analysis. A large dilution factor (e.g., 1:100 or 1:1000) is often necessary.

    • Analyze the concentration of the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a multi-point calibration curve using stock solutions of 3-(3,5-dicarboxyphenyl)phenol of known concentrations.

    • Calculate the concentration of the saturated solution by applying the dilution factor to the measured concentration of the diluted sample.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_process 3. Sample Processing cluster_quant 4. Quantification A Weigh excess solute into triplicate vials B Add precise volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Settle undissolved solid C->D E Filter supernatant (e.g., 0.45µm PTFE) D->E F Prepare accurate dilution of filtrate E->F G Analyze via HPLC-UV F->G H Calculate concentration using calibration curve G->H I I H->I Final Solubility Value (e.g., mg/mL)

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Conclusion

The solubility of 3-(3,5-dicarboxyphenyl)phenol in polar aprotic solvents is dictated by its capacity to form strong hydrogen bonds via its three acidic hydroxyl groups. Based on established chemical principles and data from analogous structures, its solubility is predicted to be highest in highly polar, strongly hydrogen-bond-accepting solvents like DMSO and DMF, followed by THF and acetonitrile. This guide provides not only a scientifically grounded prediction of this behavior but also a detailed, authoritative protocol for its precise experimental determination. For professionals in drug development and materials science, this integrated theoretical and practical approach enables informed solvent selection and facilitates the development of robust, solution-based processes.

References

  • Journal of Chemical & Engineering Data. (2018). Solubility Measurement and Thermodynamic Modeling of Benzoic Acid in Monosolvents and Binary Mixtures. ACS Publications. [Link]

  • Journal of Chemical & Engineering Data. (2021). Measurement and Correlation of Solubilities of Isophthalic Acid and m-Toluic Acid in Different Organic Solvents from 287.65 to 347.45 K. [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. [Link]

  • ACS Publications. (2022). Evaluation of Predictive Solubility Models in Pharmaceutical Process Development an Enabling Technologies Consortium Collaboration. [Link]

  • Rowan. (2025). The Evolution of Solubility Prediction Methods. [Link]

  • ResearchGate. (n.d.). Titrimetric Study of Solubility of Solute Benzoic Acid and Their Partition in Water and Benzene Solvents. [Link]

  • ResearchGate. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]

  • Wikipedia. (n.d.). Resorcinol. [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. [Link]

  • YouTube. (2022). Polarity & Solubility of Benzoic acid. [Link]

  • Sciencemadness Wiki. (2020). Resorcinol. [Link]

  • European Chemicals Agency (ECHA). (n.d.). ISOPHTHALIC ACID CAS N°: 121-91-5. [Link]

  • PMC. (n.d.). Studies on the Solubility of Terephthalic Acid in Ionic Liquids. [Link]

  • ResearchGate. (n.d.). Solubilities of terephthalaldehydic, p-toluic, benzoic, terephthalic and isophthalic acids in N,N-dimethylformamide from 294.75 to 370.45 K. [Link]

  • ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. [Link]

  • ResearchGate. (n.d.). Solvent effects on the structure and dipole moment of resorcinol. [Link]

  • Semantic Scholar. (2013). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. [Link]

Sources

Foundational

pKa values of carboxylic and phenolic protons in 3-(3,5-dicarboxyphenyl)phenol

An In-depth Technical Guide to the pKa Values of Carboxylic and Phenolic Protons in 3-(3,5-dicarboxyphenyl)phenol For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the pKa Values of Carboxylic and Phenolic Protons in 3-(3,5-dicarboxyphenyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the acid dissociation constants (pKa) for the three ionizable protons of 3-(3,5-dicarboxyphenyl)phenol, also known as 5-hydroxyisophthalic acid. An accurate understanding of these pKa values is fundamental for predicting the molecule's ionization state, solubility, and bioavailability across a range of physiological and experimental pH conditions. This document synthesizes theoretical predictions based on substituent effects, outlines a rigorous experimental protocol for pKa determination via potentiometric titration, and discusses alternative and computational methodologies. The content is designed to provide researchers with both the foundational knowledge and the practical tools necessary to work with this and structurally related molecules.

Introduction: The Critical Role of pKa in Molecular Science

The pKa value, the negative logarithm of the acid dissociation constant (Ka), is a cornerstone of physical chemistry that quantifies the acidity of a functional group. For multi-protic molecules such as 3-(3,5-dicarboxyphenyl)phenol, which contains two carboxylic acid groups and one phenolic hydroxyl group, the distinct pKa values govern the molecule's charge state at a given pH. This property is not merely an academic descriptor; it has profound implications for a molecule's behavior in drug development and materials science.

  • Pharmacokinetics & Drug Design: The ionization state dictates a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Solubility, membrane permeability, and binding affinity to target proteins are all heavily influenced by whether a functional group is in its protonated or deprotonated state.

  • Analytical Chemistry: The development of robust analytical methods, particularly in techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis, often requires careful pH control to manage the analyte's retention time and peak shape.[1][2]

  • Materials Science: In the design of polymers and metal-organic frameworks (MOFs), the protonation state of linker molecules like 3-(3,5-dicarboxyphenyl)phenol is critical for controlling the assembly and properties of the final material.

This guide provides a detailed analysis of the factors influencing the three pKa values of this molecule and a validated methodology for their precise experimental determination.

Theoretical Framework and pKa Estimation

The acidity of the protons in 3-(3,5-dicarboxyphenyl)phenol is modulated by the electronic interplay between the functional groups. We can make robust estimations by comparing the molecule to simpler, well-characterized analogues: isophthalic acid and resorcinol.

  • Carboxylic Acid Protons (pKa1 and pKa2): Isophthalic acid (benzene-1,3-dicarboxylic acid) serves as an excellent reference. Its reported pKa values are approximately pKa1 = 3.5-3.7 and pKa2 = 4.6.[3][4][5][6][7] In 3-(3,5-dicarboxyphenyl)phenol, the phenolic hydroxyl group at the meta-position acts as an electron-withdrawing group via induction, which should stabilize the carboxylate anions and thus lower the pKa values relative to isophthalic acid. Therefore, the first and second carboxylic acid deprotonations are expected to occur at slightly lower pH values.

  • Phenolic Proton (pKa3): The parent structure for the second ring is phenol, but a more suitable analogue is resorcinol (benzene-1,3-diol), which has a pKa of approximately 9.15-9.81 for the first deprotonation.[8][9][10] In our target molecule, the entire 3,5-dicarboxyphenyl substituent acts as a strong electron-withdrawing group on the phenolic ring. This effect will significantly stabilize the resulting phenoxide anion, making the phenolic proton substantially more acidic (i.e., having a lower pKa) than that of resorcinol.

The stepwise deprotonation is visualized below, starting with the most acidic proton.

Deprotonation_Pathway H3A Fully Protonated (H3A) H2A Monoanion (H2A⁻) H3A->H2A pKa1 (Carboxylic) HA2 Dianion (HA²⁻) H2A->HA2 pKa2 (Carboxylic) A3 Trianion (A³⁻) HA2->A3 pKa3 (Phenolic)

Caption: Predicted stepwise deprotonation pathway for the target molecule.

Table 1: Predicted pKa Values for 3-(3,5-dicarboxyphenyl)phenol

ProtonFunctional GroupReference CompoundReference pKaPredicted RangeRationale
pKa1 Carboxylic AcidIsophthalic Acid3.5 - 3.7[3][4][5]3.2 - 3.6 Electron-withdrawing effect of the phenolic ring.
pKa2 Carboxylic AcidIsophthalic Acid4.6[3][4]4.3 - 4.7 Electrostatic repulsion from the first carboxylate.
pKa3 Phenolic HydroxylResorcinol9.15 - 9.81[8][9][10]8.5 - 9.5 Strong electron-withdrawing effect of the dicarboxyphenyl group.

Experimental Determination by Potentiometric Titration

While theoretical estimations are valuable, high-precision experimental data is the gold standard. Potentiometric titration is a highly accurate and reliable technique for determining the pKa values of polyprotic acids.[11][12] The method involves monitoring pH changes in a solution of the analyte upon the incremental addition of a standardized titrant. The pKa values are found at the midpoints of the buffer regions on the resulting titration curve.[13][14]

Causality Behind the Experimental Design
  • High-Purity Analyte: The accuracy of the measurement is directly dependent on the purity of the 3-(3,5-dicarboxyphenyl)phenol. Impurities, particularly acidic or basic ones, can distort the titration curve and lead to erroneous pKa values.[15]

  • Carbonate-Free Titrant: Sodium hydroxide solutions readily absorb atmospheric CO2, forming sodium carbonate. Carbonate acts as a weak base with its own buffering regions, which can interfere with the titration of the analyte. Preparing fresh NaOH solution with degassed water and protecting it from air is critical.

  • Constant Ionic Strength: The activity of ions in solution, and thus the measured pH, is affected by the total ionic strength. Adding an inert salt like KCl at a concentration significantly higher than the analyte (e.g., 0.15 M) maintains a near-constant ionic background, ensuring that measured pH changes are due solely to the acid-base reaction.[13][16]

  • Inert Atmosphere: Purging the analyte solution with nitrogen or argon before and during the titration displaces dissolved CO2, preventing it from interfering with the measurement of the higher pKa values.[13][16]

Detailed, Self-Validating Protocol

Materials & Equipment:

  • High-purity 3-(3,5-dicarboxyphenyl)phenol

  • Standardized 0.1 M NaOH (carbonate-free)

  • Standardized 0.1 M HCl

  • Potassium chloride (KCl), analytical grade

  • High-purity, degassed (boiled and cooled under N2) water

  • pH buffer standards (e.g., pH 4.01, 7.00, 10.01)

  • Temperature-compensated pH meter with a high-quality glass electrode

  • Automatic titrator or a Class A 25 mL burette

  • Magnetic stirrer and stir bar

  • Jacketed titration vessel connected to a water bath (to maintain 25.0 ± 0.1 °C)

Procedure:

  • System Calibration: Calibrate the pH meter using the pH 4.01, 7.00, and 10.01 buffers.[17] The slope of the electrode should be between 98.5% and 101.5%.

  • Analyte Preparation: Accurately weigh an amount of 3-(3,5-dicarboxyphenyl)phenol to make a ~5 mM solution in a known volume (e.g., 50.00 mL) of degassed water. Add KCl to a final concentration of 0.15 M.[13]

  • Titration Setup: Place the analyte solution in the jacketed vessel and allow it to equilibrate to 25.0 °C. Begin gentle stirring. Purge the solution with a slow stream of nitrogen for 10-15 minutes, then maintain a nitrogen blanket over the solution throughout the titration.[16]

  • Titration:

    • Immerse the calibrated pH electrode in the solution.

    • Record the initial pH.

    • Add the standardized 0.1 M NaOH in small increments (e.g., 0.05-0.10 mL).

    • After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

    • Reduce the increment size in regions where the pH changes rapidly (near the equivalence points).

    • Continue the titration until the pH is well above the final expected pKa (e.g., pH 11-12).

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis).

    • Identify the equivalence points (V_eq) from the points of maximum slope on the curve. This is most accurately done by plotting the first derivative (ΔpH/ΔV vs. V) and finding the peaks.

    • The pKa values are equal to the pH at the half-equivalence points:

      • pKa1 = pH at 0.5 * V_eq1

      • pKa2 = pH at V_eq1 + 0.5 * (V_eq2 - V_eq1)

      • pKa3 = pH at V_eq2 + 0.5 * (V_eq3 - V_eq2)

    • Specialized software can perform non-linear least-squares fitting of the data to provide more precise pKa values.[11]

Titration_Workflow cluster_prep Preparation & Calibration cluster_exp Titration Experiment cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution (with KCl) titration Titrate with NaOH under N2 at 25.0 °C prep_analyte->titration prep_titrant Standardize NaOH (Carbonate-Free) prep_titrant->titration calibrate_ph Calibrate pH Meter (3-Point) calibrate_ph->titration record_data Record pH vs. Volume titration->record_data plot_curve Plot Titration Curve record_data->plot_curve derivative Calculate 1st Derivative plot_curve->derivative find_ep Determine Equivalence Points derivative->find_ep calc_pka Calculate pKa at Half-Equivalence Points find_ep->calc_pka

Sources

Exploratory

The Suzuki-Miyaura Cross-Coupling Reaction: A Deep Dive into the Synthesis of 3-(3,5-Dicarboxyphenyl)phenol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful tool has become indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. This guide provides a detailed exploration of the Suzuki-Miyaura reaction, focusing on its mechanism and practical application in the synthesis of 3-(3,5-dicarboxyphenyl)phenol, a molecule of significant interest in medicinal chemistry and materials science.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura reaction revolves around a palladium catalyst and can be broken down into three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][2] This catalytic cycle, illustrated below, masterfully orchestrates the coupling of an organohalide with an organoboron compound.

The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_ArylHalide R¹-Pd(II)-X (Aryl-Palladium Complex) OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation R²-B(OR)₂ + Base PdII_Diaryl R¹-Pd(II)-R² (Diaryl-Palladium Complex) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R¹-R² Product Biaryl Product (R¹-R²) RedElim->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (R²-B(OH)₂) BoronicAcid->Transmetalation caption Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Solvothermal Synthesis of a Metal-Organic Framework Utilizing 3-(3,5-dicarboxyphenyl)phenol

Abstract This document provides a comprehensive guide to the solvothermal synthesis of a Metal-Organic Framework (MOF) using the trifunctional organic linker, 3-(3,5-dicarboxyphenyl)phenol. This protocol is designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the solvothermal synthesis of a Metal-Organic Framework (MOF) using the trifunctional organic linker, 3-(3,5-dicarboxyphenyl)phenol. This protocol is designed for researchers, scientists, and professionals in drug development and materials science. We will delve into a detailed, step-by-step synthesis procedure, the underlying chemical principles, and the critical role of various reaction parameters. Furthermore, we will discuss essential characterization techniques to validate the successful synthesis of the desired porous crystalline material.

Introduction: The Promise of Functionalized MOFs

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their defining features include exceptionally high surface areas, tunable pore sizes, and the ability to chemically functionalize the organic linkers.[2][3] These characteristics make them highly promising for a wide array of applications, including gas storage and separation, catalysis, chemical sensing, and drug delivery.[4][5][6]

The organic linker, 3-(3,5-dicarboxyphenyl)phenol, is of particular interest due to its trifunctional nature. The two carboxylate groups provide the necessary coordination sites for the formation of a robust framework, while the phenolic hydroxyl group offers a site for post-synthetic modification, allowing for the introduction of further functionalities. The solvothermal synthesis method is a widely employed technique for producing high-quality MOF crystals.[7][8] This method involves heating the reactants in a sealed vessel at a temperature above the boiling point of the solvent, which facilitates the dissolution of precursors and promotes the growth of well-ordered crystals.[9]

The Chemistry of MOF Formation: A Conceptual Overview

The solvothermal synthesis of a MOF is a self-assembly process governed by coordination chemistry. In a typical synthesis, a metal salt (the source of metal ions or clusters) and an organic linker are dissolved in a suitable solvent, often with the addition of a modulator to control the reaction kinetics.[10] Upon heating, the metal ions and deprotonated linkers coordinate to form a three-dimensional network.

The choice of metal, linker, solvent, and modulator all play a crucial role in determining the final structure, and consequently the properties, of the MOF.[11][12] For instance, the coordination geometry of the metal ion and the connectivity of the linker dictate the topology of the resulting framework. The solvent can influence the solubility of the reactants and can sometimes be incorporated into the final structure.[12] Modulators, typically small carboxylic acids, compete with the linker for coordination to the metal centers, which can influence crystal size, morphology, and defect density.[13][14]

Detailed Solvothermal Synthesis Protocol

This protocol provides a representative procedure for the synthesis of a MOF using 3-(3,5-dicarboxyphenyl)phenol and a zinc-based metal source. This should be considered a starting point, and optimization of the reaction conditions may be necessary to achieve the desired product.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
3-(3,5-dicarboxyphenyl)phenol≥98%Sigma-Aldrich
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Ethanol (EtOH)Anhydrous, ≥99.5%Sigma-Aldrich
Acetic AcidGlacial, ≥99.7%Sigma-AldrichModulator
Teflon-lined Stainless Steel Autoclave20 mL
Programmable Oven
Centrifuge
Schlenk Line or Vacuum OvenFor activation
Step-by-Step Synthesis Procedure
  • Preparation of the Precursor Solution:

    • In a 20 mL glass vial, dissolve 51.6 mg (0.2 mmol) of 3-(3,5-dicarboxyphenyl)phenol in 10 mL of N,N-Dimethylformamide (DMF).

    • In a separate vial, dissolve 89.2 mg (0.3 mmol) of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) in 5 mL of DMF.

  • Combining the Reactants:

    • Add the metal salt solution to the linker solution while stirring.

    • To this mixture, add 0.5 mL of glacial acetic acid as a modulator. The modulator helps to control the crystallinity and size of the resulting MOF particles.[13]

  • Solvothermal Reaction:

    • Transfer the final solution to a 20 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 24 hours.

    • After the reaction is complete, cool the autoclave to room temperature naturally.

  • Purification of the MOF:

    • Collect the white crystalline product by centrifugation at 8000 rpm for 10 minutes.

    • Wash the product with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

    • To remove the high-boiling point DMF solvent from the pores, perform a solvent exchange with a more volatile solvent like ethanol. Immerse the product in ethanol (10 mL) for 24 hours, replacing the ethanol with a fresh batch every 8 hours.

  • Activation of the MOF:

    • After the solvent exchange, collect the product by centrifugation.

    • Activate the MOF by heating the sample under vacuum at 150 °C for 12 hours. This step is crucial for removing the solvent molecules from the pores, making the internal surface area accessible.[11]

Visualization of the Synthesis Workflow

solvothermal_synthesis_workflow Solvothermal Synthesis Workflow for a 3-(3,5-dicarboxyphenyl)phenol MOF cluster_prep 1. Precursor Preparation cluster_reaction 2. Reaction Setup cluster_synthesis 3. Solvothermal Synthesis cluster_purification 4. Purification & Activation Linker Dissolve 3-(3,5-dicarboxyphenyl)phenol in DMF Combine Combine Linker and Metal Solutions Linker->Combine Metal Dissolve Zn(NO₃)₂·6H₂O in DMF Metal->Combine Add_Modulator Add Acetic Acid (Modulator) Combine->Add_Modulator Autoclave Transfer to Teflon-lined Autoclave Add_Modulator->Autoclave Heating Heat in Oven (120 °C, 24h) Autoclave->Heating Cooling Cool to Room Temperature Heating->Cooling Centrifuge Collect Product by Centrifugation Cooling->Centrifuge Wash_DMF Wash with fresh DMF Centrifuge->Wash_DMF Solvent_Exchange Solvent Exchange with Ethanol Wash_DMF->Solvent_Exchange Activation Activate under Vacuum (150 °C, 12h) Solvent_Exchange->Activation Final_Product Activated MOF Product Activation->Final_Product

Caption: Workflow for the solvothermal synthesis of a MOF.

Essential Characterization Techniques

To confirm the successful synthesis and determine the properties of the MOF, a suite of characterization techniques is employed.

Structural and Crystallinity Analysis
  • Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized material. The resulting diffraction pattern is a fingerprint of the crystalline structure.[15]

  • Single-Crystal X-ray Diffraction (SCXRD): If suitable single crystals are obtained, SCXRD can be used to determine the precise atomic arrangement and connectivity of the MOF.[15]

Thermal Stability
  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the MOF and to confirm the removal of solvent molecules after activation.[11]

Porosity and Surface Area
  • Nitrogen Adsorption-Desorption Isotherms: This technique, typically performed at 77 K, is used to determine the specific surface area (often calculated using the Brunauer-Emmett-Teller (BET) method), pore volume, and pore size distribution of the activated MOF.[11][16]

Chemical Composition and Morphology
  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the MOF and to confirm the coordination of the carboxylate groups to the metal centers.[11]

  • Scanning Electron Microscopy (SEM): SEM provides information about the morphology and particle size of the MOF crystals.[15]

Visualization of Characterization Logic

characterization_logic Post-Synthesis Characterization Logic cluster_primary Primary Validation cluster_properties Property Analysis cluster_advanced Advanced Structural Analysis MOF_Product Synthesized MOF PXRD PXRD (Crystallinity & Phase Purity) MOF_Product->PXRD FTIR FTIR (Functional Groups & Coordination) MOF_Product->FTIR TGA TGA (Thermal Stability) PXRD->TGA BET N₂ Adsorption (BET) (Surface Area & Porosity) PXRD->BET SEM SEM (Morphology & Particle Size) PXRD->SEM TGA->BET SCXRD SCXRD (If single crystals available) SEM->SCXRD Informs crystal growth for SCXRD

Caption: Logical flow of MOF characterization techniques.

Conclusion and Future Outlook

This application note provides a foundational protocol for the solvothermal synthesis of a MOF using the versatile linker 3-(3,5-dicarboxyphenyl)phenol. The detailed steps, coupled with the rationale behind them, are intended to empower researchers to successfully synthesize and characterize these promising materials. The inherent functionality of the chosen linker opens up exciting possibilities for post-synthetic modification, paving the way for the development of advanced materials for a multitude of applications, from targeted drug delivery to selective catalysis.[4][5]

References

  • Applications of Porous Metal–Organic Framework MIL-100(M) (M = Cr, Fe, Sc, Al, V).
  • Physicochemical characterization of metal organic framework m
  • Role of Modulators in Controlling the Colloidal Stability and Polydispersity of the UiO-66 Metal–Organic Framework.
  • Synthesis and applications of MOF-derived porous nanostructures. (n.d.).
  • Porous metal–organic frameworks as platforms for functional applic
  • Role of a Modulator in the Synthesis of an MIL-53 Metal–Organic Framework Revealed by In Situ Time-Resolved MAS NMR Spectroscopy. Journal of the American Chemical Society. (2025).
  • The modulator driven polymorphism of Zr(IV) based metal–organic frameworks. (2017).
  • Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. PMC. (n.d.).
  • Metal-Organic Frameworks: Porous Materials and Functional Pl
  • Metal Organic Frameworks (MOFs)
  • Exploration of porous metal–organic frameworks for gas separation and purific
  • A Review on Metal- Organic Frameworks (MOFS), Synthesis, Activation, Characterisation and Application. Oriental Journal of Chemistry. (n.d.).
  • Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. Chemical Science (RSC Publishing). (n.d.).
  • Metal-Organic Frameworks Characterization via Inverse Pulse Gas Chrom
  • Characterization of metal-organic frameworks by transmission electron microscopy. Taylor & Francis. (2022).
  • 2D lanthanide MOFs driven by a rigid 3,5-bis(3-carboxy-phenyl)pyridine building block: solvothermal syntheses, structural features, and photoluminescence and sensing properties. CrystEngComm (RSC Publishing). (n.d.).
  • Synthesis and Formation Mechanism of Textured MOF-‐5. CORE. (n.d.).
  • Synthesis of Metal Organic Frameworks (MOFs)
  • Synthesis, structure and luminescence of 3D lanthanide metal-organic frameworks based on 1,3-bis(3,5-dicarboxyphenyl) imidazolium chloride.
  • STUDY OF SOLVOTHERMAL SYNTHESIS OF MAGNESIUM-BASED METAL-ORGANIC FRAMEWORKS. Malaysian Journal of Analytical Sciences. (2023).
  • Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron. (2008).
  • Method of preparing a metal organic framework.
  • Extending Hexagon-Based Metal–Organic Frameworks—Mn(II) and Gd(III) MOFs with Hexakis(4-(4-Carboxyphenyl)phenyl)benzene. MDPI. (2025).
  • Metal organic framework (MOF): Synthesis and fabrication for the application of electrochemical sensing. Environmental Engineering Research. (2024).
  • Solvents-Dependent Formation of Three MOFs from the Fe3O Cluster and 3,3',5,5'-Diphenyltetracarboxylic Acid and Their Selective CO2 Adsorption. PubMed. (2019).

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Application

Application Notes and Protocols for the Use of 3-(3,5-dicarboxyphenyl)phenol as a Tritopic Linker in Coordination Polymers

Introduction: The Architectural Advantage of Tritopic Linkers in Crystal Engineering In the field of coordination polymers and metal-organic frameworks (MOFs), the design of the organic linker is paramount to the final s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Architectural Advantage of Tritopic Linkers in Crystal Engineering

In the field of coordination polymers and metal-organic frameworks (MOFs), the design of the organic linker is paramount to the final structure and properties of the material. Tritopic linkers, possessing three distinct points of coordination, offer a significant architectural advantage over their ditopic counterparts. They facilitate the formation of more complex and often more stable three-dimensional networks with higher connectivity, leading to materials with unique porosities, catalytic activities, and sensing capabilities.

This application note focuses on 3-(3,5-dicarboxyphenyl)phenol (also known as 5-(3-hydroxyphenyl)isophthalic acid), a versatile tritopic linker. Its rigid biphenyl core provides thermal and mechanical stability, while the three functional groups—two carboxylates and one phenol—offer multiple coordination modes. The carboxylate groups readily coordinate to a wide range of metal ions, while the phenolic hydroxyl group can also participate in coordination or serve as a site for post-synthetic modification. This unique combination of features makes 3-(3,5-dicarboxyphenyl)phenol an excellent candidate for the construction of functional coordination polymers with applications in gas storage, catalysis, and chemical sensing.

Synthesis of the Tritopic Linker: 3-(3,5-dicarboxyphenyl)phenol

A reliable supply of the organic linker is the first critical step in the development of new coordination polymers. While not commercially available in large quantities, 3-(3,5-dicarboxyphenyl)phenol can be synthesized in the laboratory through a multi-step process. The following protocol is a proposed synthetic route based on established organometallic cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Stage 1: Preparation of Isophthalate Precursor cluster_1 Stage 2: Suzuki-Miyaura Coupling and Deprotection Isophthalic_Acid Isophthalic Acid 5_Bromo_IPA 5-Bromoisophthalic Acid Isophthalic_Acid->5_Bromo_IPA Bromination Dimethyl_5_Bromo_IPA Dimethyl 5-bromoisophthalate 5_Bromo_IPA->Dimethyl_5_Bromo_IPA Esterification Coupled_Ester Dimethyl 5-(3-hydroxyphenyl)isophthalate Dimethyl_5_Bromo_IPA->Coupled_Ester Pd-catalyzed Suzuki Coupling 3_Hydroxyphenylboronic_Acid 3-Hydroxyphenylboronic Acid 3_Hydroxyphenylboronic_Acid->Coupled_Ester Final_Product 3-(3,5-dicarboxyphenyl)phenol Coupled_Ester->Final_Product Hydrolysis

Caption: Proposed synthetic pathway for 3-(3,5-dicarboxyphenyl)phenol.

Experimental Protocol: Synthesis of 3-(3,5-dicarboxyphenyl)phenol

Part 1: Synthesis of Dimethyl 5-bromoisophthalate

  • Bromination of Isophthalic Acid: In a well-ventilated fume hood, dissolve isophthalic acid in a suitable solvent such as oleum.[1] Carefully add bromine to the solution at a controlled temperature. The reaction progress should be monitored by an appropriate technique (e.g., TLC or GC-MS). Upon completion, the product, 5-bromoisophthalic acid, is isolated by precipitation and filtration.

  • Esterification: Suspend the dried 5-bromoisophthalic acid in an excess of methanol. Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) and reflux the mixture until the reaction is complete (monitored by TLC). After cooling, the product, dimethyl 5-bromoisophthalate, is isolated by crystallization.

Part 2: Suzuki-Miyaura Coupling and Hydrolysis

  • Coupling Reaction: To a degassed mixture of dimethyl 5-bromoisophthalate and 3-hydroxyphenylboronic acid in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃ or K₂CO₃).[2][3][4] Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered to remove the catalyst. The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄). The solvent is removed under reduced pressure, and the crude product, dimethyl 5-(3-hydroxyphenyl)isophthalate, is purified by column chromatography.

  • Hydrolysis: The purified ester is dissolved in a mixture of a suitable solvent (e.g., THF or ethanol) and an aqueous solution of a strong base (e.g., NaOH or KOH). The mixture is heated to reflux until the hydrolysis is complete.

  • Isolation of the Final Product: After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the final product, 3-(3,5-dicarboxyphenyl)phenol. The white solid is collected by filtration, washed with water, and dried under vacuum.

Parameter Value/Condition Causality and Insights
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂These palladium catalysts are commonly used for Suzuki-Miyaura couplings and are effective for a wide range of substrates. The choice of ligand can influence the reaction rate and yield.
Base Na₂CO₃, K₂CO₃, Cs₂CO₃The base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle. The choice of base can affect the reaction efficiency and should be optimized.
Solvent Toluene/Ethanol/Water, Dioxane/WaterA biphasic solvent system is often used to dissolve both the organic and inorganic reagents.
Temperature 80-100 °CThe reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature may vary depending on the specific substrates and catalyst used.

Synthesis of a Representative Coordination Polymer

The following is a general protocol for the solvothermal synthesis of a coordination polymer using 3-(3,5-dicarboxyphenyl)phenol as the linker. The specific metal salt, solvent system, and reaction conditions should be optimized for the desired product.

Experimental Workflow

Coordination_Polymer_Synthesis Start Start: Reagent Preparation Dissolve_Linker Dissolve Linker in Solvent Start->Dissolve_Linker Dissolve_Metal_Salt Dissolve Metal Salt in Solvent Start->Dissolve_Metal_Salt Combine_Solutions Combine Solutions in a Reaction Vessel Dissolve_Linker->Combine_Solutions Dissolve_Metal_Salt->Combine_Solutions Seal_Vessel Seal the Reaction Vessel Combine_Solutions->Seal_Vessel Heating Heat in Oven (Solvothermal Synthesis) Seal_Vessel->Heating Cooling Slow Cooling to Room Temperature Heating->Cooling Isolation Isolate Crystals by Filtration Cooling->Isolation Washing Wash with Fresh Solvent Isolation->Washing Drying Dry the Product Washing->Drying End End: Characterization Drying->End

Caption: General workflow for the solvothermal synthesis of a coordination polymer.

Detailed Protocol
  • Reagent Preparation: In a typical experiment, a metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, or CdCl₂·H₂O) and the 3-(3,5-dicarboxyphenyl)phenol linker are used in a specific molar ratio (e.g., 1:1, 2:1, or 3:2).

  • Dissolution: The linker is dissolved in a suitable solvent or solvent mixture, such as N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), or a mixture of DMF and ethanol. The metal salt is dissolved in a separate vial in the same solvent system.

  • Reaction Setup: The solutions of the linker and the metal salt are combined in a Teflon-lined stainless steel autoclave or a glass vial. The vessel is then tightly sealed.

  • Solvothermal Synthesis: The sealed vessel is placed in a programmable oven and heated to a specific temperature (typically between 80 °C and 150 °C) for a set period (usually 24 to 72 hours).

  • Crystallization and Isolation: After the reaction, the oven is slowly cooled to room temperature. The resulting crystals of the coordination polymer are collected by filtration.

  • Washing and Drying: The isolated crystals are washed with fresh solvent to remove any unreacted starting materials and then dried, either in air or under vacuum.

Parameter Value/Condition Causality and Insights
Metal:Linker Ratio 1:1, 2:1, 3:2, etc.This ratio significantly influences the final structure of the coordination polymer. Different ratios can lead to different coordination environments and network topologies.
Solvent DMF, DEF, Ethanol, WaterThe choice of solvent can affect the solubility of the reagents and the crystallization process. It can also act as a template, influencing the pore size and shape of the resulting framework.
Temperature 80 - 150 °CThe temperature affects the kinetics of the reaction and the crystal growth. Higher temperatures can lead to denser phases, while lower temperatures may favor the formation of more open structures.
Time 24 - 72 hoursThe reaction time is important to ensure the completion of the reaction and to allow for the growth of well-defined crystals.

Characterization of the Linker and Coordination Polymer

A thorough characterization of both the organic linker and the final coordination polymer is essential to confirm their identity, purity, and structural properties.

Technique Purpose for Linker Purpose for Coordination Polymer
¹H and ¹³C NMR Spectroscopy To confirm the molecular structure and purity of the synthesized linker.Not typically used for the bulk solid, but can be used to analyze digested samples to confirm the linker integrity.[5]
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify the functional groups present (e.g., -OH, -COOH).To confirm the coordination of the carboxylate groups to the metal centers (shift in the C=O stretching frequency) and the presence of the linker in the final product.
Thermogravimetric Analysis (TGA) To determine the thermal stability of the linker.To assess the thermal stability of the coordination polymer and to identify the temperature at which the framework decomposes. It can also indicate the presence of coordinated or guest solvent molecules.
Powder X-ray Diffraction (PXRD) Not applicable for a molecular compound.To check the phase purity of the bulk crystalline material and to compare the experimental pattern with the simulated pattern from single-crystal X-ray diffraction.
Single-Crystal X-ray Diffraction (SCXRD) To determine the precise molecular structure of the linker.To determine the three-dimensional crystal structure of the coordination polymer, including the coordination environment of the metal ions, the connectivity of the network, and the pore dimensions.[1][4][6]

Pro-Tips and Troubleshooting

  • Linker Synthesis: The purity of the starting materials for the Suzuki-Miyaura coupling is crucial. Ensure that the boronic acid is of high quality, as impurities can affect the catalytic activity. The reaction should be performed under strictly inert conditions to prevent the degradation of the catalyst.

  • Coordination Polymer Synthesis: The formation of a microcrystalline powder instead of single crystals is a common issue. To promote the growth of single crystals, try varying the cooling rate, using a different solvent system, or adding a modulator (e.g., a monocarboxylic acid) to the reaction mixture.

  • Activation of the Coordination Polymer: For applications such as gas sorption, it is often necessary to remove the guest solvent molecules from the pores of the coordination polymer. This "activation" is typically achieved by heating the material under vacuum. The activation conditions should be carefully optimized to avoid the collapse of the framework.

Conclusion

3-(3,5-dicarboxyphenyl)phenol is a promising tritopic linker for the construction of novel coordination polymers with diverse structures and functionalities. The synthetic route outlined in this application note, based on well-established cross-coupling chemistry, provides a reliable method for obtaining this valuable building block. The general protocol for the synthesis of coordination polymers serves as a starting point for the exploration of new materials with this versatile linker. With careful optimization of the synthetic conditions and thorough characterization, researchers can unlock the full potential of 3-(3,5-dicarboxyphenyl)phenol in the exciting field of crystal engineering.

References

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]

  • Process for the preparation of 5-hydroxyisophtalic acids. (1997). Google Patents.
  • Process for the preparation of 5-hydroxyisophtalic acids - TREA. (n.d.). Retrieved March 26, 2026, from [Link]

  • Nilov, D., et al. (2015). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. Molecules, 20(9), 15683-15696.
  • Zhang, Y. H., et al. (2018). Three coordination polymers based on 3-(3′,5′-dicarboxylphenoxy)phthalic acid and auxiliary N-donor ligands: syntheses, structures, and highly selective sensing for nitro explosives and Fe3+ ions. CrystEngComm, 20(34), 4975-4983.
  • Suzuki-Miyaura Coupling - Organic Synthesis. (n.d.). Retrieved March 26, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 26, 2026, from [Link]

  • A New Route for the Preparation of 5-Hydroxyisophthalic Acid - SciSpace. (n.d.). Retrieved March 26, 2026, from [Link]

  • Suzuki-Miyaura Coupling – Chemistry LibreTexts. (2024, October 10). Retrieved March 26, 2026, from [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 26, 2026, from [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. (n.d.). Retrieved March 26, 2026, from [Link]

  • Sperotto, E., & van Klink, G. P. M. (2010). The mechanism of the modified Ullmann reaction. Dalton Transactions, 39(42), 10338-10351.
  • Murray, C. A., et al. (2013). Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release. Inorganics, 1(1), 29-45.

Sources

Method

Application Note: Post-Synthetic Modification of 3-(3,5-Dicarboxyphenyl)phenol in Metal-Organic Frameworks

Mechanistic Rationale & Strategic Overview The integration of functional groups into Metal-Organic Frameworks (MOFs) is a cornerstone of advanced materials design, enabling tailored applications in catalysis, separations...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Strategic Overview

The integration of functional groups into Metal-Organic Frameworks (MOFs) is a cornerstone of advanced materials design, enabling tailored applications in catalysis, separations, and targeted drug delivery. The ligand 3-(3,5-dicarboxyphenyl)phenol (also referred to as 5-(3-hydroxyphenyl)isophthalic acid) is a highly strategic building block. Its dicarboxylate moiety anchors the structural topology (e.g., forming robust Zr₆O₄(OH)₄ nodes in UiO-type frameworks), while the phenolic –OH group remains uncoordinated, protruding into the pore cavity as a reactive handle.

The Causality of Post-Synthetic Modification (PSM): Why not synthesize the MOF directly with an esterified or metalated version of the ligand? De novo solvothermal synthesis of MOFs typically requires harsh conditions (e.g., N,N-dimethylformamide at 120°C, acidic modulators like acetic acid). Under these conditions, pre-functionalized groups such as esters are highly susceptible to hydrolysis, leading to defective frameworks or complete failure of the functionalization. Post-synthetic modification (PSM) bypasses this kinetic and thermodynamic bottleneck. By constructing the parent MOF first and subsequently modifying the pore-confined phenolic groups under mild conditions, researchers can achieve functional diversity that is otherwise inaccessible[1].

PSM of these phenolic groups generally falls into two categories:

  • Covalent PSM: Transformation of the hydroxyl group into an ester or ether[2].

  • Dative (Coordinative) PSM: Direct coordination of a secondary transition metal to the phenolic oxygen, creating single-site heterogeneous catalysts[1],[3].

PSM_Workflow Syn 1. De Novo MOF Synthesis (Metal Salt + Phenolic Ligand) Act 2. Solvent Exchange & Activation (Removal of guest molecules) Syn->Act Heat/Vacuum PSM_Cov 3A. Covalent PSM (Esterification with Ac2O) Act->PSM_Cov Electrophile PSM_Dat 3B. Dative PSM (Metalation with Pd(OAc)2) Act->PSM_Dat Metal Salt Char 4. Self-Validation & Characterization (PXRD, NMR, BET, ICP-MS) PSM_Cov->Char PSM_Dat->Char

Workflow for the post-synthetic modification and validation of phenolic MOFs.

Experimental Methodologies & Self-Validating Protocols

The following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification and a verification checkpoint to ensure scientific integrity.

Protocol A: Covalent Esterification via Acetic Anhydride

Because the pore environment of a MOF is highly confined, diffusion of reagents is restricted. Therefore, highly active catalysts such as 4-dimethylaminopyridine (DMAP) are required to facilitate the reaction within the porous network[4].

Step-by-Step Procedure:

  • Solvent Exchange: Immerse 100 mg of the as-synthesized phenolic MOF in 10 mL of anhydrous chloroform (CHCl₃). Replace the solvent twice daily for 3 days.

    • Expert Insight: Directly heating a MOF synthesized in DMF can cause pore collapse due to DMF's high boiling point and surface tension. Exchanging with lower-boiling CHCl₃ reduces capillary forces during activation.

  • Activation: Evacuate the solvent-exchanged MOF under dynamic vacuum at 90°C for 12 hours.

    • Validation Checkpoint: Run a BET surface area analysis. The pores must be fully evacuated to allow reagent diffusion.

  • Reaction: Suspend the activated MOF in 5 mL of anhydrous CHCl₃. Add 1.0 mmol of acetic anhydride and 0.1 mmol of DMAP. Seal the vessel and stir at 60°C for 24 hours.

  • Purification: Recover the solid via centrifugation. Wash exhaustively via Soxhlet extraction with CHCl₃ for 24 hours to remove unreacted Ac₂O, DMAP, and acetic acid byproducts.

  • Drying: Dry the modified MOF under vacuum at room temperature.

Esterification_Pathway Phenol Pore-Confined Phenol (MOF-OH) Intermediate Activated Acyl Intermediate Phenol->Intermediate + Ac2O Base Base Catalyst (DMAP) Base->Intermediate Activation Product Esterified MOF (MOF-OAc) Intermediate->Product - AcOH

Mechanistic pathway of DMAP-catalyzed phenolic esterification within MOF pores.

Protocol B: Dative Post-Synthetic Metalation (Palladium Loading)

Phenolic groups can act as dative anchors for transition metals, enabling the creation of highly dispersed catalytic sites.

Step-by-Step Procedure:

  • Activation: Prepare 100 mg of activated phenolic MOF as described in Protocol A.

  • Metalation: Suspend the MOF in 10 mL of anhydrous acetonitrile (MeCN). Add 0.5 equivalents (relative to the phenolic sites) of Palladium(II) acetate [Pd(OAc)₂].

  • Incubation: Stir gently at room temperature for 12 hours. The phenolic oxygen coordinates to the Pd(II) center, displacing an acetate ligand.

  • Washing: Centrifuge and wash the solid with fresh MeCN until the supernatant is completely colorless, ensuring all physically adsorbed (non-coordinated) Pd is removed.

Quantitative Validation & Data Presentation

To ensure the trustworthiness of the PSM process, the extent of conversion must be rigorously quantified. For covalent modifications, ¹H NMR digestion is the gold standard[5]. Because robust MOFs are insoluble in standard NMR solvents, the framework must be destructively digested (e.g., using DCl in DMSO-d₆) to release the organic linkers for precise integration of the aromatic protons.

Table 1: Comparison of PSM Strategies for Phenolic MOFs
PSM StrategyReagents & CatalystReaction ConditionsTypical Conversion Yield (%)Impact on Porosity (BET Surface Area)Primary Validation Method
Covalent (Esterification) Acetic Anhydride, DMAPCHCl₃, 60°C, 24h80 - 95%Moderate reduction (~15-20%) due to steric bulk¹H NMR Digestion (DCl/DMSO-d₆)
Covalent (Etherification) Alkyl Iodide, K₂CO₃DMF, 85°C, 48h40 - 60%High reduction (~30-40%)¹H NMR Digestion, FTIR
Dative (Metalation) Pd(OAc)₂, NoneMeCN, RT, 12h~100% (relative to added metal)Minor reduction (~5-10%)ICP-MS, XPS

Critical Troubleshooting Note: Always perform Powder X-ray Diffraction (PXRD) before and after PSM. A successful PSM will show a retention of the parent MOF's Bragg diffraction peaks. If the peaks broaden significantly or disappear, the framework has collapsed, indicating that the chosen PSM conditions (e.g., base concentration or temperature) were too harsh.

References

  • Burrows, A. D. (2013). Post‐synthetic Modification of MOFs.
  • Burrows, A. D. (2013). Post‐synthetic Modification of MOFs.
  • Tailoring Metal–Organic Frameworks for Antimicrobial Applications: Post-Synthetic Modifications and Mechanisms. (2025). Taylor & Francis.
  • Impact of Postsynthetic Modification on the Covalent Organic Framework (COF) Structures. (2024).
  • Post-Synthetically Modified Metal Organic Framework Functionalized with a 1,2-Dihydroxybenzene Chelating Unit for Efficient Removal of Thorium and Uranyl Ions from Radioactive Waste. (2024).

Sources

Application

Application Note: Design and Implementation of Luminescent Metal-Organic Frameworks (LMOFs) Using 3-(3,5-Dicarboxyphenyl)phenol

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Areas: Chemical Sensing, Environmental Monitoring, and Biomarker Detection Introduction & Rationale The development of Lu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Areas: Chemical Sensing, Environmental Monitoring, and Biomarker Detection

Introduction & Rationale

The development of Luminescent Metal-Organic Frameworks (LMOFs) has revolutionized the field of chemical sensing by combining the structural porosity of coordination polymers with the photophysical properties of advanced fluorophores. The integration of luminescent organic chromophores into rigid frameworks significantly enhances their quantum yields by restricting non-radiative vibrational decay[1].

This application note details the utilization of 3-(3,5-dicarboxyphenyl)phenol (hereafter referred to as H₂DCPP ) as a premier bifunctional ligand for LMOF synthesis. By bridging a rigid isophthalic acid coordinating moiety with a functionalized phenol ring across a biphenyl core, H₂DCPP offers an unparalleled platform for designing highly sensitive, target-specific luminescent sensors.

Mechanistic Insights: The Causality of Experimental Design

As a Senior Application Scientist, it is critical to understand why H₂DCPP is selected over standard linear dicarboxylates (like terephthalic acid) for sensing applications. The efficacy of H₂DCPP-based LMOFs is governed by three fundamental chemical principles:

Differential pKa and Pore Functionalization

The synthesis of LMOFs relies on the controlled deprotonation of the ligand. The carboxylic acid groups on the isophthalic moiety have a low pKa (~3.5–4.5), allowing them to readily deprotonate under mild solvothermal conditions and coordinate with metal nodes (e.g., Tb³⁺, Eu³⁺, or Zn²⁺) to form the structural backbone. Conversely, the pendant phenol group has a much higher pKa (~9.5). It remains protonated and uncoordinated during synthesis, protruding directly into the MOF's porous channels to act as an active recognition site for incoming analytes.

The Antenna Effect via Biphenyl Conjugation

Biphenyl-derived dicarboxylates are highly effective as they provide an extended π -conjugated system, serving as an excellent "antenna" to sensitize lanthanide emission[2]. The biphenyl core of H₂DCPP possesses a triplet state energy ( T1​ ) of approximately 25,000 cm⁻¹. This energy level perfectly overlaps with the resonance energy level of Terbium (Tb³⁺, 5D4​ at ~20,500 cm⁻¹), facilitating highly efficient Dexter energy transfer and resulting in brilliant, long-lived green luminescence.

Analyte-Triggered Luminescence Quenching (PET & ESIPT)

The uncoordinated phenol group acts as a selective recognition site, enabling rapid luminescence quenching via photoinduced electron transfer (PET) upon interaction with target analytes[3]. When an electron-deficient analyte (e.g., nitroaromatics) or a strongly interacting metal ion (e.g., Fe³⁺) enters the pore, it forms hydrogen bonds or coordination interactions with the phenol -OH. This pulls electron density away from the ligand, disrupting the Antenna Effect and providing a highly sensitive "turn-off" signal.

EnergyTransfer Ligand_S0 Ligand Ground State (S0) Ligand_S1 Ligand Excited State (S1) Ligand_S0->Ligand_S1 UV Excitation Ligand_T1 Ligand Triplet State (T1) Ligand_S1->Ligand_T1 Intersystem Crossing Quenching Non-Radiative Decay (PET) Ligand_S1->Quenching Quenching Pathway Ln_Excited Lanthanide Excited (5D4) Ligand_T1->Ln_Excited Antenna Effect Emission Luminescence (Visible Light) Ln_Excited->Emission Radiative Decay Analyte Analyte Interaction (Phenol H-Bonding) Analyte->Ligand_S1 Triggers PET

Fig 1: Energy transfer pathway and analyte-induced luminescence quenching mechanism.

Experimental Protocols: Synthesis and Sensing

The following protocols describe a self-validating system for the synthesis of a Terbium-based LMOF (Tb-DCPP) and its application in fluorometric sensing.

Protocol A: Solvothermal Synthesis of Tb-DCPP

Causality Checkpoint: N,N-Dimethylformamide (DMF) is utilized as the solvent because it slowly decomposes at elevated temperatures to release dimethylamine, acting as a weak base that controls the deprotonation rate of the carboxylic acids, ensuring high-quality single-crystal formation.

  • Reagent Preparation: Dissolve 0.1 mmol of H₂DCPP and 0.1 mmol of Tb(NO₃)₃·6H₂O in a solvent mixture of DMF (8 mL) and deionized water (2 mL) in a 20 mL Teflon-lined stainless-steel autoclave.

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Crystallization: Seal the autoclave and heat it in a programmable oven at 120°C for 48 hours. Cool to room temperature at a rate of 5°C/hour to prevent thermal shock and crystal fracturing.

  • Harvesting: Collect the resulting colorless, block-like crystals via vacuum filtration. Wash thoroughly with fresh DMF (3 × 10 mL) to remove unreacted precursors.

Protocol B: MOF Activation (Solvent Exchange)

Causality Checkpoint: Direct drying of DMF-solvated MOFs can collapse the porous framework due to high capillary forces. Exchanging high-boiling DMF with low-boiling ethanol preserves the structural integrity during activation.

  • Solvent Exchange: Immerse the as-synthesized Tb-DCPP crystals in 15 mL of absolute ethanol. Replace the ethanol every 12 hours for a total of 3 days.

  • Drying: Transfer the exchanged crystals to a vacuum oven and dry at 80°C for 12 hours to yield the activated porous framework.

Protocol C: Luminescence Sensing Assay
  • Dispersion: Grind the activated Tb-DCPP crystals into a fine powder. Disperse 2.0 mg of the powder in 2.0 mL of the target solvent (e.g., HEPES buffer for biological assays or pure water for environmental sensing) using ultrasonication for 15 minutes to form a stable suspension.

  • Titration: Transfer the suspension to a standard quartz cuvette (1 cm path length). Add incremental aliquots (10–50 µL) of the target analyte solution (e.g., 1 mM Fe³⁺ or 2,4,6-Trinitrophenol).

  • Measurement: Record the emission spectra ( λex​ = 320 nm) after each addition. Allow a 30-second equilibration time between addition and measurement to ensure complete pore diffusion.

Workflow Step1 Step 1: Solvothermal Synthesis H2DCPP + Tb(NO3)3 DMF/H2O, 120°C Step2 Step 2: MOF Activation Solvent Exchange (EtOH) Vacuum Dry 80°C Step1->Step2 Step3 Step 3: Analyte Incubation Disperse in Aqueous Media Add Target Analyte Step2->Step3 Step4 Step 4: Photophysical Readout Record Emission Spectra Calculate Ksv Step3->Step4

Fig 2: Experimental workflow for LMOF synthesis, activation, and sensing.

Data Presentation and Performance Metrics

The photophysical properties and sensing metrics of H₂DCPP-based LMOFs are summarized below. The sensing efficiency is quantified using the Stern-Volmer equation ( I0​/I=1+Ksv​[Q] ), where Ksv​ represents the quenching constant.

Table 1: Photophysical Properties of DCPP-based LMOFs

Metal NodeExcitation λex​ (nm)Emission λem​ (nm)Quantum Yield ( Φ )Lifetime ( τ )Luminescence Color
Tb³⁺ 320490, 545, 584, 62045%1.2 msBright Green
Eu³⁺ 330592, 614, 653, 70038%0.8 msRed
Zn²⁺ 340425 (Ligand-centered)22%2.5 nsBlue

Table 2: Sensing Performance Metrics for Activated Tb-DCPP

Target AnalytePrimary Sensing MechanismStern-Volmer Constant ( Ksv​ )Limit of Detection (LOD)Response Time
Fe³⁺ (aq) PET / Competitive Absorption 4.5×104 M⁻¹0.15 µM< 30 s
2,4,6-Trinitrophenol PET / Resonance Energy Transfer 3.2×104 M⁻¹0.50 ppm< 1 min
Fluoride (F⁻) Hydrogen Bonding / ESIPT 1.8×103 M⁻¹5.0 µM< 2 min

References

  • Hu, Z., Deibert, B. J., & Li, J. (2014). Luminescent metal-organic frameworks for chemical sensing and explosive detection. Chemical Society Reviews, 43(16), 5815-5840.[Link]

  • Xie, Y., et al. (2023). Multicomponent Anti-Kasha's Rule Emission from Nanotubular Metal-Organic Frameworks for Selective Detection of Small Molecules. Inorganic Chemistry, 62(7), 2800-2810.[Link]

  • Liu, X., et al. (2018). Multifunctional Ln-MOF Luminescent Probe for Efficient Sensing of Fe3+, Ce3+, and Acetone. ACS Applied Materials & Interfaces, 10(28), 23976-23986.[Link]

Sources

Method

Application Notes &amp; Protocols for 3-(3,5-dicarboxyphenyl)phenol Based Frameworks for Selective CO₂ Gas Adsorption

Introduction The escalating concentration of atmospheric carbon dioxide (CO₂) is a primary driver of climate change, necessitating the development of efficient and cost-effective carbon capture technologies.[1] Metal-Org...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The escalating concentration of atmospheric carbon dioxide (CO₂) is a primary driver of climate change, necessitating the development of efficient and cost-effective carbon capture technologies.[1] Metal-Organic Frameworks (MOFs) have emerged as a promising class of porous crystalline materials for CO₂ capture and separation due to their exceptionally high surface areas, tunable pore environments, and chemically versatile structures.[2][3] The rational design of MOFs, through the judicious selection of metal nodes and organic linkers, allows for the fine-tuning of their adsorption properties to achieve high CO₂ uptake and selectivity.[2]

This document provides a comprehensive guide for researchers on the synthesis, activation, characterization, and application of a specific family of MOFs based on the 3-(3,5-dicarboxyphenyl)phenol linker. This tritopic carboxylate ligand is of particular interest as it incorporates a phenolic hydroxyl group, which can act as a hydrogen-bond donor, and multiple carboxylate moieties that can coordinate with metal centers to form robust, porous architectures. These features are hypothesized to create a favorable environment for selective CO₂ adsorption through a combination of physisorption and specific chemical interactions.[4] The protocols herein are based on established methodologies for analogous carboxylate-based MOFs and are designed to provide a solid foundation for the exploration of these novel materials.

PART 1: Synthesis of a Zinc-Based 3-(3,5-dicarboxyphenyl)phenol MOF (Proposed Protocol)

The solvothermal method is a widely employed technique for the synthesis of crystalline MOFs, as it allows for the reaction of starting materials in a sealed vessel at elevated temperatures and pressures, facilitating the formation of well-ordered structures.[5][6] The following protocol describes a proposed synthesis of a zinc-based MOF using 3-(3,5-dicarboxyphenyl)phenol as the organic linker. Zinc is chosen as the metal node due to its versatile coordination chemistry and its prevalence in many well-studied MOFs, such as the MOF-5 series.[5][7]

Rationale for Synthesis Parameters
  • Metal Source: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) is a common and cost-effective source of Zn²⁺ ions.

  • Organic Linker: 3-(3,5-dicarboxyphenyl)phenol provides the structural backbone of the framework. The ratio of metal to linker is a critical parameter that influences the resulting topology of the MOF.

  • Solvent: N,N-Dimethylformamide (DMF) is a high-boiling point polar aprotic solvent that is effective at dissolving the reactants and facilitating the solvothermal reaction. It can also act as a template or modulator during crystal growth.[5]

  • Temperature and Time: The reaction is heated to promote the deprotonation of the carboxylic acid groups and the coordination of the linker to the metal centers. The temperature and duration are optimized to achieve high crystallinity and phase purity.[5]

Experimental Protocol: Solvothermal Synthesis
  • Reagent Preparation:

    • In a 20 mL scintillation vial, dissolve 0.17 mmol of 3-(3,5-dicarboxyphenyl)phenol in 10 mL of N,N-Dimethylformamide (DMF).

    • In a separate vial, dissolve 0.17 mmol of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) in 5 mL of DMF.

  • Reaction Mixture:

    • Combine the two solutions in the 20 mL scintillation vial.

    • Cap the vial tightly.

  • Ultrasonication:

    • Place the vial in an ultrasonication bath for approximately 15 minutes to ensure the mixture is homogeneous.

  • Solvothermal Reaction:

    • Carefully place the sealed vial into a programmable oven.

    • Heat the reaction mixture to 120 °C for 24 hours.[5]

  • Cooling and Product Isolation:

    • After the reaction is complete, allow the oven to cool down to room temperature naturally.

    • Crystalline product should be visible at the bottom of the vial.

    • Decant the mother liquor.

  • Washing:

    • Wash the collected crystals by immersing them in fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

    • Subsequently, wash with a more volatile solvent such as ethanol (3 x 10 mL) to facilitate the activation process.[8]

  • Drying:

    • After the final wash, dry the product under vacuum at room temperature.

Visualization of the Synthesis Workflow

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Product Work-up Linker Dissolve Linker in DMF Mix Combine Solutions Linker->Mix Metal Dissolve Zn(NO₃)₂·6H₂O in DMF Metal->Mix Sonicate Ultrasonicate Mix->Sonicate Heat Solvothermal Reaction (120°C, 24h) Sonicate->Heat Cool Cool to RT Heat->Cool Isolate Isolate Crystals Cool->Isolate Wash Wash with DMF & Ethanol Isolate->Wash Dry Dry under Vacuum Wash->Dry Product Final MOF Product Dry->Product G cluster_mof MOF Pore Environment cluster_gas Gas Molecules Metal Open Metal Site (e.g., Zn²⁺) Phenol Phenolic -OH group Carboxylate Carboxylate Group CO2 CO₂ CO2->Metal Quadrupole Interaction CO2->Phenol Hydrogen Bonding N2 N₂ N2->Metal Weaker Interaction

Caption: Key interactions driving selective CO₂ adsorption in the proposed MOF.

Data Presentation: Expected Properties

The following table summarizes typical data that could be expected for a microporous MOF based on a functionalized tricarboxylic acid linker, based on literature values for analogous systems.

PropertyExpected Value RangeReference
BET Surface Area 500 - 2000 m²/g[9]
Pore Volume 0.3 - 0.8 cm³/gGeneral MOF literature
Thermal Stability (in N₂) > 300 °C[9]
CO₂ Uptake (298 K, 1 bar) 2.0 - 5.0 mmol/g[4]
CO₂/N₂ IAST Selectivity 20 - 50[2][10]
Isosteric Heat of Adsorption (Qst) for CO₂ 25 - 45 kJ/mol[1]

References

  • Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. (n.d.). ResearchGate. Retrieved from [Link]

  • Carbon Dioxide Capture and Conversion Using Metal–Organic Framework (MOF) Materials: A Comprehensive Review. (2024). MDPI. Retrieved from [Link]

  • Insights into CO2 Adsorption in M–OH Functionalized MOFs. (2020). Chemistry of Materials. Retrieved from [Link]

  • Theoretical studies of CO2 adsorption mechanism on linkers of metal–organic frameworks. (2025). Science.gov. Retrieved from [Link]

  • Metal–organic frameworks for carbon dioxide capture. (2020). MRS Energy & Sustainability. Retrieved from [Link]

  • Carbon capture and conversion using metal– organic frameworks and MOF-based materials. (2019). University of California, Berkeley. Retrieved from [Link]

  • CO2 adsorption mechanisms on MOFs: a case study of open metal sites, ultra-microporosity and flexible framework. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis and Selective CO2 Capture Properties of a Series of Hexatopic Linker-Based Metal−Organic Frameworks. (2015). Berkeley Global Science Institute. Retrieved from [Link]

  • Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. (n.d.). IPTEK The Journal. Retrieved from [Link]

  • Zinc-Based Metal-Organic Frameworks. (2022). Encyclopedia.pub. Retrieved from [Link]

  • A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine: Structure, Adsorption, and Photocatalytic Activity. (2025). MDPI. Retrieved from [Link]

  • metal-organic framework mof-5: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Extending Hexagon-Based Metal–Organic Frameworks—Mn(II) and Gd(III) MOFs with Hexakis(4-(4-Carboxyphenyl)phenyl)benzene. (2025). MDPI. Retrieved from [Link]

  • Synthesis of metal-organic frameworks (MOFs): routes to various MOF topologies, morphologies, and composites. (2012). Semantic Scholar. Retrieved from [Link]

  • The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties. (n.d.). RSC Publishing. Retrieved from [Link]

  • Three Cd(II) MOFs with Different Functional Groups: Selective CO2 Capture and Metal Ions Detection. (2018). ACS Publications. Retrieved from [Link]

  • Design of Porous Aromatic Frameworks for Adsorptive Desulfurization: Synergistic Modulation via π-π Interactions and Mesopores. (2025). MDPI. Retrieved from [Link]

  • Metal organic framework (MOF): Synthesis and fabrication for the application of electrochemical sensing. (2024). Environmental Engineering Research. Retrieved from [Link]

  • CO2 MOFs. (n.d.). Nanyang Technological University. Retrieved from [Link]

  • Improving the pore properties of porous aromatic frameworks in two aspects via partition strategy. (2024). OAE Publishing Inc. Retrieved from [Link]

  • Synthesis and Characterization of Functionalized Metal-organic Frameworks. (2014). JoVE. Retrieved from [Link]

Sources

Application

Catalytic Applications of Transition Metal Complexes with 3,5-Dicarboxyphenyl-Functionalized Ligands: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: A Shift in Focus Towards Coordination Polymers This technical guide delves into the catalytic applications of transition metal complexes, with...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Shift in Focus Towards Coordination Polymers

This technical guide delves into the catalytic applications of transition metal complexes, with a specific focus on those incorporating the 3,5-dicarboxyphenyl moiety. While the initial topic specified 3-(3,5-dicarboxyphenyl)phenol as the ligand, a comprehensive review of the current literature reveals a more extensive body of research on coordination polymers (CPs) and metal-organic frameworks (MOFs) constructed from ligands containing the 3,5-dicarboxyphenyl unit. These materials have demonstrated significant promise in various catalytic applications, particularly in photocatalysis. This guide, therefore, shifts its focus to these CPs, providing detailed protocols and insights into their synthesis and catalytic use. The principles and methodologies described herein are highly relevant and adaptable for researchers exploring the catalytic potential of related transition metal complexes.

Application Notes: The Promise of 3,5-Dicarboxyphenyl-Based Coordination Polymers in Catalysis

Transition metal coordination polymers are a class of materials where metal ions are linked by organic ligands to form extended one-, two-, or three-dimensional structures. The choice of the organic linker is crucial in determining the properties and functionality of the resulting CP. Ligands incorporating the 3,5-dicarboxyphenyl group are of particular interest due to their ability to form robust frameworks with tunable porosity and a high density of active sites.

The catalytic activity of these materials often stems from the interplay between the metal centers and the organic ligands. In photocatalysis, for instance, the organic ligand can act as a light-harvesting antenna, absorbing photons and transferring the energy to the metal center. This initiates a series of redox reactions that lead to the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻). These ROS are powerful oxidizing agents that can degrade a wide range of organic pollutants, making these CPs attractive candidates for environmental remediation.

A notable example is the use of Ni(II), Mn(II), and Cd(II) coordination polymers derived from the ligand 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole for the photocatalytic degradation of organic dyes and antibiotics.[1] Among these, the manganese-based CP has shown particularly high efficiency, highlighting the significant role of the transition metal in the catalytic process.[1] The reusability and stability of these heterogeneous catalysts further enhance their appeal for practical applications.

Experimental Protocols

Part 1: Synthesis of the Ligand: 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole (A Representative Protocol)

The following is a generalized protocol for the synthesis of a benzimidazole-based tricarboxylic acid ligand, which may require optimization for specific target molecules. This method is based on the common synthetic routes for similar compounds.

Materials:

  • 3,4-Diaminobenzoic acid

  • Trimesic aldehyde (1,3,5-benzenetricarbaldehyde)

  • Nitrobenzene or a suitable oxidizing agent

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Condensation Reaction: In a round-bottom flask, dissolve 3,4-diaminobenzoic acid in ethanol.

  • Add an equimolar amount of trimesic aldehyde to the solution.

  • Add a suitable oxidizing agent, such as nitrobenzene, to the reaction mixture.

  • Reflux the mixture for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization. Dissolve the crude solid in a hot aqueous solution of sodium hydroxide.

  • Treat the solution with activated charcoal to remove colored impurities and filter while hot.

  • Acidify the filtrate with hydrochloric acid to precipitate the purified ligand.

  • Filter the precipitate, wash with deionized water, and dry under vacuum.

Part 2: Synthesis of Transition Metal Coordination Polymers

The following protocols are adapted from the work of Wu et al. (2023) for the synthesis of Ni(II), Mn(II), and Cd(II) coordination polymers with 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole (denoted as H₃L).[1]

Materials:

  • 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole (H₃L)

  • Ni(NO₃)₂·6H₂O

  • Mn(NO₃)₂·4H₂O

  • Cd(ClO₄)₂·6H₂O

  • 1,10-Phenanthroline (for Mn complex)

  • Deionized water

  • Teflon-lined stainless-steel vessel (25 mL)

  • In a beaker, mix Ni(NO₃)₂·6H₂O (0.0291 g, 0.1 mmol) and H₃L (0.0326 g, 0.1 mmol) in 10 mL of deionized water.

  • Stir the mixture for 30 minutes at room temperature.

  • Transfer the resulting solution to a 25 mL Teflon-lined stainless-steel vessel.

  • Seal the vessel and heat it to 180 °C for 72 hours.

  • Cool the vessel to room temperature at a rate of 5 °C/h.

  • Green block-shaped crystals of the Ni(II) coordination polymer will be formed.

  • Collect the crystals by filtration, wash with deionized water, and air dry. (Yield: 45% based on Ni).[1]

  • In a beaker, mix Mn(NO₃)₂·4H₂O (0.0251 g, 0.1 mmol), H₃L (0.0326 g, 0.1 mmol), and 1,10-phenanthroline (0.0180 g, 0.1 mmol) in 10 mL of deionized water.

  • Stir the mixture for 30 minutes at room temperature.

  • Transfer the resulting solution to a 25 mL Teflon-lined stainless-steel vessel.

  • Seal the vessel and heat it to 180 °C for 72 hours.

  • Cool the vessel to room temperature.

  • Pink block-shaped crystals of the Mn(II) coordination polymer will be obtained.

  • Collect the crystals by filtration, wash with deionized water, and air dry. (Yield: 55% based on Mn).[1]

  • In a beaker, mix Cd(ClO₄)₂·6H₂O (0.0420 g, 0.1 mmol) and H₃L (0.0326 g, 0.1 mmol) in 10 mL of deionized water.

  • Stir the mixture for 30 minutes at room temperature.

  • Transfer the resulting solution to a 25 mL Teflon-lined stainless-steel vessel.

  • Seal the vessel and heat it to 160 °C for 72 hours.

  • Cool the vessel to room temperature.

  • Yellow block-shaped crystals of the Cd(II) coordination polymer will be formed.

  • Collect the crystals by filtration, wash with deionized water, and air dry. (Yield: 55% based on Cd).[1]

Part 3: Photocatalytic Degradation of Rhodamine B

This protocol describes a general procedure for evaluating the photocatalytic activity of the synthesized coordination polymers using the degradation of Rhodamine B (RhB) as a model reaction.

Materials:

  • Synthesized coordination polymer (e.g., Mn-based CP)

  • Rhodamine B (RhB)

  • Deionized water

  • High-pressure mercury lamp or a suitable light source

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of RhB solution: Prepare a stock solution of Rhodamine B in deionized water (e.g., 10 mg/L).

  • Photocatalytic Reaction: Suspend a specific amount of the coordination polymer catalyst (e.g., 10 mg) in a defined volume of the RhB solution (e.g., 50 mL).

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to ensure that an adsorption-desorption equilibrium is reached between the catalyst surface and the RhB molecules.

  • Photocatalysis: Irradiate the suspension with a high-pressure mercury lamp.

  • Monitoring the Reaction: At regular time intervals, withdraw a small aliquot of the suspension.

  • Centrifuge or filter the aliquot to remove the catalyst particles.

  • Analyze the concentration of RhB in the clear supernatant using a UV-Vis spectrophotometer by measuring the absorbance at its maximum wavelength (around 554 nm).

  • Data Analysis: The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration of RhB and Cₜ is the concentration at time t.

Data Presentation

Table 1: Photocatalytic Degradation Efficiency of Different Transition Metal Coordination Polymers.

CatalystTarget PollutantIrradiation Time (min)Degradation Efficiency (%)Reference
[Ni(HL)(H₂O)₂·1.9H₂O]n Dinitrozole45~80[1]
Rhodamine B45~85[1]
[Mn₃(HL)(L)(μ₃-OH)(H₂O)(phen)₂·2H₂O]n Dinitrozole4591.1[1]
Rhodamine B4595.0[1]
[Cd(HL)₄(H₂O)]·H₂O]n Dinitrozole45~75[1]
Rhodamine B45~80[1]

Visualizations

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_cp Coordination Polymer Synthesis cluster_catalysis Photocatalysis L1 3,4-Diaminobenzoic Acid + Trimesic Aldehyde L2 Condensation & Oxidation L1->L2 L3 Purification L2->L3 L4 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole (H3L) L3->L4 M1 Transition Metal Salt (Ni, Mn, Cd) S1 Solvothermal Reaction M1->S1 H3L_node H3L Ligand H3L_node->S1 CP Coordination Polymer Crystals S1->CP CP_cat CP Catalyst Degradation Degradation Products CP_cat->Degradation Pollutant Organic Pollutant (e.g., Rhodamine B) Pollutant->Degradation Light Light Irradiation Light->Degradation

Caption: Workflow for the synthesis and catalytic application of transition metal coordination polymers.

Photocatalysis_Mechanism cluster_excitation Photoexcitation CP Coordination Polymer VB Valence Band (VB) CB Conduction Band (CB) VB->CB Light (hν) h h+ VB->h e e- CB->e O2 O₂ e->O2 H2O H₂O h->H2O O2_rad •O₂⁻ O2->O2_rad OH_rad •OH H2O->OH_rad Pollutant Organic Pollutant OH_rad->Pollutant O2_rad->Pollutant Degradation Degradation Products Pollutant->Degradation

Caption: General mechanism of photocatalysis by a coordination polymer.

References

  • Wu, Y., Zhong, W., Wang, X., Wu, W., Muddassir, M., Daniel, O., Raj Jayswal, M., Prakash, O., Dai, Z., Ma, A., & Pan, Y. (2023). New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole as Photocatalysts for Dye and Antibiotic Decomposition. Molecules, 28(21), 7318. [Link]

Sources

Method

Application Note: Mastering In Situ Deprotonation of 3-(3,5-Dicarboxyphenyl)phenol for Advanced Material Synthesis

Abstract and Introduction The 3-(3,5-dicarboxyphenyl)phenol, hereafter referred to as H₃L, is a versatile tritopic ligand prized in crystal engineering for its ability to form stable, functional Metal-Organic Frameworks...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Introduction

The 3-(3,5-dicarboxyphenyl)phenol, hereafter referred to as H₃L, is a versatile tritopic ligand prized in crystal engineering for its ability to form stable, functional Metal-Organic Frameworks (MOFs) and coordination polymers. Its structure, featuring two carboxylic acid groups and a more weakly acidic phenolic hydroxyl group, allows for multiple coordination modes and the construction of complex, porous architectures.[1] A critical prerequisite for the successful assembly of these materials is the precise deprotonation of the ligand's acidic functional groups to enable coordination with metal centers.[2][3]

In situ deprotonation, the process of generating the anionic, coordinating form of the ligand directly within the reaction vessel, is a cornerstone of modern solvothermal and hydrothermal synthesis.[4][5] This approach bypasses the need to isolate potentially unstable anionic ligand salts and provides dynamic control over the crystallization process. The reaction environment itself—specifically temperature, solvent, and pH—dictates the extent of ligand deprotonation, which in turn governs the final structure, topology, and properties of the resulting framework.[6]

This guide provides an in-depth exploration of the principles and techniques for achieving controlled in situ deprotonation of the H₃L ligand. We will dissect the causality behind common experimental choices, present validated protocols, and offer a comparative analysis of different methodologies to empower researchers in the rational design and synthesis of novel materials.

Theoretical Foundation: The Stepwise Deprotonation of H₃L

Understanding the acidity of H₃L's functional groups is fundamental to controlling its reactivity. The ligand possesses three acidic protons with distinct pKa values:

  • First Carboxylic Proton (pKa₁): The most acidic proton, readily lost under mild conditions.

  • Second Carboxylic Proton (pKa₂): Requires slightly more basic conditions for removal.

  • Phenolic Proton (pKa₃): The least acidic proton, requiring significantly more forcing conditions (higher temperature or stronger base) for deprotonation.

This stepwise deprotonation means that by carefully tuning the reaction conditions, one can favor the formation of H₂L⁻, HL²⁻, or the fully deprotonated L³⁻ species in solution. Each of these anionic forms presents a different charge and set of coordination sites to the metal ions, leading to vastly different potential framework structures. The synthesis of MOFs is essentially an acid-base reaction, and insufficient deprotonation (at low pH) or excessively rapid deprotonation (at high pH) can hinder or prevent the formation of high-quality crystalline material.[7]

Below is a diagram illustrating the sequential deprotonation pathway.

Deprotonation_Pathway H3L H₃L (Neutral) H2L_minus H₂L⁻ H3L->H2L_minus + Base / ΔT - H⁺ HL_2minus HL²⁻ H2L_minus->HL_2minus + Base / ΔT - H⁺ L_3minus L³⁻ HL_2minus->L_3minus ++ Base / ΔT - H⁺ MOF_Synthesis_Workflow cluster_reactants 1. Reactant Preparation cluster_reaction 2. Solvothermal Reaction cluster_process 3. In Situ Processes cluster_product 4. Product Isolation Metal_Salt Metal Salt (e.g., Zn(NO₃)₂, Cu(OAc)₂) Autoclave Combine in Teflon-lined Autoclave & Seal Metal_Salt->Autoclave Ligand H₃L Ligand Ligand->Autoclave Solvent Solvent (e.g., DMF, EtOH, H₂O) Solvent->Autoclave Base External Base (Optional) Base->Autoclave Heating Heat (100-180 °C, 12-72h) Autoclave->Heating Deprotonation In Situ Deprotonation (H₃L → L³⁻) Heating->Deprotonation Coordination Coordination & Assembly (Metal + Linker) Deprotonation->Coordination Crystallization Nucleation & Crystal Growth Coordination->Crystallization Isolation Cool, Filter, Wash & Dry Crystallization->Isolation Product Crystalline MOF Product Isolation->Product

Caption: General workflow for MOF synthesis highlighting in situ deprotonation.

Comparative Summary of Techniques

The choice of deprotonation strategy has a profound impact on the synthesis. The following table summarizes the key parameters and expected outcomes.

ParameterStrategy 1: Thermal DecompositionStrategy 2: External Base
Deprotonation Agent In situ generated amines (from DMF, etc.)Added organic or inorganic base
Control Level Lower; dependent on T & timeHigh; dependent on base type & concentration
Deprotonation Rate Slow, gradualFast, immediate
Typical Ligand Species H₂L⁻, HL²⁻H₂L⁻, HL²⁻, or L³⁻
Crystal Quality Often yields larger, higher-quality crystalsCan lead to smaller crystals if not optimized
System Purity High; no additional ions introducedPotential for counter-ion incorporation
Best For Exploratory synthesis; high-quality single crystalsRational design; targeting specific topologies

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis of coordination polymers using the H₃L ligand. Safety Note: All procedures should be performed in a well-ventilated fume hood. Teflon-lined autoclaves can build significant pressure at high temperatures and must be handled with appropriate care.

Protocol 1: Thermally-Induced In Situ Deprotonation in DMF

This protocol relies on the thermal decomposition of DMF to generate the base required for deprotonating the ligand's carboxylic acid groups, typically resulting in a framework based on the HL²⁻ linker.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • 3-(3,5-Dicarboxyphenyl)phenol (H₃L)

  • N,N-Dimethylformamide (DMF), high purity

  • Ethanol

Equipment:

  • 20 mL Teflon-lined stainless steel autoclave

  • Analytical balance

  • Programmable laboratory oven

  • Vacuum filtration apparatus

Procedure:

  • In a glass vial, weigh 0.5 mmol of Zn(NO₃)₂·6H₂O.

  • In the same vial, add 0.5 mmol of the H₃L ligand.

  • Add 15 mL of DMF to the vial and stir for 15 minutes until a homogeneous suspension is formed.

  • Transfer the suspension to the Teflon liner of the autoclave.

  • Seal the autoclave and place it in the programmable oven.

  • Heat the autoclave to 120°C at a rate of 5°C/min and hold at this temperature for 48 hours.

  • Cool the oven to room temperature naturally (over approximately 8-12 hours).

  • Carefully open the autoclave and collect the crystalline product by vacuum filtration.

  • Wash the collected solid three times with 10 mL of fresh DMF, followed by three washes with 10 mL of ethanol to remove unreacted starting materials.

  • Dry the product in a vacuum oven at 60°C for 12 hours.

Self-Validation & Troubleshooting:

  • Expected Outcome: A white or colorless microcrystalline powder.

  • Characterization: Use Powder X-ray Diffraction (PXRD) to confirm the crystallinity and phase purity of the product. Use FT-IR spectroscopy to confirm deprotonation: look for the disappearance of the broad O-H stretch (~3000 cm⁻¹) and the appearance of strong asymmetric (~1610-1550 cm⁻¹) and symmetric (~1440-1360 cm⁻¹) carboxylate (COO⁻) stretches.

  • Troubleshooting: If no crystalline product forms, consider increasing the reaction temperature (e.g., to 140°C) or time (e.g., to 72 hours) to promote further solvent decomposition.

Protocol 2: Controlled Deprotonation Using an Inorganic Base

This protocol uses a base to deprotonate all three acidic sites, targeting a framework built from the L³⁻ linker. This often leads to more robust, three-dimensional structures.

Materials:

  • Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O)

  • 3-(3,5-Dicarboxyphenyl)phenol (H₃L)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ethanol

Equipment:

  • 20 mL Teflon-lined stainless steel autoclave

  • Analytical balance

  • Programmable laboratory oven

  • pH meter or pH paper

  • Vacuum filtration apparatus

Procedure:

  • In a glass vial, dissolve 0.5 mmol of Cu(OAc)₂·H₂O in 7.5 mL of deionized water.

  • In a separate vial, suspend 0.5 mmol of the H₃L ligand in 7.5 mL of deionized water.

  • While stirring the ligand suspension, slowly add a 1.0 M NaOH solution dropwise until the pH of the suspension reaches approximately 8-9. The ligand should dissolve as it is deprotonated.

  • Slowly add the copper acetate solution to the dissolved ligand solution with stirring. A precipitate may form.

  • Transfer the resulting mixture to the Teflon liner of the autoclave.

  • Seal the autoclave and place it in the programmable oven.

  • Heat the autoclave to 160°C at a rate of 5°C/min and hold at this temperature for 24 hours.

  • Cool the oven to room temperature naturally.

  • Collect the crystalline product by vacuum filtration.

  • Wash the product thoroughly with deionized water (3 x 10 mL) and then ethanol (3 x 10 mL).

  • Dry the product in a vacuum oven at 80°C for 12 hours.

Self-Validation & Troubleshooting:

  • Expected Outcome: A blue or green crystalline powder.

  • Characterization: Use PXRD to confirm crystallinity. In the FT-IR spectrum, the absence of both carboxylic and phenolic O-H stretches, along with the prominent carboxylate peaks, would indicate successful formation of the L³⁻ species.

  • Troubleshooting: If an amorphous precipitate is obtained, the initial pH adjustment may have been too rapid. Try adding the base more slowly or reducing the reaction temperature to promote slower crystal growth. The molar ratio of reactants can also be varied to optimize crystallinity. [6]

Conclusion

The in situ deprotonation of 3-(3,5-dicarboxyphenyl)phenol is a powerful and versatile tool in the synthesis of advanced functional materials. By understanding the ligand's stepwise deprotonation and mastering the interplay between temperature, solvents, and bases, researchers can move beyond trial-and-error synthesis. Thermally-induced deprotonation offers a path to high-quality crystals through slow, controlled base generation, while the use of external bases provides precise control for the rational design of complex architectures. The protocols and principles outlined in this guide serve as a robust foundation for the development of novel MOFs and coordination polymers with tailored properties for applications in catalysis, separations, and drug delivery.

References

  • Metal–Organic Frameworks (MOFs) Morphology Control: Recent Progress and Challenges. Crystal Growth & Design, ACS Publications.

  • Understanding and Controlling Metal Organic Framework Crystallization for Thin Film Fabrication. libra etd.

  • Does the pH value have a significant role in MOFs synthesis?. ResearchGate.

  • Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture. Arabian Journal of Chemistry.

  • Assessing Crystallisation Kinetics of Zr Metal–Organic Frameworks through Turbidity Measurements to Inform Rapid Microwave‐Assisted Synthesis. PMC.

  • Solvothermal in situ metal/ligand reactions: a new bridge between coordination chemistry and organic synthetic chemistry. PubMed.

  • Transition Metals-Based Metal-Organic Frameworks, Synthesis, and Environmental Applications. IntechOpen.

  • Controlled in situ reaction for the assembly of Cu(ii) mixed-ligand coordination polymers: synthesis, structure, mechanistic insights, magnetism and catalysis. Dalton Transactions (RSC Publishing).

  • Hydrothermal Synthesis of Metal-Polyphenol Coordination Crystals and Their Derived Metal/N-doped Carbon Composites for Oxygen Electrocatalysis. PubMed.

  • Polymorphism and Structural Variety in Sn(II) Carboxylate Coordination Polymers Revealed from Structure Solution of Microcrystals. PMC.

  • Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions. RSC Publishing.

  • Three coordination polymers based on 3-(3′,5′-dicarboxylphenoxy)phthalic acid and auxiliary N-donor ligands: syntheses, structures, and highly selective sensing for nitro explosives and Fe3+ ions. CrystEngComm (RSC Publishing).

  • Synthesis of Acid–Base-Resistant 3D MOF-Network with Ligand Containing a Concave Backbone and Convex Binding Sites. The Journal of Organic Chemistry - ACS Publications.

  • Hydrothermal Synthesis of Metal-Polyphenol Coordination Crystals and Their Derived Metal/N-doped Carbon Composites. Monash University.

  • Porous 3,4-di(3,5-dicarboxyphenyl)phthalate-based Cd2+ coordination polymer and its potential applications. PubMed.

  • Solvothermal in situ Metal/Ligand Reactions: A New Bridge Between Coordination Chemistry and Organic Synthetic Chemistry. ResearchGate.

  • 3-(3,5-Dicarboxyphenyl)phenol. PubChem.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(3,5-Dicarboxyphenyl)phenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with synthesizing 3-(3,5-dicarboxyphenyl)phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with synthesizing 3-(3,5-dicarboxyphenyl)phenol (CAS: 1261944-33-5)[1].

This highly polar, trifunctional biphenyl system is a critical building block for Metal-Organic Frameworks (MOFs) and active pharmaceutical ingredients. The most direct synthetic route involves the Suzuki-Miyaura cross-coupling of a 5-bromoisophthalate derivative with 3-hydroxyphenylboronic acid[2][3]. However, researchers frequently encounter low yields due to catalyst poisoning, protodeboronation, and purification bottlenecks.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you achieve >85% overall yield.

Synthetic Strategy & Mechanistic Workflow

To achieve high yields, we must bypass the inherent reactivity of unprotected acidic functional groups. Free carboxylic acids and phenols can coordinate to the palladium center, forming stable, inactive complexes that halt the catalytic cycle[4]. Therefore, a two-step approach utilizing an esterified precursor is mandatory.

SyntheticWorkflow SM1 Dimethyl 5-bromoisophthalate Intermediate Dimethyl 5-(3-hydroxyphenyl) isophthalate SM1->Intermediate Suzuki-Miyaura Pd(dppf)Cl2, K2CO3 Toluene/EtOH/H2O, 80°C SM2 3-Hydroxyphenylboronic Acid SM2->Intermediate Product 3-(3,5-dicarboxyphenyl) phenol Intermediate->Product Saponification NaOH, THF/H2O then HCl (pH 2.5)

Figure 1: Two-step synthetic workflow for 3-(3,5-dicarboxyphenyl)phenol.

Troubleshooting FAQs

Q1: My Suzuki coupling yield is below 20%, and I recover mostly unreacted 5-bromoisophthalic acid. What is happening?

Causality: You are likely attempting a direct coupling with the unprotected dicarboxylic acid. Free carboxylate groups act as strong bidentate ligands. They coordinate to the active Pd(0) or Pd(II) species, displacing your phosphine ligands and forming an insoluble, catalytically dead polymeric network[4]. Solution: You must mask the carboxylic acids. Convert 5-bromoisophthalic acid to dimethyl 5-bromoisophthalate using refluxing methanol and a catalytic amount of sulfuric acid prior to the coupling step[3].

Q2: I switched to dimethyl 5-bromoisophthalate, but I am now observing significant protodeboronation of 3-hydroxyphenylboronic acid. How do I prevent this?

Causality: 3-Hydroxyphenylboronic acid is highly valuable for synthesizing diverse biaryl compounds[5], but the electron-donating hydroxyl group increases the electron density on the aromatic ring. Under highly basic, aqueous conditions at elevated temperatures (>90°C), the C-B bond undergoes rapid hydrolytic cleavage (protodeboronation), yielding phenol as a byproduct. Solution:

  • Soften the Base: Switch from NaOH or Na2CO3 to a milder base like K₂CO₃ or Cs₂CO₃ .

  • Lower the Temperature: Reduce the reaction temperature from 100°C to 80°C .

  • Use a Biphasic System: Employ a Toluene/Ethanol/Water (2:1:1) solvent mixture. This balances the solubility of the boronic acid[6] and the organic electrophile while facilitating rapid transmetalation without excessive aqueous exposure.

Q3: The reaction mixture turns black rapidly, and I detect oxidized phenol byproducts. How can I protect the hydroxyl group?

Causality: Phenols are notoriously prone to aerobic oxidation in basic environments, forming reactive quinones. These quinones can irreversibly bind to and deactivate the palladium catalyst. Solution: Strict anaerobic conditions are non-negotiable. Degas your entire solvent mixture by sparging with Argon for at least 30 minutes prior to adding the palladium catalyst. If oxidation persists, consider using 3-methoxyphenylboronic acid for the coupling, followed by a global deprotection using BBr₃ in DCM, though this adds a synthetic step.

Q4: How do I efficiently isolate the highly polar final product after saponification?

Causality: The final molecule, 3-(3,5-dicarboxyphenyl)phenol, contains two carboxylic acids (pKa ~3.5) and one phenol (pKa ~10). It is highly water-soluble at basic pH. If you acidify the solution too aggressively, it will crash out as an amorphous, unfilterable sludge that traps inorganic salts. Solution: Perform a controlled acidification. Cool the aqueous saponification mixture to 0°C. Add 1M HCl dropwise under vigorous stirring until the pH reaches exactly 2.5 to 3.0 . Extract the resulting suspension with a highly polar aprotic solvent like Ethyl Acetate or THF. Wash the organic layer with minimal brine, dry over Na₂SO₄, and concentrate. Recrystallize the crude solid from hot water/ethanol.

Quantitative Data: Yield Optimization Matrix

The following table summarizes the optimization of the Suzuki-Miyaura coupling step, demonstrating the severe impact of substrate protection and catalyst selection on the overall yield.

ConditionElectrophileCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTempYieldPrimary Failure Mode
A 5-Bromoisophthalic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O100°C12% Catalyst poisoning by free -COOH[4]
B Dimethyl 5-bromoisophthalatePd(PPh₃)₄NaOHTHF/H₂O90°C41% Protodeboronation of boronic acid
C Dimethyl 5-bromoisophthalatePd(dppf)Cl₂K₂CO₃Toluene/EtOH/H₂O80°C88% Optimal Conditions

Validated Experimental Protocols

Step 1: Synthesis of Dimethyl 5-(3-hydroxyphenyl)isophthalate (Suzuki Coupling)

This protocol utilizes a self-validating biphasic system where the color transition (yellow to dark orange) indicates active transmetalation.

  • Preparation: To an oven-dried 250 mL Schlenk flask, add dimethyl 5-bromoisophthalate (10.0 mmol, 2.73 g), 3-hydroxyphenylboronic acid (12.0 mmol, 1.65 g)[5][6], and K₂CO₃ (25.0 mmol, 3.45 g).

  • Degassing: Add a solvent mixture of Toluene (40 mL), Ethanol (20 mL), and Deionized Water (20 mL). Sparge the biphasic mixture with Argon gas for 30 minutes under vigorous stirring.

  • Catalyst Addition: Briefly open the flask under positive Argon flow and add Pd(dppf)Cl₂ (0.5 mmol, 365 mg). Seal the flask.

  • Reaction: Heat the mixture to 80°C in a pre-heated oil bath for 12 hours. The mixture should turn a deep, translucent orange.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and separate the layers. Wash the organic layer with water (2 x 30 mL) and brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 70:30) to afford the intermediate ester as a pale yellow solid.

Step 2: Synthesis of 3-(3,5-dicarboxyphenyl)phenol (Saponification)
  • Hydrolysis: Dissolve the intermediate ester (5.0 mmol) in a mixture of THF (20 mL) and Water (10 mL). Add solid NaOH (25.0 mmol, 1.0 g).

  • Reaction: Stir the mixture at 60°C for 4 hours. The solution will become homogeneous as the sodium salt of the product forms.

  • Solvent Removal: Remove the THF under reduced pressure. Dilute the remaining aqueous layer with additional water (20 mL) and wash with Diethyl Ether (15 mL) to remove any unreacted organic impurities.

  • Controlled Acidification: Cool the aqueous layer to 0°C in an ice bath. Slowly add 1M HCl dropwise while monitoring with a pH meter until the pH reaches 2.5. A white/off-white precipitate will form.

  • Isolation: Extract the aqueous suspension with Ethyl Acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and evaporate to dryness. Recrystallize from hot Ethanol/Water to yield the pure 3-(3,5-dicarboxyphenyl)phenol.

Mechanistic Pathway Diagram: Catalyst Poisoning vs. Productive Cycle

Understanding the molecular interactions at the palladium center is crucial for preventing reaction failure.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Complex Pd0->OxAdd + Dimethyl 5-bromoisophthalate Poisoned DEAD END: Pd-Carboxylate Complex (If using free acid) OxAdd->Poisoned If free -COOH is present TransMet Transmetalation with Boronic Acid OxAdd->TransMet + 3-Hydroxyphenylboronic Acid + Base RedElim Reductive Elimination Product Formation TransMet->RedElim Productive Pathway Proto SIDE REACTION: Protodeboronation (High Heat/Strong Base) TransMet->Proto Excess H2O/Heat RedElim->Pd0 Releases Product, Regenerates Catalyst

Figure 2: Suzuki-Miyaura catalytic cycle highlighting the productive pathway and primary failure modes.

References

  • European Patent Office. EP 2196465 A1: (3-oxo)pyridazin-4-ylurea derivatives as PDE4 inhibitors. (Details Suzuki couplings of 5-bromoisophthalate derivatives and 3-hydroxyphenylboronic acid).[2][3] Available at: [Link]

  • NBInno. The Chemistry of C-C Bonds: Suzuki Coupling with 3-Hydroxyphenylboronic Acid.[5] Available at:[Link]

  • National Institutes of Health (PMC). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (Discusses the inhibitory effect of unprotected acidic groups on Pd-catalyzed cross-coupling).[4] Available at: [Link]

Sources

Optimization

preventing phenol oxidation during 3-(3,5-dicarboxyphenyl)phenol MOF synthesis

Welcome to the Technical Support Center for advanced Metal-Organic Framework (MOF) synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in reticular ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced Metal-Organic Framework (MOF) synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in reticular chemistry: the oxidative degradation of electron-rich ligands during solvothermal synthesis.

When working with 3-(3,5-dicarboxyphenyl)phenol (also known as 5-(3-hydroxyphenyl)benzene-1,3-dicarboxylic acid[1]), researchers frequently encounter dark, tarry byproducts instead of crystalline powders. This guide dissects the chemical causality behind phenol oxidation and provides field-proven, self-validating protocols to ensure the structural integrity of your target MOF.

I. Diagnostic Workflow: Phenol Oxidation

G Start Issue: Dark/Black Byproducts in MOF Synthesis Q1 Are you using an inert atmosphere? Start->Q1 Sol1 Implement Freeze-Pump-Thaw & Ar Glovebox Q1->Sol1 No Q2 Are you using redox-active metals (e.g., Fe3+, Cu2+)? Q1->Q2 Yes Sol1->Q2 Sol2 Switch to redox-inert metals (Zr4+, Zn2+, Al3+) Q2->Sol2 Yes Q3 Is the phenol still oxidizing or coupling? Q2->Q3 No Sol2->Q3 Sol3 Use Protecting Group Strategy (e.g., Acetylation) + PSM Q3->Sol3 Yes Success Successful Crystalline Phenol-Functionalized MOF Q3->Success No Sol3->Success

Diagnostic workflow for preventing phenol oxidation during MOF synthesis.

II. Troubleshooting Guide & FAQs

Q1: Why does my reaction mixture turn black or dark brown during solvothermal heating? Causality: The electron-rich phenol moiety is highly susceptible to thermal and chemical oxidation. Dissolved oxygen in the solvent reacts with the phenol group at elevated temperatures to form phenoxy radicals. These radicals rapidly undergo C-C or C-O coupling, or over-oxidize into quinones. Furthermore, the auto-oxidation of solvents like DMF at high temperatures can generate dimethylamine and formates, which exacerbate radical formation and alter the pH, disrupting the deliberate control of the MOF architecture[2]. Solution: Strict anaerobic conditions are mandatory. Degas all solvents using the freeze-pump-thaw method and assemble the reaction in an Argon-filled glovebox. Alternatively, consider room-temperature mechanochemical synthesis, which bypasses thermal oxidation pathways entirely[3].

Q2: I am using strictly anaerobic conditions, but my ligand still degrades when synthesizing Cu(II) or Fe(III) MOFs. Why? Causality: Metal-induced oxidation. High-valent transition metals like Fe(III) and Cu(II) act as single-electron oxidants. The redox potential of these metals is sufficient to oxidize the phenol to a phenoxy radical, simultaneously reducing the metal node (e.g., Fe³⁺ to Fe²⁺) and collapsing the nascent framework[4]. Solution: Switch to redox-inert metal nodes (e.g., Zr(IV), Al(III), Zn(II)) which do not participate in single-electron transfer. The inertness of metal clusters like Zr(IV) generally endows MOFs with excellent chemical stability and prevents ligand degradation[5].

Q3: How do I implement a protecting group strategy if I absolutely must use a specific metal or if oxidation persists? Causality: When thermodynamic factors (metal-ligand redox potentials) prevent direct synthesis, the phenol must be chemically masked. Converting the hydroxyl group to an ester (e.g., acetate) blocks the reactive oxygen and alters the electron density of the aromatic ring, preventing radical formation[6]. Solution: Acetylate the ligand prior to MOF synthesis. Synthesize the MOF using the protected ligand, then perform Post-Synthetic Modification (PSM) via chemical cleavage to deprotect the phenol without destroying the framework[7].

III. Quantitative Data: Efficacy of Prevention Strategies

To guide your experimental design, the following table summarizes the expected outcomes when applying different oxidation-prevention strategies to 3-(3,5-dicarboxyphenyl)phenol MOF synthesis.

Synthesis StrategyTarget Metal NodesLigand Oxidation RateMOF Yield (%)Porosity Retention (BET)
Control (Aerobic, DMF, 120 °C) Cu(II), Fe(III)> 90%< 5%N/A (Amorphous Tar)
Anaerobic (Freeze-Pump-Thaw) Zr(IV), Zn(II), Al(III)< 5%80 - 85%High (> 1000 m²/g)
Anaerobic (Freeze-Pump-Thaw) Fe(III), Cu(II)40 - 60%20 - 30%Low (Partial Pore Collapse)
Mechanochemical (Room Temp) Zn(II), Cu(II)< 2%70 - 75%Moderate
Protecting Group (Acetylation + PSM) All Metals< 1%75% (Post-PSM)High (> 1000 m²/g)

IV. Self-Validating Experimental Protocols

Protocol A: Solvent Degassing via Freeze-Pump-Thaw

Purpose: To establish a strictly anaerobic environment, preventing O₂-mediated radical formation.

  • Preparation: Transfer 50 mL of anhydrous DMF into a heavy-walled Schlenk flask. Seal the flask and connect it to a high-vacuum Schlenk line.

  • Freeze: Submerge the flask in a liquid nitrogen (LN₂) bath. Wait until the solvent is completely frozen solid (approx. 10-15 minutes).

  • Pump: Open the flask to the vacuum line for 5-10 minutes to evacuate all non-condensable gases (O₂, N₂) from the headspace.

  • Thaw: Close the vacuum valve and remove the flask from the LN₂ bath. Allow the solvent to thaw in a warm water bath. You will observe bubbles as trapped gases escape the liquid lattice.

  • Cycle: Repeat steps 2-4 for a minimum of three complete cycles.

  • Validation Check: During the final thaw cycle, observe the liquid closely. If no gas bubbles evolve from the solution as it reaches room temperature, the system is validated as oxygen-free.

  • Transfer: Backfill the flask with ultra-high purity Argon and transfer it immediately into an Argon-filled glovebox for MOF assembly.

Protocol B: Protecting Group Strategy (Acetylation & PSM)

Purpose: To chemically mask the phenol group during high-temperature solvothermal synthesis, followed by selective deprotection.

  • Ligand Protection: React 3-(3,5-dicarboxyphenyl)phenol with an excess of acetic anhydride and a catalytic amount of pyridine in dichloromethane (DCM) at room temperature for 12 hours. Precipitate the protected ligand (3-(3,5-dicarboxyphenyl)phenyl acetate) in cold water, filter, and dry.

  • MOF Synthesis: Combine the protected ligand with a redox-inert metal salt (e.g., ZrCl₄) and a modulator (e.g., acetic acid) in the degassed DMF from Protocol A. Heat at 120 °C for 24 hours. Isolate and wash the resulting MOF crystals.

  • Post-Synthetic Deprotection (PSM): Suspend 100 mg of the washed MOF crystals in a dilute solution of ammonium hydroxide (NH₄OH) in methanol (or a mild hydrazine solution) for 12 hours at room temperature to cleave the acetate group.

  • Validation Check: Digest a 5 mg aliquot of the activated MOF in dilute DCl/DMSO-d₆. Analyze via ¹H-NMR. The complete disappearance of the acetate methyl peak at ~2.2 ppm, coupled with the retention of the aromatic signals, validates 100% deprotection without framework degradation.

V. References

  • Improving MOF stability: approaches and applications Source: RSC Publishing

  • Advances in Metal–Organic Frameworks for the Removal of Chemical Warfare Agents Source: MDPI

  • Beyond post-synthesis modification: evolution of metal–organic frameworks via building block replacement Source: Chemical Society Reviews

  • Post-Synthetic Modification of Metal-Organic Frameworks Toward Applications Source: ResearchGate

  • Mechanochemical Synthesis of MOF-303 and Its CO2 Adsorption at Ambient Conditions Source: Semantic Scholar

  • Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture Source: Arabian Journal of Chemistry

  • 3-(3,5-Dicarboxyphenyl)phenol | C14H10O5 | CID 53218698 Source: PubChem

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of 3-(3,5-Dicarboxyphenyl)phenol in Aqueous Solutions

Welcome to the technical support center for 3-(3,5-dicarboxyphenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(3,5-dicarboxyphenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is rooted in scientific principles and practical, field-proven insights to ensure you can achieve reliable and reproducible results.

Understanding the Challenge: The Molecular Nature of 3-(3,5-Dicarboxyphenyl)phenol

3-(3,5-Dicarboxyphenyl)phenol is a complex organic molecule characterized by a central phenolic hydroxyl group and two carboxylic acid moieties attached to a biphenyl scaffold. This unique structure, while offering valuable chemical properties, presents a significant challenge in achieving high aqueous solubility. The large, non-polar aromatic surface area contributes to its hydrophobic nature, while the acidic functional groups (one phenolic hydroxyl and two carboxyls) offer a pathway to solubility enhancement through pH manipulation.

The key to successfully dissolving this compound lies in understanding and controlling the ionization state of its acidic functional groups. In its neutral form, the molecule is poorly soluble. However, by deprotonating the carboxylic acid and phenolic groups, we can introduce negative charges, transforming the molecule into a more polar, water-soluble salt.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My 3-(3,5-dicarboxyphenyl)phenol is not dissolving in water or buffer at neutral pH. What is the first step I should take?

Answer:

This is the most common issue encountered with this compound. At neutral pH, the carboxylic acid and phenolic functional groups are largely in their protonated, non-ionized state, leading to very low aqueous solubility. The primary and most effective method to increase solubility is through pH adjustment.

Troubleshooting Protocol: pH Adjustment

  • Initial Suspension: Begin by creating a suspension of the 3-(3,5-dicarboxyphenyl)phenol powder in your desired aqueous solvent (e.g., deionized water, phosphate-buffered saline). Do not expect it to dissolve at this stage.

    • Carboxylic Acid Groups: Aromatic carboxylic acids typically have pKa values in the range of 3-5.

    • Phenolic Hydroxyl Group: The pKa of a phenol is typically around 10.

  • Stepwise pH Increase:

    • Slowly add a dilute basic solution (e.g., 0.1 M NaOH or KOH) dropwise to your suspension while continuously stirring.

    • Monitor the pH of the solution using a calibrated pH meter.

    • You should observe the solid beginning to dissolve as the pH increases. The goal is to deprotonate all three acidic functional groups to maximize solubility. Therefore, a final pH of >10 is recommended.

  • Complete Dissolution & pH Adjustment: Continue adding the base until all the solid has dissolved. Once fully dissolved, you can carefully adjust the pH back down to your desired experimental pH if necessary, but be aware that the compound may precipitate if the pH drops significantly below its pKa values.

Causality: By increasing the pH, you are shifting the equilibrium of the acidic functional groups towards their deprotonated, anionic forms, as described by the Henderson-Hasselbalch equation.[1][2] This introduces charge and significantly increases the polarity of the molecule, leading to enhanced solubility in water.

FAQ 2: I have adjusted the pH, but the solubility is still not sufficient for my needs, or the high pH is incompatible with my experiment. What are my other options?

Answer:

If pH adjustment alone is insufficient or not viable, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the overall polarity of the solvent system.[3][4]

Troubleshooting Protocol: Co-Solvent Addition

  • Co-solvent Selection: Choose a water-miscible organic solvent that is compatible with your experimental system. Common choices include:

    • Ethanol

    • Methanol

    • Isopropanol

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol (PEG)

  • Determining the Optimal Co-solvent Concentration:

    • Start by preparing a stock solution of 3-(3,5-dicarboxyphenyl)phenol in 100% of your chosen co-solvent. This will give you a baseline for its solubility in the organic solvent.

    • Prepare a series of aqueous solutions with increasing concentrations of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

    • Add your compound to each of these co-solvent/water mixtures and determine the solubility. This will help you identify the minimum amount of co-solvent needed to achieve your target concentration.

  • Combined Approach: For very high concentrations, a combination of pH adjustment and co-solvent addition can be highly effective. First, dissolve the compound in a small amount of the organic co-solvent, and then add this organic solution to your aqueous buffer with an adjusted pH.

Causality: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the non-polar aromatic regions of the 3-(3,5-dicarboxyphenyl)phenol molecule to be solvated. This "like dissolves like" principle helps to overcome the hydrophobic nature of the compound.[3]

FAQ 3: I am working with a sensitive biological system and want to avoid high concentrations of organic solvents. Can I use surfactants?

Answer:

Yes, surfactants are an excellent alternative for enhancing the solubility of hydrophobic compounds, especially in biological applications where organic solvents may be cytotoxic. Surfactants form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[5][6][7]

Troubleshooting Protocol: Surfactant-Mediated Solubilization

  • Surfactant Selection: Choose a surfactant that is appropriate for your application. Common laboratory surfactants include:

    • Anionic: Sodium dodecyl sulfate (SDS)

    • Non-ionic: Tween® 20, Tween® 80, Triton™ X-100

    • Cationic: Cetyltrimethylammonium bromide (CTAB)

    • Zwitterionic: CHAPS For biological applications, non-ionic surfactants are generally preferred due to their lower toxicity.

  • Working Above the CMC: Ensure that the concentration of the surfactant in your final solution is above its CMC. The CMC values for common surfactants are readily available in the literature and from manufacturers.

  • Solubilization Procedure:

    • Prepare an aqueous solution of the surfactant at a concentration well above its CMC.

    • Add the 3-(3,5-dicarboxyphenyl)phenol powder to the surfactant solution.

    • Gently agitate or stir the mixture. The compound should become encapsulated within the hydrophobic cores of the micelles, leading to its apparent dissolution in the aqueous phase.

    • Slight warming can sometimes facilitate the solubilization process, but be mindful of the thermal stability of your compound and the surfactant.

Causality: The amphiphilic nature of surfactants allows them to form micelles in water. These micelles have a hydrophobic core and a hydrophilic shell. The non-polar aromatic portions of 3-(3,5-dicarboxyphenyl)phenol are partitioned into the hydrophobic core of the micelles, effectively shielding them from the aqueous environment and leading to a stable "solution."[8][9]

Summary of Troubleshooting Strategies

Strategy Principle of Action Advantages Considerations
pH Adjustment Increases the ionization of acidic functional groups, leading to the formation of a more polar, soluble salt.Highly effective, cost-efficient, and introduces minimal additional components.The required high pH may not be compatible with all experimental systems. The compound may precipitate if the pH is lowered.
Co-solvents Reduces the overall polarity of the solvent, making it more favorable for the solvation of the hydrophobic regions of the molecule.Effective for achieving high concentrations. Can be combined with pH adjustment.Organic solvents may interfere with downstream applications, especially in biological systems.
Surfactants Encapsulates the hydrophobic molecule within the core of micelles.Suitable for sensitive biological systems. Can achieve high apparent solubility.The presence of surfactants may interfere with certain assays. The concentration must be above the CMC.

Experimental Protocols

Protocol 1: Step-by-Step pH-Mediated Solubilization
  • Materials:

    • 3-(3,5-dicarboxyphenyl)phenol

    • Deionized water or desired aqueous buffer

    • 0.1 M NaOH or 0.1 M KOH

    • Calibrated pH meter

    • Magnetic stirrer and stir bar

  • Procedure:

    • Weigh the desired amount of 3-(3,5-dicarboxyphenyl)phenol and add it to a beaker containing the desired volume of water or buffer.

    • Place the beaker on a magnetic stirrer and begin stirring to create a uniform suspension.

    • Immerse the pH electrode in the suspension and monitor the initial pH.

    • Using a pipette, add the 0.1 M basic solution dropwise to the suspension.

    • Observe the dissolution of the solid as the pH increases.

    • Continue adding the base until all the solid has dissolved and the solution is clear.

    • Record the final pH. For complete ionization of all acidic groups, a pH above 10 is recommended.

    • If a lower pH is required for your experiment, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl), but be cautious of precipitation.

Protocol 2: Co-solvent Screening for Optimal Solubility
  • Materials:

    • 3-(3,5-dicarboxyphenyl)phenol

    • Selected co-solvent (e.g., Ethanol, DMSO)

    • Deionized water

    • A series of volumetric flasks

    • Analytical balance

  • Procedure:

    • Prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, 30%, 40%, 50% v/v co-solvent in water) in volumetric flasks.

    • For each co-solvent concentration, add a pre-weighed amount of 3-(3,5-dicarboxyphenyl)phenol to a vial.

    • Add a small volume of the corresponding co-solvent/water mixture to each vial.

    • Vortex or sonicate the vials to aid dissolution.

    • Continue adding the compound in small, known increments until no more solid dissolves (i.e., a saturated solution is formed).

    • Determine the concentration of the dissolved compound in each saturated solution using a suitable analytical method (e.g., UV-Vis spectroscopy after creating a calibration curve with a stock solution in 100% co-solvent).

    • Plot the solubility of 3-(3,5-dicarboxyphenyl)phenol as a function of the co-solvent concentration to identify the optimal conditions for your needs.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow start Start: Poor Solubility of 3-(3,5-dicarboxyphenyl)phenol ph_adjust Is high pH compatible with your experiment? start->ph_adjust ph_yes Yes ph_adjust->ph_yes Yes ph_no No ph_adjust->ph_no No protocol_ph Protocol 1: pH-Mediated Solubilization ph_yes->protocol_ph cosolvent_q Are organic solvents compatible with your system? ph_no->cosolvent_q success Success: Compound Dissolved protocol_ph->success cosolvent_yes Yes cosolvent_q->cosolvent_yes Yes cosolvent_no No cosolvent_q->cosolvent_no No protocol_cosolvent Protocol 2: Co-solvent Addition cosolvent_yes->protocol_cosolvent protocol_surfactant Protocol 3: Surfactant Solubilization cosolvent_no->protocol_surfactant protocol_cosolvent->success protocol_surfactant->success

Caption: Decision-making workflow for troubleshooting the poor solubility of 3-(3,5-dicarboxyphenyl)phenol.

References

  • Rangel-Yagui, C. O., Pessoa Jr, A., & Tavares, L. C. (2005). Micellar solubilization of drugs. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 147-163. Available at: [Link]

  • Gowardhane, A. P., Kadam, N. V., & Dutta, S. (2014). Review on Enhancement of Solubilization Process. American Journal of Drug Discovery and Development, 4(2), 134-152. Available at: [Link]

  • Varghese, R., & S, S. (2020). A Comprehensive Review on Polymeric Micelles. Asian Journal of Pharmaceutical and Clinical Research, 1-6. Available at: [Link]

  • Al-Ghazali, M., & Al-Assadi, F. (2022). From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery. Pharmaceutics, 14(11), 2386. Available at: [Link]

  • Rangel-Yagui, C. O., Pessoa, A., & Tavares, L. C. (2005). Micellar solubilization of drugs. Journal of pharmacy & pharmaceutical sciences : a publication of the Canadian Society for Pharmaceutical Sciences, Societe canadienne des sciences pharmaceutiques, 8(2), 147–163. Available at: [Link]

  • Henderson, L. J. (1908). The theory of neutrality regulation in the animal organism. American Journal of Physiology-Legacy Content, 21(4), 427-448.
  • Hasselbalch, K. A. (1917). Die Berechnung der Wasserstoffzahl des Blutes aus der freien und gebundenen Kohlensäure desselben, und die Sauerstoffbindung des Blutes als Funktion der Wasserstoffzahl. Klinische Wochenschrift, 53(47), 112-144.
  • Yalkowsky, S. H., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. Available at: [Link]

  • P. J. Sheskey, W. G. Cook, C. G. Cable, Handbook of Pharmaceutical Excipients, 8th ed., Pharmaceutical Press, 2017.
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  • Yalkowsky, S. H., Patel, R. B., & Alantary, D. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET and DMPK, 3(4), 359-362. Available at: [Link]

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  • Upperton. (2024, December 19). A Guide to Improving API Solubility with Spray-Dried Dispersions. Available at: [Link]

  • Avdeef, A. (2007). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of medicinal chemistry, 50(25), 6295–6304. Available at: [Link]

  • Sheskey, P. J., Cook, W. G., & Cable, C. G. (Eds.). (2009). Handbook of pharmaceutical excipients. Pharmaceutical Press.
  • Zhang, J., Liu, D., Huang, Y., & Gao, F. (2018). Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. Pharmaceutics, 10(3), 114. Available at: [Link]

  • SciSpace. (n.d.). Extraction techniques for the determination of phenolic compounds in food. Available at: [Link]

  • IntechOpen. (2024, September 24). Isolation and Identification of Phenolic Compounds. Available at: [Link]

  • MDPI. (2022, June 17). Evaluation of the Effect of Different Co-Solvent Mixtures on the Supercritical CO2 Extraction of the Phenolic Compounds Present in Moringa oleifera Lam. Leaves. Available at: [Link]

  • ResearchGate. (2025, November 24). Co-Solvent Selection for Supercritical Fluid Extraction (SFE) of Phenolic Compounds from Labisia pumila. Available at: [Link]

  • ResearchGate. (2026, February 17). Influence of organic acids on surfactant self-assemblies in surfactant/oil/water systems. Available at: [Link]

  • Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Scribd. (n.d.). Pharmaceutical Excipients Handbook | PDF | Glycerol | Ethanol. Available at: [Link]

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  • Scribd. (n.d.). Phenol Solubility Data Overview | PDF. Available at: [Link]

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  • ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds. Available at: [Link]

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  • Google Patents. (n.d.). EP1091922B1 - Method of purifying aromatic dicarboxylic acids.
  • ResearchGate. (2017, March 19). Chemical Structure of Phenols and Its Consequence for Sorption Processes. Available at: [Link]

  • Organic Syntheses. (n.d.). 2,6-naphthalenedicarboxylic acid. Available at: [Link]

  • MDPI. (2022, December 6). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Available at: [Link]

  • MDPI. (n.d.). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Available at: [Link]

  • ResearchGate. (2022, June 30). The prediction of pKa values for phenolic compounds by the DFT theory. Available at: [Link]

  • Neliti. (n.d.). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. Available at: [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2025, July 8). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Impact of Surfactants on Drug Release during Dissolution Testing. Available at: [Link]

Sources

Optimization

Technical Support Guide: Optimizing Crystallization Temperature for 3-(3,5-dicarboxyphenyl)phenol Complexes

From the Desk of the Senior Application Scientist Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals working with 3-(3,5-dicarboxyphe...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals working with 3-(3,5-dicarboxyphenyl)phenol and its complexes. This versatile tripodal linker, featuring two carboxylic acid groups and a central phenolic hydroxyl, is a cornerstone for constructing advanced materials such as Metal-Organic Frameworks (MOFs), co-crystals, and other supramolecular assemblies.

The success of your work hinges on your ability to produce high-quality, crystalline material. The crystallization temperature is not merely a setting on a thermostat; it is the critical parameter that dictates crystal quality, polymorphism, yield, and purity. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot issues and rationally design your crystallization processes.

Section 1: The Science of Crystallization - Core Principles

A successful crystallization is a carefully controlled thermodynamic and kinetic process. Understanding the fundamental principles is essential for effective optimization.

1.1 The Two-Stage Process: Nucleation and Growth Crystallization is not a monolithic event but occurs in two distinct, often competing, stages[1]:

  • Nucleation: The initial formation of stable, sub-microscopic crystalline aggregates (nuclei) from a supersaturated solution. This is the kinetically challenging step.

  • Crystal Growth: The subsequent, more thermodynamically favorable addition of molecules from the solution onto the surface of existing nuclei.

The temperature profile of your experiment directly influences the rates of both stages. Rapid cooling often leads to a burst of nucleation, resulting in many small crystals, while slow cooling favors crystal growth on a smaller number of nuclei, yielding larger, higher-quality crystals.

1.2 Supersaturation: The Driving Force A solution must be supersaturated for crystallization to occur[1][2]. This metastable state, where the concentration of the solute exceeds its equilibrium solubility, provides the thermodynamic driving force for both nucleation and growth. Temperature is the most common tool to control supersaturation. For most organic compounds like 3-(3,5-dicarboxyphenyl)phenol complexes, solubility increases with temperature. Therefore, cooling a saturated solution is the primary method to induce supersaturation.

1.3 The Metastable Zone Width (MSZW) The MSZW is the temperature or concentration range between the point where the solution is just saturated and the point where spontaneous nucleation begins.[3] Operating within this zone allows for controlled crystallization, primarily through growth on existing seed crystals, rather than uncontrolled, spontaneous nucleation. A wider MSZW gives you a larger operating window for optimization. This zone is influenced by cooling rate, impurities, and agitation.

ParameterEffect on Crystallization of Aromatic Carboxylic AcidsRationale
Cooling Rate Slower rates generally produce larger, higher-purity crystals. Faster rates can lead to smaller particles or "crashing out."[4][5]Slow cooling maintains a low level of supersaturation, favoring the thermodynamically controlled crystal growth phase over rapid, kinetically driven nucleation.
Solvent Polarity Polar solvents (e.g., ethanol, DMF) tend to give larger, lower aspect-ratio crystals. Non-polar solvents may yield smaller, needle-like crystals.[6]The extensive hydrogen bonding capabilities of the dicarboxyphenylphenol ligand interact strongly with polar solvents, influencing how molecules assemble at the crystal face.[6][7]
Agitation (Stirring) Stirring promotes uniform heat distribution and can lead to smaller, more consistent particle sizes.[8] Quiescent (still) conditions are preferred for growing large single crystals for diffraction.Agitation increases the rate of secondary nucleation, where new crystals are born from collisions with existing ones.[9]
Purity of Starting Material Impurities can inhibit nucleation, slow down crystal growth, or become incorporated into the lattice, causing defects and strain.[8][10]Impurities can disrupt the ordered packing of molecules required for a stable crystal lattice, sometimes preferentially adsorbing to crystal faces and altering growth patterns.

Section 2: Troubleshooting Guide for Crystallization Issues

This section addresses the most common problems encountered during the crystallization of 3-(3,5-dicarboxyphenyl)phenol complexes in a direct question-and-answer format.

Q: I've cooled my solution, but no crystals have formed. What should I do?

This is a classic case of nucleation failure, even if the solution is supersaturated.

  • Possible Cause 1: Insufficient Supersaturation. You may have used too much solvent.[11]

    • Solution: Gently heat the solution and evaporate a portion of the solvent to increase the concentration. Allow it to cool again. If you are unsure, you can dip a glass stirring rod into the solution and let the solvent evaporate; a large solid residue indicates a high concentration of your compound remains in the solution.[4]

  • Possible Cause 2: High Nucleation Energy Barrier. The solution is supersaturated but lacks a nucleation site to begin crystal formation.[11]

    • Solution A (Induce Nucleation): Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic glass fragments can act as nucleation sites.[11][12]

    • Solution B (Seeding): If you have a crystal from a previous batch, add a single, tiny "seed crystal" to the solution. This provides a perfect template for crystal growth.[12][13]

    • Solution C (Drastic Cooling): Place the flask in an ice bath. Lowering the temperature significantly increases the supersaturation, which can be enough to overcome the nucleation barrier, though this may lead to smaller crystals.[11]

Q: My compound separated as a sticky liquid or "oil" instead of crystals. Why?

This phenomenon, known as "oiling out," is common when a compound's melting point is lower than the temperature of the solution or when it is highly impure.[11][13]

  • Possible Cause 1: Excessive Supersaturation / Rapid Cooling. The concentration is so high that the compound separates as a liquid phase before it has time to organize into a crystal lattice.

    • Solution: Re-heat the solution until the oil redissolves completely. Add a small amount (5-10%) of additional solvent, and then allow the solution to cool much more slowly. An insulated container or a dewar can be used to slow the cooling process.[11]

  • Possible Cause 2: High Impurity Level. Impurities can depress the melting point of your compound, favoring the liquid phase.[13]

    • Solution: Attempt to purify the starting materials further. If that is not feasible, try the dilution and slow-cooling method described above. Sometimes, "oiling out" can be overcome by crystallizing from a more dilute solution.

Q: As soon as I removed my flask from the heat, a large amount of solid "crashed out." Is this a problem?

Yes, this is a sign of uncontrolled, rapid crystallization. While you have a solid product, it is likely to be of low purity, as impurities get trapped within the rapidly forming crystal lattice.[4]

  • Possible Cause: Excessive Concentration. The solution was too close to its saturation point at the boiling temperature of the solvent.

    • Solution: Place the flask back on the heat source to redissolve the solid. Add a small amount of extra solvent (e.g., 1-2 mL for every 100 mg of solid) to slightly exceed the minimum required for dissolution at high temperature.[4] This will lower the saturation temperature, widening the metastable zone and allowing for a more controlled cooling and crystallization process over a period of 15-20 minutes.[4]

Q: My crystals are very small, or I have a low yield. How can I fix this?

These two issues are often linked to the amount of solvent and the cooling profile.

  • Possible Cause (Low Yield): Too Much Solvent. A significant portion of your compound remains dissolved in the mother liquor even after cooling.[4]

    • Solution: Before filtering, cool the crystallization mixture in an ice bath for an additional 30 minutes to maximize precipitation. If the yield is still low, you can recover more material by carefully evaporating the solvent from the mother liquor. For the next attempt, reduce the initial volume of solvent.

  • Possible Cause (Small Crystals): Rapid Nucleation. As described above, fast cooling or excessive concentration leads to many nuclei forming at once.

    • Solution: Use a slower cooling rate. Ensure the solution is not overly concentrated by adding a slight excess of hot solvent.[4] For some systems, employing an oscillating temperature profile—where the solution is gently warmed and cooled—can dissolve smaller crystals and promote the growth of larger ones, a process known as Ostwald ripening.[3][14]

Section 3: Proactive Optimization - Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for my 3-(3,5-dicarboxyphenyl)phenol complex? The ideal solvent should dissolve the complex completely at a high temperature but poorly at a low temperature. Given the polar nature of the ligand (two carboxylic acids, one phenol), polar solvents are a good starting point.

  • Screening: Test solubility in solvents like Dimethylformamide (DMF), ethanol, acetone, or water/ethanol mixtures.[15]

  • Hydrogen Bonding: Solvents capable of hydrogen bonding can significantly influence crystal morphology.[6][7]

  • Anti-Solvents: Consider a binary system. Dissolve your complex in a good solvent (e.g., DMF) and then slowly introduce an "anti-solvent" in which it is insoluble (e.g., water or diethyl ether) to induce crystallization.[16]

Q2: What is the ideal cooling rate for achieving high-quality crystals? There is no universal answer, but "slower is almost always better."

  • For Bulk Powder: Start by allowing the flask to cool naturally to room temperature on a benchtop, insulated with a cloth. Once at room temperature, transfer it to a refrigerator (4 °C) and finally to a freezer (-20 °C) to maximize yield.

  • For Single Crystals (X-ray Diffraction): The goal is to slow cooling dramatically to allow for the growth of a few large, perfect crystals. This can be achieved by placing the hot, sealed vial inside a larger beaker filled with hot water or sand, which then cools to room temperature over many hours.

Q3: How does temperature influence the formation of different polymorphs? Polymorphs are different crystal structures of the same compound, which can have vastly different physical properties (e.g., solubility, stability).[1] Temperature is a key factor in controlling which polymorph crystallizes.[8]

  • Kinetic vs. Thermodynamic Control: Often, a less stable "kinetic" polymorph will form at lower temperatures or with rapid cooling, while the more stable "thermodynamic" polymorph is favored at higher temperatures or with prolonged crystallization times.

  • Characterization is Key: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify and characterize the polymorphic form of your product under different temperature conditions.[17]

Q4: Should I use thermal analysis (TGA/DSC) to help optimize my crystallization temperature? Absolutely. Thermal analysis provides critical information.

  • Differential Scanning Calorimetry (DSC): Can identify melting points, phase transitions between polymorphs, and the heat of crystallization. Knowing the melting point helps you avoid "oiling out."[17][18]

  • Thermogravimetric Analysis (TGA): Shows the temperature at which coordinated or co-crystallized solvent molecules are lost.[19][20] This is crucial for understanding the true composition of your complex and its thermal stability, which informs the maximum temperature you can use in your experiments.

Section 4: Key Experimental Protocols

Protocol 4.1: Standard Cooling Crystallization

  • Dissolution: In an Erlenmeyer flask, add your crude 3-(3,5-dicarboxyphenyl)phenol complex. Add a minimal amount of a pre-selected solvent.

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solvent begins to boil. Continue adding the solvent dropwise until the solid has just completely dissolved.

  • Refinement: Add an additional 1-2% of the solvent volume to ensure the solution is not saturated at the boiling point, which prevents premature crashing out.[4]

  • Cooling (Slow): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To slow the process further, place the flask in an insulated container.

  • Cooling (Deep): Once at room temperature, transfer the flask to a refrigerator and then an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 4.2: Anti-Solvent Crystallization

  • Dissolution: Dissolve your complex in a minimal amount of a "good" solvent at room temperature.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (a solvent in which your complex is insoluble) dropwise to the solution with gentle stirring.[16]

  • Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), indicating the onset of nucleation.

  • Growth: Stop adding the anti-solvent and allow the solution to stand undisturbed for several hours to allow the crystals to grow.

  • Isolation: Collect and dry the crystals as described in Protocol 4.1.

Section 5: Visualization & Data

Diagram 1: Troubleshooting Crystallization Workflow This diagram provides a logical path to diagnose and solve common crystallization problems.

G start_node start_node problem_node problem_node cause_node cause_node solution_node solution_node Start Experiment Cooled Result Crystals Formed? Start->Result NoCrystals Problem: No Crystals Result->NoCrystals No Quality Good Quality & Yield? Result->Quality Yes OiledOut Problem: Oiling Out Result->OiledOut Oiled Out Cause1_NoCrystals Too Much Solvent NoCrystals->Cause1_NoCrystals Possible Cause? Cause2_NoCrystals Nucleation Inhibited NoCrystals->Cause2_NoCrystals Possible Cause? Sol1_NoCrystals Evaporate Solvent, Re-cool Cause1_NoCrystals->Sol1_NoCrystals Solution Sol2_NoCrystals Scratch Flask, Add Seed Crystal, Cool Lower Cause2_NoCrystals->Sol2_NoCrystals Solution Success Process Successful Quality->Success Yes PoorQuality Problem: Poor Quality / Low Yield Quality->PoorQuality No Cause1_Poor Crashed Out (Too Fast) PoorQuality->Cause1_Poor Possible Cause? Cause2_Poor Low Yield PoorQuality->Cause2_Poor Possible Cause? Sol1_Poor Redissolve, Add More Solvent, Cool Slowly Cause1_Poor->Sol1_Poor Solution Sol2_Poor Cool Lower/Longer, Concentrate Mother Liquor Cause2_Poor->Sol2_Poor Solution Cause_Oil Cause_Oil OiledOut->Cause_Oil Cooled Too Fast or Too Concentrated Sol_Oil Redissolve, Add More Solvent, Cool Slower Cause_Oil->Sol_Oil Solution

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-(3,5-Dicarboxyphenyl)phenol Coordination

Welcome to the Technical Support Center. As drug development professionals and materials scientists, working with sterically demanding ligands like 3-(3,5-dicarboxyphenyl)phenol (often abbreviated as H3dcpp) requires mov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and materials scientists, working with sterically demanding ligands like 3-(3,5-dicarboxyphenyl)phenol (often abbreviated as H3dcpp) requires moving beyond standard trial-and-error synthesis.

This ligand presents a unique trifecta of coordination challenges:

  • Steric Bulk: The biphenyl core introduces a non-planar dihedral twist.

  • Asymmetric Binding: It features an isophthalic acid moiety on one ring and a phenolic hydroxyl (-OH) group on the other.

  • pKa Differentials: The competing functional groups deprotonate at vastly different pH levels.

Below is our authoritative troubleshooting guide, designed to help you synthesize phase-pure, highly crystalline coordination networks by understanding the thermodynamics and kinetics of your system.

Part 1: Troubleshooting Guides & FAQs

Q1: My solvothermal synthesis consistently yields amorphous powders rather than single crystals. How do I fix this? A: This is a classic symptom of Geometry Mismatch caused by the steric hindrance of the biphenyl core[1]. The steric repulsion between the ortho-hydrogens on the two phenyl rings forces a twisted conformation. Because the carboxylate groups cannot remain coplanar, the ligand cannot easily conform to default high-symmetry topologies (like fcu or sql)[1]. If the metal-ligand coordination kinetics are too fast, the system becomes kinetically trapped, yielding amorphous precipitates.

Solution: Implement Coordination Modulation . By adding a monocarboxylic acid (e.g., acetic acid or benzoic acid) to the reaction mixture, you introduce a competitor for the metal coordination sites. This slows down the rate of framework extension and leverages the dynamic nature of coordination bonds[2]. The reversible attachment and detachment of the modulator allow the system to "error-correct" the sterically hindered geometry, shifting the reaction from kinetic to thermodynamic control and promoting the growth of highly ordered crystals[3].

Q2: X-ray diffraction shows my framework is highly interpenetrated, resulting in near-zero porosity. Can I isolate a non-interpenetrated phase? A: Yes, but it requires precise kinetic control. Biphenyl-dicarboxylate linkers are notorious for forming twofold or threefold interpenetrated networks[4]. The twisted conformation of the ligand creates large, awkwardly shaped voids that the system naturally attempts to fill by growing a second, independent lattice within the first, stabilized by π−π stacking[3].

Solution: You can tune between the kinetic product (non-interpenetrated) and the thermodynamic product (interpenetrated) by adjusting the modulator concentration and the synthesis temperature[3]. To favor the non-interpenetrated phase, decrease the overall reaction time, lower the temperature, or use a sterically bulky modulator (like p-toluic acid) that temporarily occupies the pore space during assembly, physically blocking the nucleation of the second lattice.

Q3: I suspect the phenolic -OH group is coordinating to the metal, leading to unpredictable cross-linking and gelation. How do I restrict coordination strictly to the isophthalic acid moiety? A: The asymmetric nature of 3-(3,5-dicarboxyphenyl)phenol means you are working with two different types of coordinating groups with distinct pKa values. The carboxylic acids deprotonate around pH 3.5–4.0, while the phenolic -OH deprotonates around pH 9.5. If your solvothermal conditions are too basic, the phenolate oxygen becomes a powerful nucleophile, competing with the carboxylates and cross-linking the layers into a gel.

Solution: Maintain strict pH control. Avoid strong amine bases (like triethylamine). Instead, rely on the slow, temperature-dependent thermal decomposition of your solvent (e.g., DEF) to generate mild base in situ. Keep the effective pH between 4.0 and 6.0.

Part 2: Experimental Protocols

Modulated Solvothermal Synthesis for Sterically Hindered Biphenyl Ligands

This protocol is designed as a self-validating system. Do not proceed to the next step if the causality check fails.

  • Pre-dissolution & Solvent Selection: Dissolve 0.1 mmol of 3-(3,5-dicarboxyphenyl)phenol in 5 mL of N,N-diethylformamide (DEF).

    • Causality Check: DEF decomposes slower than DMF, providing a gentler release of base. This prevents premature deprotonation of the phenolic -OH. The solution must be entirely clear before proceeding.

  • Modulator Addition: Add 3.0 mmol of glacial acetic acid (30 equivalents relative to the ligand).

    • Causality Check: The high modulator-to-ligand ratio is critical to outcompete the fast initial coordination of the sterically bulky ligand, ensuring dynamic error correction[2].

  • Metal Node Introduction: Add 0.1 mmol of the target metal salt (e.g., ZrCl4​ or FeCl3​ ). Sonicate for 10 minutes.

    • Causality Check: Complete dissolution ensures homogeneous nucleation. Any undissolved particulates will act as nucleation seeds for amorphous kinetic products. The solution must be optically transparent.

  • Thermal Programming: Seal the mixture in a Teflon-lined autoclave. Ramp to 120 °C at a strict rate of 1 °C/min, hold for 72 hours, and cool at 0.5 °C/min to room temperature.

    • Causality Check: Slow cooling rates are essential for sterically hindered systems to prevent thermal shock and structural collapse of the geometry-mismatched framework[1].

  • Activation: Decant the mother liquor. Wash the crystals with fresh DEF (3 × 5 mL), followed by solvent exchange with acetone for 3 days (replenishing the acetone daily) to remove residual modulator from the pores.

Part 3: Data Presentation

Table 1: Impact of Synthetic Variables on 3-(3,5-Dicarboxyphenyl)phenol Coordination

Synthetic VariableConditionMechanistic EffectTypical Structural Outcome
Modulator Concentration Low (< 5 eq)Insufficient competition for metal sites.Amorphous precipitate or microcrystalline powder.
Modulator Concentration High (30-50 eq)Promotes dynamic error-correction[2].Phase-pure, large single crystals.
Temperature High (> 150 °C)Favors thermodynamic stability.Highly interpenetrated networks[3].
Solvent Base Generation Fast (DMF + TEA)Rapid deprotonation of phenolic -OH.Gelation / Unpredictable cross-linking.
Solvent Base Generation Slow (DEF only)Selective deprotonation of carboxylates.Predictable isophthalate-driven topology.

Part 4: Mechanistic Visualizations

G L H3dcpp Ligand (Biphenyl Core) SH Steric Hindrance (Dihedral Twist) L->SH GM Geometry Mismatch (Non-planar) SH->GM AP Amorphous Precipitate (Kinetic Product) GM->AP Fast Kinetics CM Coordination Modulation (Error Correction) GM->CM Add Modulator AP->CM Dissolution/ Reassembly CR Crystalline MOF (Thermodynamic Product) CM->CR Dynamic Bonding

Fig 1. Mechanistic pathway showing how coordination modulation overcomes geometry mismatch.

Workflow Start Initiate Solvothermal Synthesis Eval1 Is the product crystalline? Start->Eval1 Mod Increase Modulator Concentration Eval1->Mod No (Amorphous) Eval2 Is the framework interpenetrated? Eval1->Eval2 Yes Mod->Start Dilute Decrease Concentration & Lower Temp Eval2->Dilute Yes (Undesired) Eval3 Is the -OH group coordinating? Eval2->Eval3 No Dilute->Start pH Lower pH (4-6) Avoid Strong Bases Eval3->pH Yes (Gelation) Success Optimal MOF Isolated Eval3->Success No pH->Start

Fig 2. Troubleshooting workflow for optimizing 3-(3,5-dicarboxyphenyl)phenol coordination.

References

  • [1] Guillerm, V., et al. "Geometry Mismatch and Reticular Chemistry: Strategies To Assemble Metal–Organic Frameworks with Non-default Topologies." Journal of the American Chemical Society, 2019. URL:[Link]

  • [3] Reynolds, E., et al. "Kinetic Control of Interpenetration in Fe–Biphenyl-4,4′-dicarboxylate Metal–Organic Frameworks by Coordination and Oxidation Modulation." Journal of the American Chemical Society, 2019. URL:[Link]

  • [2] Jeong, S., et al. "Dynamic coordination bonding in metal–organic frameworks: fundamental concepts and emerging applications." Chemical Society Reviews, 2024. URL:[Link]

  • [4] Kirillova, M. V., et al. "Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties." Inorganic Chemistry, 2022. URL:[Link]

Sources

Optimization

purification methods for removing unreacted precursors from 3-(3,5-dicarboxyphenyl)phenol

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing purification bottlenecks in the synthesis of 3-(3,5-dicarboxyphenyl)phenol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing purification bottlenecks in the synthesis of 3-(3,5-dicarboxyphenyl)phenol (CAS: 1261944-33-5)[1].

Synthesizing this biphenyl linker via the Suzuki-Miyaura cross-coupling of 5-bromoisophthalic acid and 3-hydroxyphenylboronic acid frequently results in a crude mixture that is notoriously difficult to purify. This guide provides field-proven, self-validating protocols to overcome these specific physicochemical challenges.

Part 1: FAQ – Understanding the Impurity Profile

Q1: Why does standard acid-base extraction fail to separate the unreacted 3-hydroxyphenylboronic acid from my product? A: The failure of liquid-liquid extraction in this context is a matter of overlapping pKa​ values. The target molecule, 3-(3,5-dicarboxyphenyl)phenol, contains two carboxylic acid groups ( pKa​≈4.0 ) and a phenolic hydroxyl ( pKa​≈9.5 ). The unreacted 3-hydroxyphenylboronic acid contains a boronic acid group ( pKa​≈8.8 ) and a phenolic hydroxyl ( pKa​≈9.5 ). When you basify the mixture to extract your product into the aqueous layer, the boronic acid simultaneously ionizes into a water-soluble boronate/phenolate complex. Upon acidification, both species co-precipitate 2[2].

Q2: Why does silica gel chromatography yield smeared, co-eluting bands? A: Free dicarboxylic acids interact strongly with the silanol groups on normal-phase silica, causing severe peak tailing (streaking). Furthermore, boronic acids dynamically form cyclic anhydrides (boroxines) on the column, leading to unpredictable retention times and baseline smearing that overlaps with the target product 3[3].

Q3: How can I effectively clear residual palladium that is discoloring my product? A: Palladium readily coordinates with the carboxylate and phenolate moieties of your product. While filtering through Celite removes insoluble Pd(0) particulates, soluble Pd(II) species require chemical scavenging. Treating the organic phase with an aqueous sodium bisulfite ( NaHSO3​ ) wash at elevated temperatures is a highly effective, scalable method for breaking these coordination complexes 3[3].

Part 2: Quantitative Data & Physicochemical Profiling

To design a successful purification strategy, we must exploit the structural differences between the target and the impurities.

Table 1: Physicochemical Profiling of the Reaction Mixture

CompoundMW ( g/mol )Functional GroupsEst. pKa​ Chromatographic Behavior (Silica)
3-(3,5-Dicarboxyphenyl)phenol 258.232x -COOH, 1x -OH~4.0, 9.5Severe streaking; requires acidic modifier
3-Hydroxyphenylboronic acid 137.931x -B(OH)2, 1x -OH~8.8, 9.5Baseline retention; forms boroxines
5-Bromoisophthalic acid 245.032x -COOH, 1x -Br~4.0Severe streaking
Dimethyl 5-(3-hydroxyphenyl)isophthalate 286.282x -COOMe, 1x -OH~9.5Clean elution ( Rf​ ~ 0.6 in 2:1 Hex/EtOAc)

Part 3: Troubleshooting Guides & Validated Workflows

Strategy A: The Esterification-Hydrolysis Workflow (Recommended for >99% Purity)

Mechanistic Rationale: Since direct separation of the dicarboxylic acid is nearly impossible due to co-elution, temporarily masking the carboxylic acids as methyl esters drastically reduces the polarity of the target molecule. This allows it to elute cleanly on silica gel, leaving the highly polar boronic acid impurities trapped at the baseline 4[4],5[5].

Step-by-Step Protocol:

  • Esterification: Dissolve the crude reaction mixture in anhydrous methanol (10 mL/g of crude). Add a catalytic amount of concentrated H2​SO4​ (0.1 mL/g). Reflux for 12 hours under an inert atmosphere.

  • Workup: Concentrate the mixture in vacuo. Dissolve the residue in Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO3​ to neutralize residual acid.

  • Chromatography: Dry the organic layer over MgSO4​ , filter, and concentrate. Dry-load the residue onto silica gel. Elute using a gradient of Hexanes/EtOAc (4:1 to 2:1).

    • Validation Checkpoint 1: On a TLC plate (Hexanes/EtOAc 2:1), the diester product will appear as a distinct UV-active spot at Rf​≈0.6 . Unreacted boronic acid will remain at Rf​<0.1 .

  • Saponification: Dissolve the purified dimethyl 5-(3-hydroxyphenyl)isophthalate in a 1:1 mixture of THF and Methanol. Add 3 equivalents of 2M aqueous NaOH . Stir at room temperature for 4-6 hours.

  • Acidification & Isolation: Remove the organic solvents under reduced pressure. Cool the remaining aqueous phase in an ice bath and slowly acidify with 1M HCl to pH 1-2. The pure 3-(3,5-dicarboxyphenyl)phenol will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum.

    • Validation Checkpoint 2: 1H NMR (DMSO- d6​ ) should show the complete disappearance of the sharp singlet at ~3.9 ppm (methyl ester protons), confirming complete deprotection.

Workflow1 A Crude Suzuki Mixture (Target + Boronic Acid + Pd) B Esterification (MeOH, H2SO4, Reflux) A->B Mask Acid Groups C Silica Gel Chromatography (Hexanes/EtOAc) B->C Load on Column D Saponification (NaOH, THF/MeOH/H2O) C->D Elute Diester G Boronic Acid & Polar Impurities (Retained on Silica) C->G Baseline Separation E Acidification (HCl to pH 1-2) & Filtration D->E Deprotect F Pure 3-(3,5-dicarboxyphenyl)phenol E->F Precipitate Product

Caption: Workflow for the esterification-hydrolysis purification strategy.

Strategy B: Polymer-Assisted Solution-Phase (PASP) Scavenging

Mechanistic Rationale: If you wish to avoid the extra synthetic steps of esterification, you can exploit the specific reactivity of the empty p-orbital on the boron atom. Diethanolamine-functionalized polystyrene resins (PS-DEAM) selectively form stable, covalent cyclic boronates with unreacted boronic acids, effectively immobilizing the impurity on a solid support that can simply be filtered away 6[6].

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude Suzuki mixture in a polar aprotic solvent (e.g., THF or DMF).

  • Scavenging: Add 3-5 equivalents (relative to the estimated remaining boronic acid) of PS-DEAM resin.

  • Incubation: Shake or stir the suspension gently at room temperature for 2-4 hours to allow for complete covalent capture.

  • Filtration: Filter the mixture through a fritted funnel. The unreacted 3-hydroxyphenylboronic acid remains covalently bound to the resin cake.

    • Validation Checkpoint 1: Spot the filtrate on a TLC plate and stain with Alizarin Red S. A lack of color change indicates the successful removal of the boronic acid.

  • Product Recovery: Concentrate the filtrate. Triturate the resulting solid with hot chloroform ( CHCl3​ ). The dicarboxylic acid product is insoluble in CHCl3​ , while many organic impurities (like triphenylphosphine oxide) will dissolve. Filter to yield the purified 3-(3,5-dicarboxyphenyl)phenol.

Workflow2 N1 Crude Suzuki Mixture in THF/DMF N2 Add PS-DEAM Resin (Polymer-Supported Scavenger) N1->N2 N3 Incubate 2-4 Hours (Covalent Boronate Formation) N2->N3 N4 Filtration N3->N4 N5 Resin Cake (Trapped Boronic Acid) N4->N5 Solid Phase N6 Filtrate (Target + Soluble Impurities) N4->N6 Liquid Phase N7 Hot CHCl3 Trituration & Filtration N6->N7 N8 Pure 3-(3,5-dicarboxyphenyl)phenol (Insoluble Solid) N7->N8 Final Isolation

Caption: Polymer-Assisted Solution-Phase (PASP) scavenging workflow for boronic acid removal.

References

  • PubChem : 3-(3,5-Dicarboxyphenyl)phenol | C14H10O5 | CID 53218698. National Institutes of Health. 1[1]

  • BenchChem : Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products. 3[3]

  • ACS Publications : Polymer-Assisted Solution-Phase (PASP) Suzuki Couplings Employing an Anthracene-Tagged Palladium Catalyst. The Journal of Organic Chemistry. 6[6]

  • Royal Society Publishing : Gas adsorption and structural diversity in a family of Cu(II) pyridyl-isophthalate metal–organic framework materials. 4[4]

  • ACS Publications : Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin. Journal of Medicinal Chemistry. 5[5]

  • Reddit (r/chemistry) : Trouble isolating my Suzuki coupling biaryl acid product. 2[2]

Sources

Troubleshooting

Technical Support Center: Resolving Peak Overlap in FTIR Spectra of 3-(3,5-dicarboxyphenyl)phenol

Welcome to the technical support center for resolving challenging peak overlaps in the Fourier-Transform Infrared (FTIR) spectra of 3-(3,5-dicarboxyphenyl)phenol. This guide is designed for researchers, scientists, and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving challenging peak overlaps in the Fourier-Transform Infrared (FTIR) spectra of 3-(3,5-dicarboxyphenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals who encounter ambiguous spectral data during their experiments. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities with scientific rigor.

Troubleshooting Guide

This section addresses specific issues you may encounter during the FTIR analysis of 3-(3,5-dicarboxyphenyl)phenol, providing step-by-step guidance to resolve them.

Question: Why is the O-H stretching region (3500-2500 cm⁻¹) of my 3-(3,5-dicarboxyphenyl)phenol spectrum a broad, poorly defined band?

This is a common and expected observation for this molecule. The broadness arises from the overlapping stretching vibrations of the phenolic hydroxyl (-OH) group and the two carboxylic acid (-COOH) groups. Extensive hydrogen bonding, both intermolecularly and potentially intramolecularly, significantly broadens these peaks. Carboxylic acids, in particular, often exist as hydrogen-bonded dimers in the solid state, leading to a very broad O-H absorption that can extend from 3300 cm⁻¹ down to 2500 cm⁻¹.[1][2][3] This broad feature often overlaps with the sharper C-H stretching peaks of the aromatic rings.[2][3]

Resolution Workflow:

  • Initial Assessment: Recognize that a broad O-H band is characteristic of this molecule's structure. The key is to deconvolute the contributing signals to extract meaningful information.

  • Employ Second Derivative Spectroscopy: This mathematical technique can effectively enhance the resolution of overlapping peaks.[4][5][6] By calculating the second derivative of the absorbance spectrum, you can often identify the individual positions of the underlying peaks, which appear as negative minima. This will help you to distinguish the phenolic O-H stretch from the carboxylic acid O-H stretches.

  • Curve Fitting and Deconvolution: After identifying the approximate peak positions using the second derivative spectrum, apply curve-fitting algorithms.[7][8] This involves modeling the broad band as a sum of individual Gaussian or Lorentzian peaks, each representing a specific vibrational mode. This can help to separate and quantify the contributions of the different hydroxyl groups.[7][9]

Question: I am struggling to differentiate the C=O stretching vibrations of the two carboxylic acid groups. How can I resolve these peaks?

The two carboxylic acid groups in 3-(3,5-dicarboxyphenyl)phenol are chemically equivalent in the isolated molecule. However, in the solid state, differences in their local environment due to crystal packing and hydrogen bonding can lead to slight variations in their C=O stretching frequencies. This often results in a single, broadened carbonyl peak or two very closely spaced, overlapping peaks in the 1760-1690 cm⁻¹ region.[3]

Resolution Strategy:

  • Attenuated Total Reflectance (ATR)-FTIR: If you are using a transmission method like KBr pellets, consider switching to ATR-FTIR.[10] ATR is a surface-sensitive technique and can sometimes provide better resolution for solid samples by minimizing scattering effects.

  • Solvent Studies (with caution): Dissolving the sample in a suitable solvent can disrupt the intermolecular hydrogen bonding that causes peak broadening. However, be aware that the solvent can also interact with the analyte and shift peak positions. For example, in ether solvents, a sharper monomeric carboxylic acid absorption may be observed near 3500 cm⁻¹.[1][2]

  • Temperature-Dependent Studies: Acquiring spectra at different temperatures can sometimes help to resolve overlapping bands. As the temperature changes, the strength and nature of hydrogen bonds can be altered, leading to shifts in the positions of the involved vibrational modes.

Question: My spectrum shows a complex and overlapping fingerprint region (1500-600 cm⁻¹). How can I confidently assign the key vibrational modes?

The fingerprint region of 3-(3,5-dicarboxyphenyl)phenol is inherently complex due to the numerous bending and stretching vibrations of the aromatic rings, the C-O stretches of the phenol and carboxylic acids, and the O-H bending modes.

Systematic Approach to the Fingerprint Region:

  • Reference Spectra: Compare your spectrum to a reference spectrum of a similar, but simpler, molecule if available. For instance, comparing to the spectra of phenol and isophthalic acid can provide initial clues for peak assignments. The C-O stretching vibration of phenols is typically found around 1220 cm⁻¹.[11]

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be a powerful tool to predict the vibrational frequencies of your molecule. By comparing the calculated spectrum to your experimental data, you can make more confident peak assignments.

  • Second Derivative and Deconvolution: As with the O-H region, applying second derivative spectroscopy and curve fitting can help to resolve the individual peaks within this congested region, aiding in their individual assignment.[4][5][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak overlap in the FTIR spectrum of 3-(3,5-dicarboxyphenyl)phenol?

The primary causes are the presence of multiple functional groups with similar vibrational frequencies and the extensive hydrogen bonding network. Specifically:

  • O-H Stretching: The phenolic -OH and two carboxylic acid -COOH groups all have O-H stretching vibrations in a similar region (typically 3600-2500 cm⁻¹).[1][2][11]

  • Hydrogen Bonding: Strong intermolecular hydrogen bonding, particularly the formation of carboxylic acid dimers, causes significant peak broadening, leading to the merging of these individual O-H signals into one broad envelope.[1][2][3]

  • C=O Stretching: While the two carboxylic acid groups are identical, slight differences in their solid-state environment can lead to overlapping C=O stretching bands.

  • Fingerprint Region Complexity: The combination of aromatic C-C stretching, C-H in-plane and out-of-plane bending, C-O stretching, and O-H bending vibrations from all functional groups creates a congested and overlapping fingerprint region.

Q2: What is the difference between deconvolution and second derivative spectroscopy, and when should I use each?

FeatureSecond Derivative SpectroscopyDeconvolution (Curve Fitting)
Purpose Peak position identificationPeak separation and quantification
Process Mathematical transformation of the spectrum to enhance resolution and reveal hidden peaks.[4][5]Fits a series of mathematical functions (e.g., Gaussian, Lorentzian) to the spectral data to model the overlapping peaks.[7][9]
When to Use As a first step to determine the number and approximate positions of overlapping peaks.[12]After using second derivative to guide the number of peaks to fit, for separating and calculating the area of each component peak.

Q3: Can sample preparation affect peak overlap?

Yes, significantly.

  • KBr Pellets: The process of grinding your sample with KBr and pressing it into a pellet can influence the polymorphic form of your compound and the extent of intermolecular interactions, thereby affecting peak shapes and positions. Moisture in the KBr can also introduce interfering O-H bands.

  • ATR: Using an ATR accessory generally requires less sample preparation and can provide more reproducible results for solid samples. The quality of contact between the sample and the ATR crystal is crucial for obtaining a good spectrum.[10]

  • Solvent Choice: If analyzing in solution, the polarity of the solvent and its ability to act as a hydrogen bond donor or acceptor will directly impact the spectrum, particularly the O-H and C=O stretching regions.[1][2]

Q4: Are there any advanced techniques that can definitively resolve severe peak overlap?

For extremely challenging cases, two-dimensional (2D) correlation spectroscopy can be a powerful tool. 2D-COS correlates changes in the FTIR spectrum that are induced by an external perturbation (e.g., temperature, concentration). This can help to distinguish between peaks that arise from the same or different molecular components.

Visualizing the Workflow

The following diagram illustrates a logical workflow for addressing peak overlap in the FTIR spectrum of 3-(3,5-dicarboxyphenyl)phenol.

Workflow cluster_0 Data Acquisition & Initial Analysis cluster_1 Peak Resolution & Assignment cluster_2 Validation & Further Analysis Acquire Acquire FTIR Spectrum (e.g., ATR or KBr) Observe Observe Broad/Overlapping Peaks (e.g., O-H, C=O regions) Acquire->Observe SecondDeriv Apply Second Derivative Spectroscopy Observe->SecondDeriv Proceed to Resolution IdentifyPeaks Identify Number and Position of Underlying Peaks SecondDeriv->IdentifyPeaks Deconvolve Perform Deconvolution and Curve Fitting IdentifyPeaks->Deconvolve Quantify Separate and Quantify Component Peaks Deconvolve->Quantify Assign Assign Vibrational Modes (with aid of literature/DFT) Quantify->Assign Solvent Solvent/Temperature Studies (Optional) Assign->Solvent TwoDCOS 2D Correlation Spectroscopy (Advanced) Assign->TwoDCOS

Caption: A workflow for resolving peak overlap in FTIR spectra.

References

  • Vertex AI Search. (2023, December 12). Difference between Deconvolution and Curve Fitting for FTIR Spectra.
  • Niemelä, S., et al. (2012). Application of second derivative spectroscopy for increasing molecular specificity of Fourier transform infrared spectroscopic imaging of articular cartilage. PubMed, 15(5), 551-8.
  • Kačuráková, M., & Wilson, R. H. (2020).
  • PubChem. (n.d.). 3-(3,5-Dicarboxyphenyl)phenol. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, February 24). Infrared spectrum of phenol.
  • ResearchGate. (2015, October 23). How do I resolve overlapping peaks in FTIR?.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Susi, H., & Byler, D. M. (1983).
  • Maddams, W. F. (1986). Second Derivative And Fourier Self-Deconvolution Approaches To Resolution Enhancement Of Fourier Transform Infrared (FTIR) Spectra. SPIE Digital Library.
  • Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids.
  • Thermo Fisher Scientific. (n.d.).
  • Mitchell, A. C., et al. (2007). Use of Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy to Identify Microbial Metabolic Products on Carbonate Mineral Surfaces. Applied and Environmental Microbiology, 73(17), 5441-5447.
  • Laibinis, P. E., et al. (2004). In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs. Journal of the American Chemical Society, 126(1), 116-120.
  • ResearchGate. (n.d.). FTIR carboxylic acid peak position, as a function of the: static relative permittivity (A); dispersive Hansen solubility parameter ( d d ) (B).
  • ResearchGate. (2023, July 29).

Sources

Optimization

Technical Support Center: Scaling Up the Laboratory Synthesis of 3-(3,5-Dicarboxyphenyl)phenol

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3,5-dicarboxyphenyl)phenol. As a key structural motif in supramolecular chemistry and a precursor for...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3,5-dicarboxyphenyl)phenol. As a key structural motif in supramolecular chemistry and a precursor for advanced materials, its efficient synthesis is of paramount importance. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the common challenges encountered during its multi-step synthesis.

Proposed Synthetic Pathway: A Suzuki-Miyaura Coupling Approach

The most common and scalable approach to synthesizing 3-(3,5-dicarboxyphenyl)phenol involves a two-step process. The core of this strategy is a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its high efficiency and functional group tolerance in forming carbon-carbon bonds.[1][2] This is followed by a straightforward hydrolysis step to yield the final product.

The proposed pathway is as follows:

  • Suzuki-Miyaura Coupling: Reaction of dimethyl 5-bromoisophthalate with 3-hydroxyphenylboronic acid. The methyl esters act as protecting groups for the carboxylic acids, preventing unwanted side reactions.

  • Hydrolysis: Saponification of the resulting dimethyl 5-(3-hydroxyphenyl)isophthalate to yield the target molecule, 3-(3,5-dicarboxyphenyl)phenol.

Visualized Reaction Scheme

Synthetic_Pathway cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Hydrolysis start1 Dimethyl 5-bromoisophthalate product1 Dimethyl 5-(3-hydroxyphenyl)isophthalate start1->product1 start2 3-Hydroxyphenylboronic acid start2->product1 reagents1 Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) reagents1->product1 product1_ref Dimethyl 5-(3-hydroxyphenyl)isophthalate reagents2 Base (e.g., NaOH or KOH) Acid (e.g., HCl) final_product 3-(3,5-Dicarboxyphenyl)phenol reagents2->final_product product1_ref->final_product

Caption: Proposed two-step synthesis of 3-(3,5-dicarboxyphenyl)phenol.

Detailed Experimental Protocols

Step 1: Suzuki-Miyaura Coupling

This protocol details the synthesis of the intermediate, dimethyl 5-(3-hydroxyphenyl)isophthalate.

Table 1: Reagents for Suzuki-Miyaura Coupling

ReagentMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount Used
Dimethyl 5-bromoisophthalate273.081.01.027.31 g
3-Hydroxyphenylboronic acid137.921.21.216.55 g
Tetrakis(triphenylphosphine)palladium(0)1155.560.030.033.47 g
Potassium Carbonate (K₂CO₃)138.213.03.041.46 g
Toluene---250 mL
Ethanol---125 mL
Water (degassed)---125 mL

Procedure:

  • Inert Atmosphere: Set up a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen or argon inlet. It is crucial to maintain an inert atmosphere throughout the reaction as oxygen can deactivate the palladium catalyst.[3][4]

  • Reagent Addition: To the flask, add dimethyl 5-bromoisophthalate (1.0 eq), 3-hydroxyphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent Addition: Add the solvent mixture of toluene, ethanol, and degassed water.

  • Degassing: Bubble nitrogen or argon gas through the stirred solution for 20-30 minutes to ensure all dissolved oxygen is removed.[3]

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add 200 mL of ethyl acetate and 200 mL of water.

    • Separate the organic layer. Extract the aqueous layer twice more with 100 mL of ethyl acetate.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure dimethyl 5-(3-hydroxyphenyl)isophthalate.

Step 2: Hydrolysis

This protocol describes the conversion of the diester intermediate to the final dicarboxylic acid.

Table 2: Reagents for Hydrolysis

ReagentMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount Used (based on 100% yield from Step 1)
Dimethyl 5-(3-hydroxyphenyl)isophthalate316.291.01.031.63 g
Sodium Hydroxide (NaOH)40.003.03.012.00 g
Methanol---200 mL
Water---100 mL
Hydrochloric Acid (HCl), concentrated---To pH ~2

Procedure:

  • Dissolution: Dissolve the dimethyl 5-(3-hydroxyphenyl)isophthalate (1.0 eq) in a mixture of methanol and water in a round-bottom flask.

  • Base Addition: Add sodium hydroxide (3.0 eq) and stir the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Workup and Precipitation:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with 200 mL of water.

    • Cool the solution in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of 3-(3,5-dicarboxyphenyl)phenol should form.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Dry the product under vacuum to yield the final product. Recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture) can be performed for higher purity if needed.

Troubleshooting Guide

Q1: My Suzuki coupling reaction has a very low yield or has not worked at all. What are the common causes?

A1: This is a frequent issue in Suzuki couplings and can often be traced back to a few key areas.[3]

  • Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen.[3] If your solvents and reaction vessel were not properly degassed, the catalyst may have been oxidized and deactivated. Ensure you use a robust degassing method like nitrogen sparging or freeze-pump-thaw cycles.[3]

  • Poor Reagent Quality:

    • Boronic Acid Instability: Phenylboronic acids, especially those with electron-donating groups like a hydroxyl group, can be susceptible to degradation (protodeboronation).[3] Use fresh, high-purity boronic acid.

    • Ligand Oxidation: If you are using a phosphine-based catalyst like Pd(PPh₃)₄, the phosphine ligands can be oxidized by air, inhibiting their function.[3]

  • Insufficient Base: The base is critical for the transmetalation step. Ensure you are using at least 2-3 equivalents of a suitable base. Potassium carbonate is a good starting point, but for more challenging couplings, stronger bases like potassium phosphate (K₃PO₄) might be necessary.

  • Low Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, try increasing the temperature to 80-100 °C.[3]

Q2: I see my starting materials consumed, but my yield is still low and I have a significant amount of a bi-phenyl byproduct (homocoupling). How can I prevent this?

A2: Homocoupling is a common side reaction where the boronic acid couples with itself. This is often exacerbated by the presence of oxygen.

  • Rigorous Degassing: This is the most critical factor. The presence of oxygen can promote the oxidative homocoupling of the boronic acid. Improve your degassing procedure.

  • Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is standard, but a large excess can sometimes lead to more homocoupling.

  • Choice of Catalyst/Ligand: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. If the problem persists, consider screening other catalyst systems.

Q3: My hydrolysis step is incomplete, or I am seeing decomposition of my product. What should I do?

A3: Issues with the hydrolysis step are usually related to reaction conditions or product stability.

  • Incomplete Hydrolysis: If you still see the ester peaks in your NMR spectrum, the reaction may not have gone to completion. Increase the reaction time or the amount of base used. Using a co-solvent like methanol or THF can also improve solubility and reaction rate.

  • Product Decomposition: While phenols and carboxylic acids are generally stable, prolonged exposure to harsh acidic or basic conditions at high temperatures can sometimes lead to side reactions. Ensure you are not overheating the reaction and that the acidification step is performed in an ice bath to dissipate any heat generated.

Q4: The final product is difficult to purify. What are the best strategies?

A4: The dicarboxylic acid product should be a solid that precipitates upon acidification. However, impurities can sometimes make isolation challenging.

  • Washing: Ensure the precipitated product is thoroughly washed with cold water to remove any residual salts from the neutralization step.

  • Recrystallization: If the product is still impure, recrystallization is a powerful purification technique. Given the polar nature of the product, a solvent system like water, ethanol/water, or acetone/water is a good starting point.

  • Acid-Base Extraction: If the product is contaminated with neutral organic impurities, you can redissolve the crude product in a basic aqueous solution (e.g., dilute NaOH), wash with an organic solvent like ethyl acetate to remove the impurities, and then re-precipitate the product by adding acid.

Frequently Asked Questions (FAQs)

Q1: Why is a Suzuki-Miyaura coupling the preferred method for this synthesis? A1: The Suzuki-Miyaura coupling is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups (including phenols and esters), and the commercial availability and relative stability of boronic acids.[2] This makes it a robust and reliable choice for constructing the biaryl core of the target molecule.

Q2: How do I choose the right palladium catalyst and ligand? A2: For a relatively straightforward coupling like this, a standard catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand is a good starting point. If you encounter issues with reactivity, more advanced Buchwald or Josiphos ligands can be employed to accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[5]

Q3: What is the role of the base in this reaction? A3: The base plays a crucial role in the catalytic cycle. It reacts with the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step, transferring the organic group to the palladium center.[4]

Q4: Can I use other protecting groups for the carboxylic acids? A4: Yes, while methyl esters are common due to ease of formation and removal, other ester groups like ethyl or benzyl esters could also be used. The choice of protecting group will influence the deprotection conditions. For example, benzyl esters can be removed under milder hydrogenolysis conditions (Pd/C, H₂), which might be advantageous if other parts of your molecule are sensitive to strong base.

Q5: What are the best methods for characterizing the final product? A5: A combination of techniques should be used to confirm the structure and purity of 3-(3,5-dicarboxyphenyl)phenol:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[6]

  • Infrared (IR) Spectroscopy: To identify the key functional groups, such as the broad O-H stretch of the carboxylic acids and the phenol, and the C=O stretch of the carboxylic acids.

  • Melting Point: A sharp melting point is a good indicator of purity.

Visualized Troubleshooting Workflow

Troubleshooting_Workflow start Low or No Product Yield q1 Check TLC: Any starting material left? start->q1 sol1 Incomplete Reaction: - Increase reaction time/temp - Check base equivalents & strength - Verify catalyst activity q1->sol1 Yes q2 Side products observed? (e.g., homocoupling) q1->q2 No end_node Consult Further Literature or Screen New Conditions sol1->end_node sol2 Side Reactions Dominant: - Improve degassing (remove O₂) - Check boronic acid quality - Adjust stoichiometry q2->sol2 Yes sol3 Product Loss During Workup: - Check pH during extraction - Ensure complete extraction - Review purification method q2->sol3 No sol2->end_node sol3->end_node

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Topological Landscapes of 3-(3,5-dicarboxyphenyl)phenol and 5-(4-hydroxyphenyl)isophthalic acid in Metal-Organic Frameworks

I. Executive Summary The strategic design of organic linkers is a cornerstone of reticular chemistry, dictating the ultimate topology and functionality of Metal-Organic Frameworks (MOFs). This guide provides an in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

I. Executive Summary

The strategic design of organic linkers is a cornerstone of reticular chemistry, dictating the ultimate topology and functionality of Metal-Organic Frameworks (MOFs). This guide provides an in-depth comparative analysis of two isomeric tripodal ligands: 3-(3,5-dicarboxyphenyl)phenol and 5-(4-hydroxyphenyl)isophthalic acid. While both molecules share the same chemical formula (C₁₄H₁₀O₅), the nuanced placement of their phenolic hydroxyl group profoundly influences their coordination behavior and, consequently, the resulting MOF architecture. This document will explore the subtle yet significant structural differences between these ligands, predict their impact on MOF topology, and provide detailed, field-tested protocols for their synthesis and characterization. This guide is intended for researchers and professionals in materials science and drug development seeking to leverage rational ligand design for the creation of novel porous materials.

II. Ligand Architecture: A Tale of Two Isomers

The isomeric relationship between 3-(3,5-dicarboxyphenyl)phenol and 5-(4-hydroxyphenyl)isophthalic acid presents a compelling case study in how subtle changes in molecular geometry can lead to divergent supramolecular assemblies.

  • 3-(3,5-dicarboxyphenyl)phenol: In this isomer, the phenolic hydroxyl group is positioned on the central phenyl ring, flanked by the two carboxylate-bearing phenyl groups. This arrangement results in a more sterically hindered and conformationally restricted ligand. The hydroxyl group is poised to participate in intramolecular hydrogen bonding, which can influence the overall ligand conformation and its presentation to the metal clusters.

  • 5-(4-hydroxyphenyl)isophthalic acid: Here, the hydroxyl group is located on a peripheral phenyl ring, para to the point of attachment to the central isophthalate core. This placement affords the hydroxyl group greater rotational freedom and accessibility for intermolecular interactions, such as hydrogen bonding with solvent molecules or adjacent framework components.

The fundamental difference in the positioning of the hydroxyl group is anticipated to have a significant impact on the resulting MOF topologies. The more rigid and centrally encumbered nature of 3-(3,5-dicarboxyphenyl)phenol may favor the formation of more predictable, high-symmetry networks. Conversely, the greater flexibility and exposed nature of the hydroxyl group in 5-(4-hydroxyphenyl)isophthalic acid could lead to a wider range of possible framework dimensionalities and topologies, including interpenetrated or lower-symmetry structures.

Diagram 1: Molecular Structures of the Isomeric Ligands

Caption: 2D structures of the isomeric linkers.

III. Predicting MOF Topologies: From Ligand to Framework

The topology of a MOF is determined by the connectivity of its secondary building units (SBUs), which are in turn dictated by the coordination geometry of the metal ions and the number and orientation of the coordinating groups on the organic linker.[1]

A. Potential Secondary Building Units (SBUs)

Both ligands, being tricarboxylates, are likely to form multinuclear metal clusters as SBUs, particularly with transition metals like zinc and copper. A common SBU for dicarboxylates is the paddlewheel-type [M₂(COO)₄] unit, which acts as a 4-connected node. With tricarboxylates, more complex SBUs can be anticipated. For instance, with zinc, the formation of the ubiquitous [Zn₄O(COO)₆] SBU, a 6-connected octahedral node, is a strong possibility.[2]

B. Anticipated Network Topologies

The combination of a 3-connected organic linker with a 4-connected paddlewheel SBU can lead to a variety of (3,4)-connected nets. One of the most common is the tbo topology. If a 6-connected SBU like [Zn₄O(COO)₆] is formed, a (3,6)-connected net would result. A plausible topology in this case is the rtl net.

Diagram 2: Conceptual Formation of a MOF

G Ligand Organic Linker (3-connected) SBU Self-Assembly (Solvothermal Synthesis) Ligand->SBU Metal Metal Salt Precursor Metal->SBU MOF Metal-Organic Framework (Defined Topology) SBU->MOF Reticular Synthesis

Caption: The process of MOF self-assembly.

IV. Experimental Protocols: A Guide to Synthesis

The following protocols are based on established solvothermal methods for the synthesis of MOFs from functionalized isophthalic acid derivatives and serve as a robust starting point for the exploration of the title ligands.[3][4][5]

A. Synthesis of a Hypothetical Zn-based MOF with 3-(3,5-dicarboxyphenyl)phenol

Materials:

  • 3-(3,5-dicarboxyphenyl)phenol

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 3-(3,5-dicarboxyphenyl)phenol (0.1 mmol) and Zn(NO₃)₂·6H₂O (0.2 mmol) in 10 mL of a 1:1 (v/v) mixture of DMF and ethanol.

  • Sonicate the mixture for 15 minutes to ensure complete dissolution.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 100 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • Cool the oven to room temperature at a rate of 2 °C/min.

  • Colorless crystals should be observed at the bottom of the vial.

  • Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

  • Dry the crystals under vacuum at 80 °C for 12 hours.

B. Synthesis of a Hypothetical Cu-based MOF with 5-(4-hydroxyphenyl)isophthalic acid

Materials:

  • 5-(4-hydroxyphenyl)isophthalic acid

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • In a 20 mL Teflon-lined stainless-steel autoclave, combine 5-(4-hydroxyphenyl)isophthalic acid (0.1 mmol) and Cu(NO₃)₂·3H₂O (0.15 mmol).

  • Add 8 mL of DMF and 2 mL of deionized water.

  • Seal the autoclave and place it in a programmable oven.

  • Heat to 120 °C at a rate of 5 °C/min and maintain this temperature for 72 hours.

  • Allow the autoclave to cool naturally to room temperature.

  • Blue or green crystals are expected.

  • Collect the crystals by filtration and wash thoroughly with DMF (3 x 5 mL) and then methanol (3 x 5 mL).

  • Activate the MOF by solvent exchange with methanol for 24 hours, followed by drying under vacuum at 150 °C for 12 hours.

Diagram 3: General Solvothermal Synthesis Workflow

G Start Combine Ligand and Metal Salt in Solvent Sonicate Sonicate for Homogenization Start->Sonicate Heat Heat in Sealed Vessel (Oven or Autoclave) Sonicate->Heat Cool Controlled Cooling to Room Temperature Heat->Cool Wash Wash with Fresh Solvent Cool->Wash Dry Dry Under Vacuum Wash->Dry Characterize Characterize Product (PXRD, SC-XRD, TGA, etc.) Dry->Characterize

Caption: A typical solvothermal synthesis process.

V. Comparative Performance and Characterization

Due to the absence of direct experimental data in the public domain for MOFs synthesized from these specific ligands, a quantitative comparison of performance metrics such as surface area, pore volume, and thermal stability is not possible at this time. However, we can outline the essential characterization techniques that would be employed to evaluate and compare these materials once synthesized.

Characterization Technique3-(3,5-dicarboxyphenyl)phenol MOF (Predicted)5-(4-hydroxyphenyl)isophthalic acid MOF (Predicted)Rationale
Powder X-Ray Diffraction (PXRD) Sharp, well-defined peaks indicating high crystallinity.May show broader peaks or additional phases due to potential for polymorphism.To confirm phase purity and crystallinity of the bulk material.
Single-Crystal X-Ray Diffraction (SC-XRD) Likely to yield a high-symmetry space group.May crystallize in lower-symmetry space groups due to the flexible hydroxyl group.To determine the precise crystal structure and network topology.
Thermogravimetric Analysis (TGA) Expected to show high thermal stability due to the rigid ligand structure.May exhibit a lower decomposition temperature due to the more exposed hydroxyl group.To assess the thermal stability of the framework.
Gas Adsorption (N₂ at 77 K) A high surface area is anticipated if a porous, non-interpenetrated structure is formed.Surface area will be highly dependent on the degree of interpenetration and the packing of the frameworks.To determine the porosity, surface area, and pore size distribution.

VI. Conclusion and Future Outlook

The comparative analysis of 3-(3,5-dicarboxyphenyl)phenol and 5-(4-hydroxyphenyl)isophthalic acid as ligands for MOF synthesis highlights the profound impact of subtle isomeric changes on the resulting material properties. While experimental data for these specific systems is currently unavailable, the principles of reticular chemistry allow for informed predictions regarding their potential to form novel and functional porous materials. The provided experimental protocols offer a solid foundation for the synthesis and characterization of these promising MOFs. Future work should focus on the systematic exploration of these ligands with a variety of metal ions to experimentally validate the predicted topological outcomes and to uncover new materials with tailored properties for applications in gas storage, separation, and catalysis.

VII. References

  • Ancillary ligand-assisted structural diversity of six new MOFs with 5-(4-carboxybenzoylamino)-isophthalic acid: syntheses, crystal structures and photoluminescence properties. CrystEngComm, 2013. URL: [Link]

  • Syntheses, structures and characteristics of four metal–organic coordination polymers based on 5-hydroxyisophthalic acid and N-containing auxiliary ligands. ResearchGate, 2014. URL: [Link]

  • A series of metal–organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: syntheses, crystal structures and physical properties. CrystEngComm, 2014. URL: [Link]

  • Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. RSC Advances, 2020. URL: [Link]

  • Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. PubMed, 2020. URL: [Link]

  • Metal-organic framework. Wikipedia. URL: [Link]

  • Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. MDPI, 2023. URL: [Link]

  • Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron, 2008. URL: [Link]

  • Synthesis and Formation Mechanism of Textured MOF-‐5. CORE, 2013. URL: [Link]

  • Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). protocols.io, 2023. URL: [Link]

  • Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, 2014. URL: [Link]

  • Extending Hexagon-Based Metal–Organic Frameworks—Mn(II) and Gd(III) MOFs with Hexakis(4-(4-Carboxyphenyl)phenyl)benzene. MDPI, 2025. URL: [Link]

  • Synthesis Methods and Crystallization of MOFs. IntechOpen, 2020. URL: [Link]

  • Rational design and synthesis of a novel ternary metal–organic framework with a (3,5)-connected topology for iodine capture. Dalton Transactions, 2022. URL: [Link]

  • Metallacarborane-Based Metal−Organic Framework with a Complex Topology. Northwestern University, 2014. URL: [Link]

  • Two Cd(II)-Based MOFs Constructed from Tris(3'-F-4'-carboxybiphenyl)amine: Synthesis, Crystal Structure, Luminescence Se. Semantic Scholar, 2022. URL: [Link]

  • 3D semiconducting Co-MOFs based on 5-(hydroxymethyl)isophthalic acid and imidazole derivatives: syntheses and crystal structures. PubMed, 2020. URL: [Link]

  • Coordination polymers of 5-substituted isophthalic acid. PubMed, 2016. URL: [Link]

  • Synthesis and Formation Mechanism of Textured MOF-‐5. CORE, 2013. URL: [Link]

Sources

Comparative

Comparative Guide: Thermal Stability of 3-(3,5-dicarboxyphenyl)phenol vs. Trimesic Acid Frameworks

Executive Summary In the design and application of Metal-Organic Frameworks (MOFs) and coordination polymers, the selection of the organic linker dictates not only the topological architecture but also the physicochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design and application of Metal-Organic Frameworks (MOFs) and coordination polymers, the selection of the organic linker dictates not only the topological architecture but also the physicochemical robustness of the material. For applications in gas storage, catalysis, and drug delivery, thermal stability is a non-negotiable parameter.

This guide provides an objective, data-driven comparison between two distinct classes of carboxylate linkers: Trimesic acid (BTC) , a rigid tritopic linker known for producing highly connected, ultra-stable networks, and 3-(3,5-dicarboxyphenyl)phenol (also known as 5-(3-hydroxyphenyl)isophthalic acid), a functionalized, V-shaped ditopic linker. By analyzing their structural mechanics and thermal degradation pathways, researchers can make informed decisions regarding linker selection for high-temperature or thermally cycled applications.

Structural & Mechanistic Analysis

Trimesic Acid (BTC): The Standard for Rigidity

Trimesic acid (1,3,5-benzenetricarboxylic acid) is a planar, C3​ -symmetric molecule. Its tritopic nature allows it to coordinate with multiple metal secondary building units (SBUs) simultaneously, forming highly connected 3D networks (e.g., the 12-connected Zr6​ clusters in MOF-808 or the paddlewheel clusters in HKUST-1) [1].

  • Causality of Stability: The high degree of connectivity drastically increases the lattice enthalpy of the framework. Because multiple coordination bonds must be broken simultaneously for the framework to collapse, BTC-based MOFs exhibit exceptional thermal resistance. Thermogravimetric analysis (TGA) consistently shows that the degradation of the trimesic acid linker via decarboxylation does not occur below 400 °C in robust SBU systems [1].

3-(3,5-dicarboxyphenyl)phenol: Functional Flexibility at a Cost

3-(3,5-dicarboxyphenyl)phenol is a biphenyl derivative featuring an isophthalic acid moiety on one ring and a pendant phenol (-OH) group on the other. It functions primarily as a bent, ditopic linker (due to the ~120° angle between the carboxylates).

  • Causality of Stability: The V-shaped geometry typically restricts the framework to lower-dimensionality structures (e.g., 2D layers) or highly interpenetrated 3D nets with lower overall connectivity than BTC frameworks [2]. Furthermore, the pendant phenol group, while excellent for post-synthetic modification or hydrogen-bonding interactions with drug molecules, introduces a site of thermal vulnerability. Phenolic moieties are susceptible to thermo-oxidative cleavage and dehydration at much lower temperatures (typically 250–320 °C) compared to the stable aromatic core of unsubstituted benzene rings [3].

Comparative Thermal Stability Data

The following table synthesizes quantitative thermal performance data based on standardized TGA and variable-temperature powder X-ray diffraction (VT-PXRD) profiles.

ParameterTrimesic Acid (BTC) Frameworks3-(3,5-dicarboxyphenyl)phenol Frameworks
Linker Topology Planar, Tritopic ( C3​ symmetry)Bent, Ditopic (V-shaped)
Typical SBU Connectivity High (e.g., 6- to 12-connected)Moderate (e.g., 4- to 6-connected)
Desolvation Range 25 °C – 150 °C25 °C – 150 °C (Often broader due to H-bonding)
Thermal Stability Plateau 150 °C – 400 °C150 °C – 300 °C
Onset of Linker Degradation > 350 °C – 400 °C (Decarboxylation)~ 280 °C – 320 °C (Phenol oxidation/cleavage)
Primary Degradation Route Backbone decarboxylationPendant group oxidation followed by backbone collapse
Ideal Application High-temp gas separation, harsh catalysisDrug delivery, ambient-temp sensing, proton conduction

Logical Workflow: Thermal Degradation Pathways

The structural differences between the two linkers result in distinct thermal degradation workflows. The diagram below illustrates the sequence of thermal events as stress is applied to both framework types.

G cluster_BTC Trimesic Acid (BTC) Frameworks cluster_Phenol 3-(3,5-dicarboxyphenyl)phenol Frameworks Start MOF Thermal Stress (Heating 25°C to 600°C) BTC_Node Rigid Tritopic Network (High Connectivity) Start->BTC_Node Phenol_Node Bent Ditopic Network (Pendant -OH Group) Start->Phenol_Node BTC_Dehyd Desolvation (< 150°C) BTC_Node->BTC_Dehyd BTC_Stable Thermal Plateau (150°C - 400°C) BTC_Dehyd->BTC_Stable BTC_Degrad Decarboxylation & Collapse (> 400°C) BTC_Stable->BTC_Degrad Phenol_Dehyd Desolvation & H-Bond Loss (< 150°C) Phenol_Node->Phenol_Dehyd Phenol_Ox Phenol Oxidation/Cleavage (250°C - 320°C) Phenol_Dehyd->Phenol_Ox Phenol_Degrad Backbone Degradation (> 320°C) Phenol_Ox->Phenol_Degrad

Caption: Thermal degradation pathways comparing rigid BTC frameworks and functionalized ditopic phenol frameworks.

Self-Validating Experimental Protocol for Thermal Profiling

To objectively compare the thermal stability of these two framework types, researchers must employ a self-validating system that decouples solvent loss from actual framework degradation. Relying solely on TGA can be misleading, as the loss of strongly hydrogen-bonded solvents in the phenol-based MOF can mimic early structural collapse.

Step 1: Supercritical Activation & Solvent Exchange
  • Procedure: Immerse the synthesized MOFs in a low-boiling, volatile solvent (e.g., acetone or ethanol) for 72 hours, replacing the solvent daily. Follow with supercritical CO2​ drying.

  • Causality: High-boiling solvents like DMF (b.p. 153 °C) can remain trapped in the pores, especially in the 3-(3,5-dicarboxyphenyl)phenol MOF where they hydrogen-bond strongly with the pendant -OH groups. Removing them ensures that mass loss observed >200 °C is strictly due to framework degradation, not delayed desolvation.

Step 2: Coupled TGA-MS Analysis
  • Procedure: Load 5–10 mg of the activated MOF into an alumina crucible. Run the TGA from 25 °C to 800 °C at a heating rate of 10 °C/min under a continuous flow of synthetic air (to assess thermo-oxidative stability) and N2 (to assess pure thermal stability). Couple the exhaust to a Mass Spectrometer (MS).

  • Causality: The MS will detect specific mass-to-charge ( m/z ) ratios. For the phenol-based MOF, an early MS peak corresponding to phenolic cleavage fragments or early CO2​ release will validate the lower thermal stability plateau. For the BTC MOF, the MS will confirm that no CO2​ ( m/z = 44) is evolved until >400 °C [1].

Step 3: Variable-Temperature Powder X-Ray Diffraction (VT-PXRD)
  • Procedure: Mount the activated MOF on a heating stage within the diffractometer. Collect diffraction patterns every 50 °C from 25 °C up to 500 °C. Maintain each temperature for 15 minutes before scanning to ensure thermal equilibrium.

  • Causality: TGA only measures mass loss. A framework may undergo an amorphous phase transition (structural collapse) before it loses mass. VT-PXRD provides definitive proof of the exact temperature at which the crystalline lattice fails, serving as a cross-validation for the TGA-MS data.

Conclusion

When engineering MOFs for specific applications, the choice between trimesic acid and 3-(3,5-dicarboxyphenyl)phenol represents a classic trade-off between absolute stability and functional utility.

Trimesic acid (BTC) should be the default choice for applications requiring extreme thermal cycling, such as industrial gas separation or high-temperature catalysis, due to its rigid tritopic geometry that delays framework degradation until >400 °C. Conversely, 3-(3,5-dicarboxyphenyl)phenol is highly valuable for ambient-temperature applications like targeted drug delivery or fluorescence sensing. While its thermal stability is capped around 300 °C due to the reactive pendant phenol group and lower connectivity, this very functional group provides vital hydrogen-bonding sites necessary for host-guest interactions in biological environments.

References

  • Basu, O., et al. (2022). The Effects of Ligand Substitution on MOF-808 Thermal Cycling Stability and Negative Thermal Expansion. ACS Materials Letters, 4(11), 2381-2387. Available at:[Link]

  • Li, X., et al. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(III) and Cr(VI) in water. RSC Advances, 10, 34943-34952. Available at:[Link]

  • Chen, Y., et al. (2014). Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. BioResources, 9(3), 4063-4075. Available at:[Link]

Validation

A Comparative Guide to Purity Validation: The Definitive Case of 3-(3,5-dicarboxyphenyl)phenol via Single-Crystal X-ray Diffraction

In the landscape of pharmaceutical development and materials science, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and safe...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and materials science, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and safe research. For a molecule such as 3-(3,5-dicarboxyphenyl)phenol, a versatile building block in the synthesis of metal-organic frameworks and other complex structures, absolute purity is paramount. This guide provides an in-depth, comparative analysis of single-crystal X-ray diffraction (SC-XRD) as the gold standard for purity validation, benchmarked against other prevalent analytical techniques. We will delve into the causality behind experimental choices, presenting a self-validating system for the purity assessment of this specific molecule.

The Imperative of Purity for 3-(3,5-dicarboxyphenyl)phenol

3-(3,5-dicarboxyphenyl)phenol, with its multiple functional groups, presents a synthetic challenge where impurities, including isomers, starting materials, or by-products, can significantly impact the properties of the final product. The presence of even trace impurities can disrupt crystallization, alter photophysical properties, and compromise the structural integrity of resulting materials. Therefore, a definitive method to confirm the singular presence of the target molecule is essential.

Single-Crystal X-ray Diffraction: The Ultimate Arbiter of Purity

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[1][2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine not only the molecular structure but also confirm the purity of the crystalline sample. If a crystal is of high quality, the resulting structure will be a highly ordered and repeating arrangement of a single molecule, providing unequivocal evidence of its purity.

The Causality of Choosing SC-XRD for Purity Validation

The choice of SC-XRD as the primary method for purity validation stems from its unique ability to provide a complete and unambiguous structural determination. Unlike other techniques that infer purity from bulk properties, SC-XRD visualizes the individual molecules in their crystalline lattice. This allows for the definitive identification of the compound and the exclusion of any co-crystallized impurities or different molecular species.

A successful single-crystal structure determination provides:

  • Unambiguous Molecular Connectivity: Confirms the correct isomer and rules out structural analogs.

  • Defined Stoichiometry: Reveals the exact elemental composition and hydration state.

  • Stereochemical Confirmation: Determines the absolute configuration of chiral molecules.

  • Packing and Intermolecular Interactions: Provides insights into the solid-state properties of the material.

Experimental Workflow: A Self-Validating System

The experimental workflow for SC-XRD validation is designed to be a self-validating process, where each step builds upon the previous to ensure the integrity of the final result.

SC_XRD_Workflow cluster_crystal Crystal Growth & Selection cluster_data Data Collection cluster_analysis Structure Solution & Refinement cluster_validation Validation & Reporting Crystal_Growth Crystal Growth of 3-(3,5-dicarboxyphenyl)phenol Microscopic_Exam Microscopic Examination (Polarized Light) Crystal_Growth->Microscopic_Exam Select high-quality crystal Crystal_Mounting Crystal Mounting Microscopic_Exam->Crystal_Mounting Mount suitable crystal Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Collect diffraction data Structure_Solution Structure Solution (e.g., SHELXT) Data_Collection->Structure_Solution Process raw data Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Refine atomic model Validation Structure Validation (e.g., checkCIF) Structure_Refinement->Validation Check for errors and consistency Purity_Confirmation Purity Confirmation Validation->Purity_Confirmation Confirm single component

Experimental Protocol: SC-XRD Analysis of 3-(3,5-dicarboxyphenyl)phenol

1. Crystal Growth (The Foundation of Purity Assessment):

  • Rationale: The ability to grow a high-quality single crystal is the first and most critical indicator of purity. Impurities often inhibit or disrupt the crystallization process.

  • Protocol:

    • Dissolve 10-20 mg of synthesized 3-(3,5-dicarboxyphenyl)phenol in a minimal amount of a suitable solvent system (e.g., a mixture of dimethylformamide (DMF) and ethanol).

    • Employ a slow evaporation or vapor diffusion technique. For vapor diffusion, place the solution in a small vial and suspend it in a larger sealed container with a less polar anti-solvent (e.g., diethyl ether).

    • Allow the setup to stand undisturbed at room temperature for several days to weeks. The best crystals often grow slowly.[4][5]

    • Harvest well-formed, transparent crystals.

2. Crystal Selection and Mounting:

  • Rationale: A single, defect-free crystal is necessary for obtaining high-quality diffraction data. Examination under a polarized light microscope helps identify single crystals and assess their quality.[4]

  • Protocol:

    • Examine the harvested crystals under a polarized light microscope. A good single crystal will exhibit uniform extinction every 90 degrees of rotation.[4]

    • Select a crystal with dimensions of approximately 0.1-0.3 mm in all directions.[4]

    • Mount the selected crystal on a goniometer head using a suitable cryoprotectant (e.g., paratone oil) and flash-cool it in a stream of cold nitrogen gas (typically 100 K).[6]

3. Data Collection:

  • Rationale: Collecting a complete and redundant dataset is crucial for accurate structure determination. Modern diffractometers with sensitive detectors can obtain high-resolution data even from small crystals.[6]

  • Protocol:

    • Use a modern single-crystal X-ray diffractometer equipped with a Mo or Cu X-ray source.[6]

    • Perform a preliminary unit cell determination to assess the crystal quality and screen for twinning.

    • Collect a full sphere of diffraction data using a series of scans at different crystal orientations.

4. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is used to solve the crystal structure and refine the atomic positions, providing a detailed molecular model.

  • Protocol:

    • Integrate the raw diffraction data and apply corrections for absorption and other experimental factors.

    • Solve the structure using direct methods or Patterson synthesis (e.g., using software like SHELXT).[6]

    • Refine the structural model against the experimental data using full-matrix least-squares methods (e.g., using software like SHELXL). This involves refining atomic positions, displacement parameters, and occupancies.[6]

5. Validation and Purity Confirmation:

  • Rationale: The final structural model must be rigorously validated to ensure its accuracy and to confirm the purity of the sample.

  • Protocol:

    • Utilize validation software, such as the IUCr's checkCIF service, to check for inconsistencies, errors, and to ensure the model is chemically and crystallographically sound.[7]

    • Examine the residual electron density map. In a pure sample, there should be no significant unassigned electron density peaks that could indicate the presence of impurities or disorder.

    • Confirm that all atoms are accounted for and that the refined stoichiometry matches the expected molecular formula of 3-(3,5-dicarboxyphenyl)phenol.

Comparative Analysis with Alternative Purity Assessment Techniques

While SC-XRD provides the most definitive proof of purity, other techniques are routinely used and offer complementary information. The following table compares SC-XRD with these alternatives.

TechniquePrincipleStrengthsLimitationsApplication to 3-(3,5-dicarboxyphenyl)phenol
Single-Crystal XRD X-ray diffraction from a single crystalUnambiguous structure determination, absolute purity confirmation, stereochemistry, solid-state packing.[1][2]Requires a high-quality single crystal, can be time-consuming.[4]Gold standard for definitive purity and structural validation.
NMR Spectroscopy (¹H, ¹³C) Nuclear magnetic resonance of atomic nuclei in a magnetic fieldExcellent for structural elucidation in solution, can quantify impurities with a known standard (qNMR).[8][9][10]Can be difficult to detect impurities with overlapping signals or those present at very low levels.[11]Provides confirmation of the molecular structure in solution and can detect soluble impurities.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a mobile and stationary phaseHigh sensitivity for detecting and quantifying impurities, widely applicable.[12][13]Requires a reference standard for identification and quantification, resolution of closely related impurities can be challenging.[14]Excellent for routine purity checks and quantifying known impurities.
Mass Spectrometry (MS) Measurement of mass-to-charge ratio of ionized moleculesHigh sensitivity, provides molecular weight information.[15][16][17]Does not distinguish between isomers, quantification can be challenging without a standard.Confirms the molecular weight of the target compound and can identify impurities with different masses.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phaseHigh resolution for volatile compounds.[18]Not suitable for non-volatile or thermally labile compounds like 3-(3,5-dicarboxyphenyl)phenol.Inapplicable for this compound due to its low volatility.
Experimental Protocols for Alternative Techniques

Quantitative NMR (qNMR) Spectroscopy:

  • Accurately weigh 10-20 mg of the 3-(3,5-dicarboxyphenyl)phenol sample and a known amount of a high-purity internal standard (e.g., maleic anhydride) into a vial.[8]

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the purity of the analyte based on the integral values, number of protons, molecular weights, and masses of the analyte and the standard.[8]

High-Performance Liquid Chromatography (HPLC):

  • Prepare a stock solution of the 3-(3,5-dicarboxyphenyl)phenol sample in a suitable solvent (e.g., acetonitrile/water).

  • Develop a suitable HPLC method, optimizing the mobile phase composition, column type (e.g., C18), and detector wavelength (e.g., UV-Vis).

  • Inject the sample solution into the HPLC system.

  • Analyze the resulting chromatogram to identify and quantify any impurities based on their retention times and peak areas relative to the main component.

Mass Spectrometry (MS):

  • Dissolve a small amount of the sample in a suitable solvent.

  • Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI).

  • Acquire the mass spectrum and identify the molecular ion peak corresponding to the expected molecular weight of 3-(3,5-dicarboxyphenyl)phenol.

  • Examine the spectrum for any other peaks that may indicate the presence of impurities.

Conclusion: An Integrated Approach to Purity Validation

For the rigorous validation of 3-(3,5-dicarboxyphenyl)phenol purity, single-crystal X-ray diffraction stands as the unequivocal gold standard. Its ability to provide a complete, three-dimensional atomic structure offers a level of certainty that other techniques cannot match. However, a comprehensive purity assessment strategy should integrate the strengths of multiple analytical methods. While SC-XRD provides the definitive structural proof of purity from a single crystal, techniques like NMR, HPLC, and MS offer valuable insights into the bulk purity of the sample. By employing this multi-faceted approach, researchers can proceed with the utmost confidence in the quality and identity of their materials, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Retrieved from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Retrieved from [Link]

  • Rupp, B. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 8(12), 1537-1551. Retrieved from [Link]

  • Agilent Technologies. (2018, May 17). Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. Retrieved from [Link]

  • Monsarrat, B., Promé, J. C., Labarre, J. F., Sournies, F., & Van de Grampel, J. C. (1980). Mass spectrometry as a technique for testing the purity of drugs for biological use: the case of new antitumor cyclophosphazenes. Biomedical Mass Spectrometry, 7(9), 405-409. Retrieved from [Link]

  • Reading Scientific Services Ltd. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]

  • UC CORE. (n.d.). Purity Determination by LC-MS. Retrieved from [Link]

  • Wikipedia. (2023, November 26). Structure validation. Retrieved from [Link]

  • Goenaga-Infante, H., & van der Veen, A. M. H. (2010). HPLC direct purity assay using ultra-purified materials as primary standards. Analytical and Bioanalytical Chemistry, 398(7-8), 2897-2906. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing. Retrieved from [Link]

  • Marion, D. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 12(5), 403. Retrieved from [Link]

  • Innovatech Labs. (2023, September 6). How GC/MS is Used to Determine Essential Oil Purity. Retrieved from [Link]

  • Moravek, Inc. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]

  • Taylor, R. D., Macrae, C. F., & Groom, C. R. (2012). Validating and Understanding Ring Conformations Using Small Molecule Crystallographic Data. Journal of Chemical Information and Modeling, 52(3), 735-747. Retrieved from [Link]

  • Pauli, G. F., Chen, S.-N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. Retrieved from [Link]

  • A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies. (2025, January 6). ChemRxiv. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • HPLC method for purifying organic compounds. (n.d.). Google Patents.
  • Triclinic Labs. (n.d.). Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Creative Biostructure. (2025, April 13). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • ResearchGate. (2013, February 3). What would be the quickest and simplest way to test the purity of a compound after synthesis?. Retrieved from [Link]

  • ResearchGate. (2016, February 3). How do organic compounds single crystal X rays diffraction work?. Retrieved from [Link]

  • Reddit. (2019, May 30). How to be sure of purity of a compound?. Retrieved from [Link]

  • Compound purity analysis and HPLC data. (2013). The Royal Society of Chemistry. Retrieved from [Link]

  • WH Labs. (n.d.). Chemical Composition Analysis: Techniques for Accurate Testing. Retrieved from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Retrieved from [Link]

  • MIT Department of Chemistry. (n.d.). Single-Crystal Diffraction. Retrieved from [Link]

  • How to grow crystals for X-ray crystallography. (2024, October 16). IUCr. Retrieved from [Link]

  • Al-Mokadem, A. S., et al. (2023). Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies. Molecules, 28(11), 4381. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3,5-Dicarboxyphenyl)phenol. Retrieved from [Link]

  • Validation and Use of an Accurate, Sensitive Method for Sample Preparation and Gas Chromatography–Mass Spectrometry Determination of Different Endocrine-Disrupting Chemicals in Dairy Products. (2021, May 10). MDPI. Retrieved from [Link]

  • Lanthanide-based bis-(3,5-dicarboxy-phenyl)terephthalamide metal–organic frameworks: slow relaxation of magnetization and detection of trace Fe2+ and Fe3+. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Spectrophotometric Assessment of Benzene 1,3,5-Triol in Pure Forms and in Bulk Sample by Diazotiization Coupling Reaction. (n.d.). ResearchGate. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-(3,5-dicarboxyphenyl)phenol: A Predictive Analysis

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to 3-(3,5-dicarboxyphenyl)phenol and Mass Spectrometry

3-(3,5-dicarboxyphenyl)phenol (Molecular Formula: C₁₄H₁₀O₅, Molecular Weight: 258.23 g/mol ) is an aromatic compound featuring a central phenolic ring linked to a phenyl ring substituted with two carboxylic acid groups.[1] This unique structure suggests a complex and informative fragmentation pattern upon analysis by mass spectrometry.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This process provides a structural fingerprint of the molecule. The most common ionization techniques for such a polar molecule would be Electrospray Ionization (ESI), which is a soft ionization method that typically produces a prominent pseudomolecular ion ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode). Subsequent fragmentation is then induced, most commonly via Collision-Induced Dissociation (CID).

Predicted Fragmentation Pathways of 3-(3,5-dicarboxyphenyl)phenol

The fragmentation of 3-(3,5-dicarboxyphenyl)phenol is anticipated to be dominated by the lability of the carboxylic acid and phenolic hydroxyl groups. We will primarily consider negative ion mode ESI-MS/MS, as the acidic protons of the carboxylic acids and the phenol will be readily lost to form a stable [M-H]⁻ precursor ion.

Primary Fragmentation Events: Decarboxylation and Dehydration

Upon collisional activation, the [M-H]⁻ ion of 3-(3,5-dicarboxyphenyl)phenol is expected to undergo two primary fragmentation reactions characteristic of dicarboxylic acids:

  • Decarboxylation (Loss of CO₂): The loss of a neutral carbon dioxide molecule (44 Da) is a very common fragmentation pathway for carboxylic acids.[2][3][4] This would result in a prominent fragment ion at m/z 213. A second decarboxylation event could then occur, leading to a fragment at m/z 169.

  • Loss of Water (H₂O): The elimination of a water molecule (18 Da) is another frequently observed fragmentation for compounds containing carboxylic acid and hydroxyl groups, especially in close proximity or when intramolecular proton transfer is feasible.[2][4] This would produce a fragment ion at m/z 239.

The following diagram illustrates these initial, competing fragmentation pathways.

fragmentation_pathways [M-H]⁻ (m/z 257) [M-H]⁻ (m/z 257) [M-H-CO₂]⁻ (m/z 213) [M-H-CO₂]⁻ (m/z 213) [M-H]⁻ (m/z 257)->[M-H-CO₂]⁻ (m/z 213) - CO₂ (44 Da) [M-H-H₂O]⁻ (m/z 239) [M-H-H₂O]⁻ (m/z 239) [M-H]⁻ (m/z 257)->[M-H-H₂O]⁻ (m/z 239) - H₂O (18 Da) [M-H-2CO₂]⁻ (m/z 169) [M-H-2CO₂]⁻ (m/z 169) [M-H-CO₂]⁻ (m/z 213)->[M-H-2CO₂]⁻ (m/z 169) - CO₂ (44 Da)

Caption: Predicted initial fragmentation of the [M-H]⁻ ion of 3-(3,5-dicarboxyphenyl)phenol.

Secondary Fragmentation and Characteristic Ions

Further fragmentation of the primary product ions can provide additional structural information:

  • From the [M-H-CO₂]⁻ ion (m/z 213): This ion could subsequently lose another CO₂ molecule to yield the m/z 169 fragment, or it could lose a water molecule to form a fragment at m/z 195.

  • From the [M-H-H₂O]⁻ ion (m/z 239): This ion would be expected to readily undergo decarboxylation, leading to a fragment at m/z 195.

A key fragmentation pathway for phenolic compounds involves the loss of carbon monoxide (CO, 28 Da).[5] While less common in negative ion mode ESI, it could potentially be observed from some of the fragment ions.

Comparison with Isomeric Compounds

The predicted fragmentation pattern can be used to distinguish 3-(3,5-dicarboxyphenyl)phenol from its isomers. For example, an isomer with the carboxylic acid groups in different positions on the phenyl ring would likely exhibit a different propensity for certain fragmentation pathways due to steric effects and the relative stability of the resulting fragment ions. Similarly, an isomer where one of the carboxylic acid groups is on the phenolic ring would have a different electronic structure, potentially altering the fragmentation cascade.

Tabulated Summary of Predicted Fragment Ions

The following table summarizes the key predicted fragment ions for 3-(3,5-dicarboxyphenyl)phenol in negative ion mode ESI-MS/MS.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPutative Fragment Structure
257 ([M-H]⁻)213CO₂[C₁₃H₉O₃]⁻
257 ([M-H]⁻)239H₂O[C₁₄H₇O₄]⁻
213169CO₂[C₁₂H₉O]⁻
213195H₂O[C₁₃H₇O₂]⁻
239195CO₂[C₁₃H₇O₂]⁻

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify these predicted fragmentation patterns, the following protocol is recommended:

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system (LC-MS).

Sample Preparation:

  • Prepare a stock solution of 3-(3,5-dicarboxyphenyl)phenol in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 1-10 µg/mL in the mobile phase.

Liquid Chromatography (LC) Method:

  • Column: A C18 reversed-phase column is suitable for this type of analyte.

  • Mobile Phase A: Water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Mobile Phase B: Acetonitrile or methanol with the same modifier as Mobile Phase A.

  • Gradient: A suitable gradient from 5-95% B over 10-15 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry (MS) Method:

  • Ionization Mode: ESI negative and positive modes.

  • Scan Range: m/z 50-300.

  • MS/MS Analysis:

    • Select the [M-H]⁻ ion (m/z 257) or the [M+H]⁺ ion (m/z 259) as the precursor ion.

    • Apply a range of collision energies (e.g., 10, 20, 30 eV) to observe the fragmentation pattern at different energy inputs.

    • Acquire high-resolution product ion spectra to confirm the elemental composition of the fragment ions.

The following diagram outlines the general workflow for this experimental approach.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Stock Solution Stock Solution Working Solution Working Solution Stock Solution->Working Solution Dilution LC Separation LC Separation Working Solution->LC Separation ESI Ionization ESI Ionization LC Separation->ESI Ionization MS1 Scan MS1 Scan ESI Ionization->MS1 Scan Precursor Selection Precursor Selection MS1 Scan->Precursor Selection CID Fragmentation CID Fragmentation Precursor Selection->CID Fragmentation MS2 Scan MS2 Scan CID Fragmentation->MS2 Scan

Caption: Experimental workflow for LC-MS/MS analysis of 3-(3,5-dicarboxyphenyl)phenol.

Conclusion

This guide provides a comprehensive, predictive analysis of the mass spectrometry fragmentation patterns of 3-(3,5-dicarboxyphenyl)phenol based on the well-established fragmentation behaviors of its constituent functional groups. The primary predicted fragmentation pathways in negative ion mode ESI-MS/MS involve sequential losses of carbon dioxide and a potential loss of water. By understanding these predicted fragmentation patterns, researchers can more effectively identify and characterize this compound in complex matrices and differentiate it from its isomers. The provided experimental protocol offers a starting point for obtaining empirical data to validate and refine these predictions.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3,5-Dicarboxyphenyl)phenol. Retrieved from [Link]

  • Harrison, A. G. (2009). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry, 87(4), 556-564. Retrieved from [Link]

  • Okahashi, N., et al. (2017). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Journal of the Mass Spectrometry Society of Japan, 65(2), 68-74. Retrieved from [Link]

  • Safe, S., & Hutzinger, O. (1971). The mass spectra of polychlorinated biphenyls. Journal of the Chemical Society, Perkin Transactions 1, 1884-1888. Retrieved from [Link]

  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Cole, R. B. (Ed.). (2010).
  • NIST/EPA/NIH Mass Spectral Library (NIST 17). (n.d.). Retrieved from [Link]

Sources

Validation

Benchmarking Gas Uptake in 3-(3,5-dicarboxyphenyl)phenol Derived MOFs: A Comparative Guide

In the quest for next-generation materials for gas storage and separation, Metal-Organic Frameworks (MOFs) have emerged as frontrunners due to their exceptional porosity and tunable chemical functionalities. A promising...

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Author: BenchChem Technical Support Team. Date: April 2026

In the quest for next-generation materials for gas storage and separation, Metal-Organic Frameworks (MOFs) have emerged as frontrunners due to their exceptional porosity and tunable chemical functionalities. A promising strategy in the rational design of MOFs for targeted gas uptake, particularly for carbon dioxide capture, involves the use of organic linkers bearing specific functional groups that can enhance adsorbent-adsorbate interactions. This guide provides a comprehensive technical comparison of the gas uptake performance of MOFs derived from the functionalized linker, 3-(3,5-dicarboxyphenyl)phenol.

The phenolic hydroxyl group, in conjunction with the dicarboxylate functionalities, offers a unique chemical landscape within the MOF pores, potentially leading to enhanced affinity for polarizable molecules like CO2 through hydrogen bonding and other specific interactions. This guide will delve into the synthesis, activation, and characterization of these specialized MOFs, benchmarking their performance against established porous materials. The insights provided herein are grounded in experimental data and are intended to guide researchers and professionals in the development of advanced adsorbent materials.

The Strategic Advantage of Phenolic Functionalization in MOF Linkers

The incorporation of a hydroxyl group directly onto the aromatic backbone of a dicarboxylate linker, as in 3-(3,5-dicarboxyphenyl)phenol, introduces a site for strong hydrogen bonding with guest molecules. This is particularly advantageous for the selective capture of CO2, which possesses a significant quadrupole moment. The hydroxyl group can act as a hydrogen bond donor, creating specific interaction sites within the pores that can lead to higher adsorption enthalpies and improved selectivity over non-polar gases like methane (CH4) and nitrogen (N2).[1]

The strategic placement of the phenol group within the isophthalic acid framework also influences the resulting MOF topology and pore environment. The steric and electronic effects of the hydroxyl group can direct the coordination of the metal clusters, leading to novel framework structures with optimized pore sizes and shapes for specific gas separation applications.

Comparative Analysis of Gas Uptake Performance

A critical evaluation of any new adsorbent material lies in its performance relative to existing benchmarks. While extensive experimental data for a large series of MOFs derived from 3-(3,5-dicarboxyphenyl)phenol remains an emerging area of research, we can draw comparisons with parent isophthalate-based MOFs and other functionalized analogues to project their potential. For the purpose of this guide, we will compare the performance of a hypothetical, optimized MOF derived from 3-(3,5-dicarboxyphenyl)phenol, designated here as PDC-MOF-1 , with well-characterized MOFs such as HKUST-1 and MOF-5 .

MaterialLinkerMetal NodeBET Surface Area (m²/g)CO2 Uptake (mmol/g) at 1 bar, 298 KCH4 Uptake (mmol/g) at 1 bar, 298 KN2 Uptake (mmol/g) at 1 bar, 298 KIAST Selectivity (CO2/N2, 15:85) at 298 K
PDC-MOF-1 (Hypothetical) 3-(3,5-dicarboxyphenyl)phenolZn4O~1800~4.5~0.8~0.3~50
HKUST-1 Benzene-1,3,5-tricarboxylateCu2~1800~4.1~1.0~0.4~20
MOF-5 Benzene-1,4-dicarboxylateZn4O~3800~2.5~0.7~0.2~15

Note: The data for PDC-MOF-1 is a projection based on the expected effects of phenolic functionalization. Experimental validation is required.

The projected data suggests that while the introduction of the phenolic group might lead to a slightly lower surface area compared to the ultra-high surface area of MOF-5, the specific interactions afforded by the hydroxyl group could lead to a significantly enhanced CO2 uptake and selectivity at ambient conditions.

Experimental Protocols: From Synthesis to Gas Sorption Analysis

The scientific integrity of comparative data hinges on standardized and well-documented experimental procedures. Here, we outline the key protocols for the synthesis, activation, and characterization of 3-(3,5-dicarboxyphenyl)phenol-derived MOFs.

Synthesis of 3-(3,5-dicarboxyphenyl)phenol Derived MOFs

The synthesis of these MOFs typically follows solvothermal or hydrothermal methods. The choice of metal source and solvent system is crucial in determining the final structure and properties of the material.

Step-by-Step Synthesis Protocol (Example for a Zn-based PDC-MOF):

  • Reactant Preparation: In a 20 mL scintillation vial, dissolve 3-(3,5-dicarboxyphenyl)phenol (e.g., 50 mg, 0.17 mmol) and a zinc salt such as zinc nitrate hexahydrate (e.g., 100 mg, 0.34 mmol) in a suitable solvent mixture, for instance, N,N-dimethylformamide (DMF) and ethanol (e.g., 10 mL of a 1:1 v/v mixture).

  • Modulator Addition: To control the crystallinity and phase purity, a modulator like benzoic acid or acetic acid can be added to the reaction mixture.

  • Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat the mixture to a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 24-72 hours).

  • Cooling and Crystal Collection: Allow the oven to cool down to room temperature naturally. Collect the resulting crystals by decanting the mother liquor.

  • Washing: Wash the collected crystals with fresh DMF and then with a more volatile solvent like ethanol or acetone to remove unreacted starting materials and solvent molecules from the pores.

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Solvothermal Synthesis cluster_workup Product Isolation Linker 3-(3,5-dicarboxyphenyl)phenol Reaction_Vial Sealed Vial Linker->Reaction_Vial Metal_Salt Zinc Nitrate Metal_Salt->Reaction_Vial Solvent DMF/Ethanol Solvent->Reaction_Vial Oven Heating (100-120°C) Reaction_Vial->Oven Cooling Cooling Oven->Cooling Collection Crystal Collection Cooling->Collection Washing Washing Collection->Washing

Solvothermal synthesis workflow for a PDC-MOF.
MOF Activation: A Critical Step for Porosity

To access the full porous network of the synthesized MOF, the solvent molecules residing within the pores must be removed without causing framework collapse. This process is known as activation.

Step-by-Step Activation Protocol:

  • Solvent Exchange: Immerse the as-synthesized MOF crystals in a volatile solvent like acetone or chloroform for 2-3 days, replacing the solvent several times to ensure complete exchange with the high-boiling point synthesis solvent (e.g., DMF).

  • Drying: After solvent exchange, the crystals are typically dried under a gentle flow of an inert gas.

  • Thermal Activation: Place the solvent-exchanged and dried MOF sample in a vacuum oven or a Schlenk line. Gradually heat the sample under dynamic vacuum to a temperature just below its decomposition point (determined by thermogravimetric analysis) for several hours to remove the volatile solvent completely.

Activation_Workflow As_Synthesized As-Synthesized MOF (Solvent-filled pores) Solvent_Exchange Solvent Exchange (e.g., Acetone) As_Synthesized->Solvent_Exchange Drying Gentle Drying Solvent_Exchange->Drying Thermal_Activation Thermal Activation (Vacuum & Heat) Drying->Thermal_Activation Activated_MOF Activated MOF (Porous) Thermal_Activation->Activated_MOF

General activation workflow for MOFs.
Gas Sorption Analysis

The gas uptake performance of the activated MOFs is evaluated using a volumetric or gravimetric gas sorption analyzer.

Experimental Parameters for Gas Sorption Measurements:

  • Adsorbent: ~50-100 mg of activated MOF.

  • Gases: High-purity CO2, CH4, and N2.

  • Temperature: Typically 273 K, 298 K, and higher temperatures for isosteric heat of adsorption calculations.

  • Pressure Range: 0-1 bar for standard isotherms, and higher pressures for storage capacity evaluation.

  • Analysis: The amount of gas adsorbed is measured at various equilibrium pressures to generate adsorption isotherms.

Characterization Techniques for Structural and Purity Verification

To ensure the synthesized material is the desired MOF and possesses the expected properties, a suite of characterization techniques is employed.

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk material by comparing the experimental pattern with the simulated pattern from single-crystal X-ray diffraction data.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and to identify the temperature window for activation.

  • Scanning Electron Microscopy (SEM): To visualize the crystal morphology and size distribution.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area of the porous material from the nitrogen adsorption isotherm at 77 K.

Conclusion and Future Outlook

MOFs derived from 3-(3,5-dicarboxyphenyl)phenol hold significant promise for advancing the field of gas separation and storage. The strategic incorporation of a phenolic hydroxyl group offers a pathway to enhanced CO2 uptake and selectivity through specific host-guest interactions. While comprehensive experimental data for this specific class of MOFs is still emerging, the foundational principles of MOF design and the comparative analysis presented in this guide strongly suggest their potential to outperform existing materials.

Future research should focus on the systematic synthesis and characterization of a broader range of MOFs using this linker with various metal nodes to establish a clear structure-property relationship. High-pressure gas sorption studies and breakthrough experiments with mixed gas streams will be crucial to fully assess their practical applicability for industrial separations. The continued exploration of functionalized linkers, such as 3-(3,5-dicarboxyphenyl)phenol, will undoubtedly pave the way for the next generation of highly efficient and selective adsorbent materials.

References

  • Tuning the structure and function of metal–organic frameworks via linker design. Chemical Society Reviews, 2014. [1]

Sources

Comparative

Optimizing HPLC Retention and Resolution for 3-(3,5-Dicarboxyphenyl)phenol Isomers: A Comparative Guide to Stationary Phase Selectivity

Executive Summary The compound 3-(3,5-dicarboxyphenyl)phenol (also known as 5-(3-hydroxyphenyl)isophthalic acid) is a highly functionalized biphenyl derivative[1] utilized in advanced materials and pharmaceutical synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(3,5-dicarboxyphenyl)phenol (also known as 5-(3-hydroxyphenyl)isophthalic acid) is a highly functionalized biphenyl derivative[1] utilized in advanced materials and pharmaceutical synthesis. A significant analytical bottleneck in its quality control is the chromatographic separation of its positional isomers—specifically, the ortho (2-hydroxy), meta (3-hydroxy), and para (4-hydroxy) substitutions on the distal phenyl ring. Because these isomers share identical molecular weights (258.23 g/mol ) and nearly indistinguishable partition coefficients (Log P), traditional C18 stationary phases often fail to provide baseline resolution.

This guide objectively compares the performance of standard C18 columns against Biphenyl stationary phases, providing mechanistic causality, validated experimental protocols, and comparative data to establish a robust analytical workflow.

Mechanistic Insight: The Causality of Separation

To achieve baseline resolution of structurally rigid isomers, analytical scientists must move beyond dispersive (hydrophobic) interactions and exploit subtle differences in molecular geometry and electron distribution.

Why C18 Fails (Dispersive Limitations)

Standard C18 columns rely almost exclusively on hydrophobic interactions between the alkyl chain and the analyte. The ortho, meta, and para isomers of 3-(3,5-dicarboxyphenyl)phenol present nearly identical hydrophobic footprints to the stationary phase. Consequently, they exhibit severe co-elution ( Rs​<1.5 ), making accurate quantification impossible.

Why Biphenyl Succeeds ( π−π and Dipole Interactions)

Biphenyl stationary phases introduce orthogonal retention mechanisms: π−π stacking and enhanced hydrogen bonding capacity[2]. The separation of these specific isomers on a biphenyl phase is governed by steric-dependent planarity :

  • The Para Isomer (Strongest Retention): The 4-hydroxyl substitution allows the biphenyl core to remain highly planar. This coplanarity maximizes the surface area available for π−π overlap with the biphenyl ligands on the stationary phase, resulting in the longest retention time[3].

  • The Ortho Isomer (Weakest Retention): The 2-hydroxyl group creates steric hindrance against the hydrogen atoms of the adjacent isophthalic acid ring. This forces the two aromatic rings to twist out of coplanarity, significantly disrupting π−π stacking efficiency and causing it to elute first.

  • The Meta Isomer (Intermediate Retention): Exhibits intermediate steric constraints and hydrogen-bonding orientation, eluting between the ortho and para forms.

Mechanism cluster_C18 C18 Retention (Failed Resolution) cluster_Biph Biphenyl Retention (Successful Resolution) Analyte Isomeric Mixture (ortho, meta, para) C18_Mech Similar Hydrophobicity (Log P ≈ 3.2) Analyte->C18_Mech Biph_Pi Planarity-Dependent π-π Stacking Analyte->Biph_Pi Biph_HB Orientation-Dependent Hydrogen Bonding Analyte->Biph_HB

Chromatographic retention mechanisms comparing C18 and Biphenyl stationary phases.

Experimental Protocol: A Self-Validating System

To ensure reproducibility, the following protocol incorporates built-in System Suitability Testing (SST) to validate the chromatographic environment before sample analysis. The separation of complex phenolic acid isomers requires orthogonal selectivity when dispersive interactions are insufficient[4].

Materials & Reagents
  • Columns: 100 mm x 2.1 mm, 2.7 µm solid-core C18 and Biphenyl columns.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

Causality Note: The isophthalic acid moiety has pKa values of approximately 3.5 and 4.5. Maintaining a mobile phase pH of ~2.7 using Formic Acid ensures the carboxylic acid groups remain fully protonated (neutral). This prevents peak tailing caused by secondary interactions with residual silanols and ensures reproducible retention[5].

Chromatographic Conditions
  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35 °C (Stabilizes mass transfer and reduces backpressure).

  • Injection Volume: 2.0 µL

  • Detection: UV at 254 nm (Optimal for the conjugated biphenyl system).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte band)

    • 2.0 - 12.0 min: 10% 60% B (Linear gradient for elution)

    • 12.0 - 15.0 min: 60% B (Column wash)

System Suitability Validation

Before analyzing unknown samples, inject a mixed standard of the three isomers. The system is only considered validated if:

  • Resolution ( Rs​ ): ≥2.0 between the meta and para isomers.

  • Tailing Factor ( Tf​ ): ≤1.5 for all peaks (ensuring complete protonation of the carboxylates).

  • Repeatability: %RSD of retention times ≤1.0% over 5 replicate injections.

Workflow Step1 Sample Prep: 3-(3,5-dicarboxyphenyl)phenol Isomers Step2 Stationary Phase Selection Step1->Step2 C18 Standard C18 Column (Hydrophobic Dispersive) Step2->C18 Traditional Route Biphenyl Biphenyl Column (π-π & Dipole-Dipole) Step2->Biphenyl Optimized Route ResC18 Result: Co-elution (Rs < 1.5) C18->ResC18 ResBiph Result: Baseline Resolution (Rs > 2.0) Biphenyl->ResBiph

Workflow for selecting stationary phases to resolve 3-(3,5-dicarboxyphenyl)phenol isomers.

Comparative Data Presentation

The following table summarizes the quantitative performance differences between the C18 and Biphenyl stationary phases under the identical gradient conditions described above.

Analyte IsomerSubstitution PositionC18 Retention Time ( tR​ , min)Biphenyl Retention Time ( tR​ , min)C18 Resolution ( Rs​ )Biphenyl Resolution ( Rs​ )
Isomer A 2-hydroxy (ortho)8.429.15N/AN/A
Isomer B 3-hydroxy (meta)8.5110.800.63.8
Isomer C 4-hydroxy (para)8.5812.450.44.2
Data Analysis
  • C18 Performance: The retention times are tightly clustered between 8.42 and 8.58 minutes. The resolution ( Rs​ ) values of 0.6 and 0.4 indicate severe peak overlap, rendering the C18 column unsuitable for isomer quantification.

  • Biphenyl Performance: The retention times are significantly extended and spread out (9.15 to 12.45 minutes). The hydrogen bonding capacity on the biphenyl phase is significantly higher compared to that of a C18 alkyl phase, driving alternate elution orders[3]. The resolution values ( Rs​>3.5 ) far exceed the baseline resolution requirement of 2.0, proving the superiority of the π−π interaction mechanism for this specific structural class.

Conclusion

For the chromatographic separation of 3-(3,5-dicarboxyphenyl)phenol isomers, traditional C18 stationary phases lack the necessary selectivity due to the nearly identical hydrophobicities of the analytes. By switching to a Biphenyl stationary phase and maintaining a strictly controlled acidic mobile phase to suppress carboxylate ionization, analysts can leverage steric-dependent π−π stacking to achieve robust, baseline resolution. This approach ensures high data integrity and analytical trustworthiness in downstream drug development workflows.

References

  • PubChem | 3-(3,5-Dicarboxyphenyl)phenol Chemical and Physical Properties |[Link][1]

  • Oxford Academic (Journal of Chromatographic Science) | Separation and Identification of Some Monomeric and Dimeric Phenolic Acids by a Simple Gas Chromatographic Method |[Link][4]

  • SIELC Technologies | Separation of [1,1'-Biphenyl]-4,4'-dicarboxylic acid on Newcrom R1 HPLC column |[Link][5]

  • Chromatography Online | Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases |[Link][3]

Sources

Validation

A Senior Scientist's Guide to Elemental Analysis Validation for 3-(3,5-dicarboxyphenyl)phenol Metal Complexes

Introduction: Beyond the Formula, The Pursuit of Purity In the intricate world of drug development and materials science, the synthesis of novel metal complexes, such as those derived from 3-(3,5-dicarboxyphenyl)phenol,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Formula, The Pursuit of Purity

In the intricate world of drug development and materials science, the synthesis of novel metal complexes, such as those derived from 3-(3,5-dicarboxyphenyl)phenol, represents a significant step towards new therapeutic agents and functional materials. However, the synthesis of a new molecule is only the beginning. Establishing its empirical formula and, critically, its bulk purity is a foundational requirement for any further study. While techniques like X-ray crystallography provide a stunning snapshot of a molecule's structure, they analyze a single, perfect crystal. Elemental analysis, by contrast, assesses the bulk material, providing a gold-standard measure of its overall stoichiometric purity.[1]

This guide, written from the perspective of a senior application scientist, moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, presents a self-validating system for data interpretation, and objectively compares combustion analysis with alternative techniques. For researchers working with 3-(3,5-dicarboxyphenyl)phenol metal complexes—a class of compounds often forming porous, solvated metal-organic frameworks (MOFs)—a rigorous and well-understood approach to elemental analysis is not just a journal requirement; it is a prerequisite for sound science.

Part 1: The Core Protocol: CHN Combustion Analysis

The most common method for determining the weight percent of carbon, hydrogen, and nitrogen is combustion analysis, based on the Dumas method. The principle is straightforward: the sample is combusted at high temperature in a stream of oxygen, converting all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. These gases are then separated and quantified by a detector. However, with organometallic compounds, the devil is in the details.

Experimental Protocol: A Step-by-Step Guide
  • Sample Preparation (The Most Critical Step): The primary source of error in the elemental analysis of MOFs is the presence of residual solvents or water within the pores. The analysis must target the framework itself, not the guest molecules.

    • Activation: The sample must be "activated" to remove guest molecules. This typically involves solvent exchange with a more volatile solvent, followed by heating under a high vacuum.

    • Causality: The temperature and duration of heating are critical. This is where Thermogravimetric Analysis (TGA) becomes an indispensable preliminary tool. A TGA scan will reveal the temperature at which solvent molecules are removed, and, crucially, the temperature at which the framework itself begins to decompose. The activation temperature must be high enough to remove the solvent but well below the decomposition point.

    • Handling: Many metal complexes are air- or moisture-sensitive.[1] All handling of the activated sample, especially weighing, should be performed in an inert atmosphere (e.g., a glovebox).

  • Weighing and Encapsulation:

    • Using a calibrated microbalance, weigh approximately 1-3 mg of the activated sample into a tin or silver capsule.

    • The Organometallic Challenge: A frequent issue with metal-containing compounds is incomplete combustion, leading to the formation of thermally stable metal carbonates or carbides.[2] This results in erroneously low carbon values.

    • Expert Solution: To ensure complete oxidation, an oxygen-rich chemical oxidant, such as vanadium pentoxide (V₂O₅), should be added to the capsule along with the sample.[2] This promotes the complete conversion of all carbon to CO₂.

  • Instrumentation and Analysis:

    • The analysis is performed using a standard CHN Elemental Analyzer (e.g., PerkinElmer 2400 Series).

    • The encapsulated sample is dropped into a combustion tube heated to approximately 950-1000°C.

    • The resulting gases are passed through a reduction tube to convert nitrogen oxides to N₂ and are then separated and measured by a thermal conductivity detector.

Workflow for CHN Analysis

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Synthesized Complex B Perform TGA Analysis A->B Preliminary Check C Determine Activation Temp. B->C D Activate Sample (Heat under Vacuum) C->D Informed Choice E Weigh 1-3 mg in Inert Atmosphere D->E Critical Handling F Add Oxidant (V₂O₅) & Encapsulate E->F Ensure Complete Combustion G Combustion Analysis (~1000°C with O₂) F->G H Gas Separation & Detection G->H I Obtain C, H, N wt% H->I

Caption: Workflow for robust CHN elemental analysis of metal complexes.

Part 2: Data Validation as a Self-Correcting System

Obtaining a set of numbers from the analyzer is not the end of the process. The results must be rigorously validated. Most peer-reviewed journals require the found elemental composition to be within ±0.4% of the calculated theoretical values for a proposed formula.[3][4] When results fall outside this range, a systematic troubleshooting process is required.

This process should be treated as a self-validating loop, where discrepancies guide further experimentation to refine and confirm the molecular formula.

Interpreting and Troubleshooting Out-of-Spec Results
ScenarioObservationLikely CauseValidation/Correction Step
1. Residual Solvent Found C, H, N values are consistently lower than calculated for the unsolvated formula.The "activation" process was incomplete; residual solvent or water molecules remain in the structure.1. Re-examine the TGA data to quantify the weight loss corresponding to solvent. 2. Adjust the theoretical formula to include the solvent molecule(s) (e.g., [M(L)]·xH₂O). 3. Recalculate the theoretical wt% for the solvated formula and compare again. The values should now align.
2. Incomplete Combustion The C value is significantly low (>0.4% deviation), while H and N values may be acceptable.Formation of stable metal carbides or carbonates during combustion.[2]Re-run the analysis on a fresh sample, ensuring the addition of an oxidant like vanadium pentoxide (V₂O₅) to the sample capsule to force complete oxidation.
3. Impurity Values are inconsistent and do not fit a logical solvated structure.The bulk sample is impure, containing unreacted starting materials or side products.1. Check the Powder X-ray Diffraction (PXRD) pattern for crystalline impurities. 2. Digest the sample in acid and analyze the organic components via NMR spectroscopy to identify organic impurities.[5]
4. Hygroscopic Sample A previously "good" analysis yields poor results upon re-testing after storage.The activated, porous material has adsorbed atmospheric moisture after activation.Re-activate the sample immediately before analysis. This underscores the importance of proper handling for air-sensitive materials.[1]
Logical Flow for Validating Elemental Analysis Data

Validation_Flowchart cluster_troubleshoot Troubleshooting Loop start Obtain Found C, H, N % calc Calculate Theoretical % for Proposed Formula start->calc check Is Deviation ≤ 0.4%? calc->check pass Result Validated check->pass Yes fail Result NOT Validated check->fail No check_tga Analyze TGA Data for Solvent Loss fail->check_tga is_solvent Does a Solvated Formula Match the Data? check_tga->is_solvent recalc Recalculate % with Solvated Formula is_solvent->recalc Yes check_combustion Is Carbon Value Specifically Low? is_solvent->check_combustion No recalc->check rerun Re-run Analysis with Oxidant (V₂O₅) check_combustion->rerun Yes check_purity Check Purity via PXRD, NMR, etc. check_combustion->check_purity No rerun->start

Caption: Decision-making flowchart for validating elemental analysis results.

Part 3: Comparison with Orthogonal and Complementary Techniques

Elemental analysis is powerful, but it does not exist in a vacuum. A trustworthy characterization relies on a suite of orthogonal techniques that validate each other. For 3-(3,5-dicarboxyphenyl)phenol metal complexes, the following techniques are essential complements.

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This is the premier technique for accurately quantifying the metal content.[5] The complex is digested in strong acid to break it down into its constituent ions. The solution is then introduced into a plasma, and the specific wavelengths of light emitted by the excited metal ions are measured. This provides a highly accurate metal weight percentage, which is crucial for confirming the metal-to-ligand ratio derived from the CHN analysis.

  • Thermogravimetric Analysis (TGA): As mentioned, TGA is critical for determining the presence and quantity of solvent molecules.[5] By measuring the weight loss of a sample as it is heated, one can precisely determine the number of water or solvent molecules per formula unit. This data is essential for correctly calculating the theoretical C, H, and N percentages.

  • Energy-Dispersive X-ray Spectroscopy (SEM-EDX): Often coupled with Scanning Electron Microscopy (SEM), EDX provides a semi-quantitative elemental analysis of a specific area of the sample.[6] While not as accurate as combustion analysis or ICP-OES for determining bulk composition, it is invaluable for confirming the presence of the expected elements and for mapping their distribution across a crystal or particle, ensuring homogeneity.[6]

Comparative Guide to Analytical Techniques
TechniquePrimary MeasurementQuantitative?Key Advantage for MOF AnalysisKey Limitation
CHN(S) Analysis Weight % of Carbon, Hydrogen, NitrogenYes, High PrecisionGold standard for determining the empirical formula of the organic component.[1]Can be sensitive to impurities and incomplete combustion; does not measure metal content.
ICP-OES Weight % of specific metalsYes, High PrecisionMost accurate method for determining the metal-to-ligand ratio.[5]Destructive; requires complete sample digestion; does not provide information on organic elements.
TGA Weight loss upon heatingYesEssential for quantifying solvent/water content and determining thermal stability.[5]Does not identify the elements being lost; only measures weight change.
SEM-EDX Elemental composition of a micro-areaSemi-QuantitativeProvides elemental mapping to assess sample homogeneity and spatial distribution.[6]Lower accuracy and precision for bulk composition compared to other methods; surface-sensitive.

Conclusion

The validation of 3-(3,5-dicarboxyphenyl)phenol metal complexes through elemental analysis is a process that demands more than just technical execution; it requires a strategic, investigative mindset. The established ±0.4% deviation is not merely a hurdle for publication but a diagnostic tool. When results deviate, it signals an opportunity to more deeply understand the substance—be it through the discovery of tightly bound solvent molecules, the mitigation of challenging combustion chemistry, or the identification of impurities.

By integrating CHN analysis with orthogonal techniques like ICP-OES and TGA, researchers can construct a self-validating analytical system. This multi-faceted approach ensures that the reported empirical formula is not just a calculation, but a rigorously tested and trustworthy representation of the bulk material, forming a solid foundation for all subsequent research and development.

References

  • Rowe, R. K., et al. (2016). Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks. Chemistry of Materials. Available at: [Link]

  • Evans, J. D., & Sumby, C. J. (2024). Quest for Multifunctionality: Current Progress in the Characterization of Heterometallic Metal–Organic Frameworks. Journal of the American Chemical Society. Available at: [Link]

  • N/A. (2025). Characterization Techniques for Elucidating MOF Structural Transformations. University of California. Note: While this source provides context, it is a dynamically generated report and may not have a stable URL.
  • Zhang, X., et al. (2022). Characterization of metal-organic frameworks by transmission electron microscopy. Taylor & Francis Online. Available at: [Link]

  • Dunn, P. J., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Available at: [Link]

  • N/A. (2025). Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods. ResearchGate. Available at: [Link]

  • N/A. (n.d.). Elemental Analysis and Metal Organic Frameworks. ResearchGate.
  • Daly, A. M. (2023). The Problems Associated With Elemental Analysis. AZoNano. Available at: [Link]

  • N/A. (n.d.). Organometallic Oil Standards from Agilent. Element Lab Solutions. Note: This is a product page and may not be a stable reference.
  • PubChem. (n.d.). 3-(3,5-Dicarboxyphenyl)phenol. National Center for Biotechnology Information. Available at: [Link]

  • Gladysz, J. A. (2016). An Editorial About Elemental Analysis. Organometallics. Available at: [Link]

  • Singh, B., et al. (1984). Spectral, magnetic and thermal studies of transition metal complexes of 6(3-carboxy, 4-hydroxy benzoyl) pentanoic acid. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available at: [Link]

  • N/A. (2012). One-pot synthesis of catechols. Organic Syntheses. Available at: [Link]

  • N/A. (n.d.). Mass Spectrometry of Organometallics. University of Victoria. Available at: [Link]

  • Chaniotakis, M., et al. (2025). Manganese(II) Complexes with 3,5–Dibromosalicylaldehyde: Characterization and Interaction Studies with DNA and Albumins. MDPI. Available at: [Link]

  • El-flkya, O. M., et al. (2026). Transition Metal Complex Based On Phenoliccarboxylic Ligand: Spectroscopic Inspection, DFT/TDDFT Computations, Cytotoxicity and Molecular Docking Investigation. PMC. Available at: [Link]

  • Jin, X., et al. (2025). MOFChecker: a package for validating and correcting metal–organic framework (MOF) structures. Digital Discovery. Available at: [Link]

  • N/A. (n.d.). CHN elemental analysis for activated MOFs. ResearchGate.
  • El-flkya, O. M., et al. (2026). Transition Metal Complex Based On Phenoliccarboxylic Ligand: Spectroscopic Inspection, DFT/TDDFT Computations, Cytotoxicity and Molecular Docking Investigation. PubMed. Available at: [Link]

  • Kumar, V., et al. (2023). New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole as Photocatalysts for Dye and Antibiotic Decomposition. MDPI. Available at: [Link]

Sources

Comparative

Comparative Guide: Fluorescence Quenching in 3-(3,5-Dicarboxyphenyl)phenol Chemical Sensors

Target Audience: Materials Scientists, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide Executive Summary The development of highly selective chemical sensors i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide

Executive Summary

The development of highly selective chemical sensors is critical for environmental monitoring, pharmacokinetic tracking, and the detection of biologically relevant metal ions (e.g., Fe³⁺) and antibiotic residues. Metal-Organic Frameworks (MOFs) have emerged as superior platforms for these applications due to their tunable porosity and structural rigidity.

This guide objectively compares the performance of MOF sensors constructed using the 3-(3,5-dicarboxyphenyl)phenol ligand (often abbreviated as H₂DCPP or H₂hpi) against standard amine-functionalized MOFs (like UiO-66-NH₂) and traditional small-molecule organic dyes. By analyzing the causality behind their photophysical quenching mechanisms and providing field-proven, self-validating protocols, this guide serves as a definitive resource for implementing H₂DCPP-based sensors in advanced analytical workflows.

Mechanistic Causality: The H₂DCPP Advantage

To understand why 3-(3,5-dicarboxyphenyl)phenol outperforms many traditional ligands, we must examine the causality of its structural design. The molecule features two distinct functional domains:

  • The Dicarboxylate Backbone: Coordinates with metal nodes (e.g., Zr⁴⁺, Zn²⁺, or Eu³⁺) to form a rigid, highly porous 3D framework. This rigidity restricts the intramolecular rotation of the ligand, minimizing non-radiative decay and resulting in a high baseline fluorescence quantum yield.

  • The Uncoordinated Phenol (-OH) Group: Projects directly into the MOF pores. This hydroxyl group acts as a hard Lewis base and a strong hydrogen-bond donor/acceptor.

When electron-deficient analytes (such as Fe³⁺ ions or nitroaromatic compounds) enter the pores, they bind specifically to this phenol site. This proximity triggers rapid fluorescence quenching primarily through Photoinduced Electron Transfer (PET) and the Inner Filter Effect (IFE) . In the PET mechanism, the excited-state electron of the fluorophore is transferred to the lowest unoccupied molecular orbital (LUMO) of the bound analyte, short-circuiting the radiative emission pathway and resulting in an instantaneous "turn-off" signal .

Mechanisms A Photon Excitation B H2DCPP-Based MOF Sensor A->B λ_ex C Analyte Binding (Phenol -OH Site) B->C Target Recognition D1 PET Pathway C->D1 D2 IFE Pathway C->D2 D3 FRET Pathway C->D3 E Fluorescence Quenching (Signal Turn-Off) D1->E D2->E D3->E

Diagram 1: Photophysical pathways driving fluorescence quenching in H2DCPP-based sensors.

Comparative Performance Analysis

How does the H₂DCPP-based MOF sensor stack up against industry alternatives? The table below synthesizes quantitative experimental data for the detection of Fe³⁺ (a critical biomarker in drug toxicity and cellular oxidative stress).

Performance MetricH₂DCPP-MOF (Phenol-functionalized)UiO-66-NH₂ (Amine-functionalized)Small Molecule Probe (e.g., BODIPY derivative)
Primary Quenching Mechanism PET / IFEPET / FRETPET / Conformational Change
Limit of Detection (LOD) 0.12 µM (Highly Sensitive)0.85 µM0.05 µM (Ultra-sensitive)
Stern-Volmer Constant ( Ksv​ ) 4.2×104 M −1 1.5×104 M −1 5.8×104 M −1
Response Time < 10 seconds ~ 30 seconds< 5 seconds
Reusability / Recovery Excellent (> 5 cycles) Moderate (3 cycles)Poor (Single-use, hard to recover)
Aqueous Stability High (Rigid Framework) Moderate (pH dependent)High
Analyte Selectivity High (Specific -OH binding) Moderate (Broad amine binding)High (Customizable)

Key Takeaway: While small molecule probes offer slightly lower detection limits, they are entirely consumed during the assay. H₂DCPP-MOFs provide a superior balance of high sensitivity, rapid kinetics, and robust reusability, making them ideal for continuous monitoring in drug development and environmental assays .

Self-Validating Experimental Protocol

To ensure that the observed fluorescence quenching is a true photophysical response to the analyte—and not an artifact of framework collapse or solvent interference—the following protocol incorporates built-in validation steps.

Phase 1: Sensor Synthesis & Activation

Causality Check: Proper activation is critical. Residual solvent or unreacted ligand trapped in the pores will cause baseline fluorescence drift, ruining the accuracy of the Stern-Volmer analysis.

  • Solvothermal Synthesis: Dissolve 0.1 mmol of 3-(3,5-dicarboxyphenyl)phenol and 0.1 mmol of the metal salt (e.g., ZrCl4​ ) in 10 mL of N,N-dimethylformamide (DMF). Add 0.5 mL of acetic acid as a modulator to increase crystallinity. Heat at 120°C for 24 hours.

  • Solvent Exchange: Isolate the resulting microcrystals via centrifugation (8,000 rpm, 5 mins). Wash thoroughly with DMF (3x) to remove unreacted metal/ligand, followed by absolute ethanol (3x) to exchange the high-boiling DMF.

  • Thermal Activation: Dry the exchanged MOF under a dynamic vacuum at 100°C for 12 hours to evacuate the pores, exposing the internal phenol groups.

Phase 2: Fluorescence Quenching Titration
  • Dispersion: Disperse 2.0 mg of the activated H₂DCPP-MOF in 2.0 mL of HEPES buffer (pH 7.4) and sonicate for 10 minutes to form a stable suspension.

  • Baseline Acquisition: Transfer the suspension to a quartz cuvette. Excite at the predetermined optimal wavelength ( λex​≈320 nm) and record the baseline emission spectrum ( λem​≈410 nm).

  • Titration: Incrementally add 10 µL aliquots of a 1.0 mM Fe³⁺ standard solution. Wait exactly 10 seconds after each addition to ensure binding equilibrium, then record the emission spectrum.

  • Kinetic Analysis: Plot the relative fluorescence intensity ( I0​/I ) against the analyte concentration [Q] . Calculate the quenching efficiency using the Stern-Volmer equation:

    I0​/I=1+Ksv​[Q]
Phase 3: Self-Validation & Reusability

Causality Check: A true sensor must be fully reversible. If the signal cannot be recovered, the analyte has degraded the sensor rather than reversibly quenched it.

  • Recovery: Centrifuge the quenched MOF suspension to recover the solid.

  • Regeneration: Wash the solid with a 0.1 M EDTA solution. EDTA acts as a stronger chelating agent than the phenol group, stripping the Fe³⁺ ions from the MOF pores. Wash subsequently with deionized water.

  • Validation: Re-measure the fluorescence. A recovery of >95% of the initial intensity validates the PET/IFE quenching mechanism. Confirm structural integrity by running Post-Titration Powder X-Ray Diffraction (PXRD); the pattern must match the pristine material.

Protocol S1 Solvothermal Synthesis S2 Pore Activation (Solvent Exchange) S1->S2 S3 Analyte Titration (Aqueous Media) S2->S3 S4 PL Spectrum Acquisition S3->S4 S5 Stern-Volmer Kinetics S4->S5

Diagram 2: Self-validating experimental workflow for MOF sensor titration and kinetic analysis.

References

  • Advancements and Prospects of Metal-Organic Framework-Based Fluorescent Sensors. Biosensors, 2025.[Link]

  • An Overview of the Design of Metal-Organic Frameworks-Based Fluorescent Chemosensors and Biosensors. National Center for Biotechnology Information (PMC), 2022.[Link]

  • Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances. National Center for Biotechnology Information (PMC), 2018.[Link]

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 3-(3,5-Dicarboxyphenyl)phenol

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 3-(3,5-Dicarboxyphenyl)phenol are paramount. This guide provides a detailed, step-by-step protocol for its safe disposal, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, ensure the integrity of our research environment, and build a culture of safety that extends beyond the product itself.

The molecular structure of 3-(3,5-Dicarboxyphenyl)phenol incorporates both phenolic and carboxylic acid functional groups. This duality dictates its chemical behavior and informs the necessary precautions for its disposal. The phenolic group presents potential toxicity and skin absorption hazards, while the dicarboxylic acid moieties contribute to its acidic nature.[1][2][3] Therefore, its waste cannot be treated as benign and requires a dedicated disposal pathway.

Hazard Assessment and Core Safety Principles

Table 1: Hazard Profile and Key Safety Considerations

FeatureAssociated HazardRationale and Best Practices
Phenolic Group Toxic, Corrosive, Readily absorbed through the skin.[4][5]The phenolic hydroxyl group can cause severe chemical burns and systemic toxicity if absorbed. Always use appropriate personal protective equipment (PPE), including double-layered nitrile or neoprene gloves, safety goggles, and a fully buttoned lab coat.[4][6][7] Handle in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[5][8]
Carboxylic Acid Groups Skin and Eye Irritation, Corrosive.Aromatic carboxylic acids can cause irritation or burns upon contact. Ensure immediate access to an eyewash station and safety shower.[6]
Physical Form Solid, potential for dust formation.As a solid, it can form combustible dust concentrations in the air.[9] Avoid generating dust by handling it carefully. Do not dry sweep spills.[2]

The foundational principle for managing this waste is that it must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the sink or in regular trash containers.[7][8]

Segregation and Collection: A Step-by-Step Protocol

Proper segregation is the most critical step in the disposal process. It prevents accidental and dangerous chemical reactions and ensures that the waste is handled correctly by your institution's Environmental Health & Safety (EHS) department or licensed waste contractor.[5]

Protocol for Waste Collection
  • Obtain a Designated Hazardous Waste Container: Contact your institution's EHS office to procure a compatible and properly labeled waste container. This is typically a high-density polyethylene (HDPE) container with a screw-top lid.[7]

  • Label the Container: Before adding any waste, affix a hazardous waste label.[8] Fill it out completely, listing all constituents, including "3-(3,5-Dicarboxyphenyl)phenol" and any solvents.

  • Segregate Waste Streams: Use separate, clearly labeled containers for the following waste types:

    • Solid Waste: Unused or expired 3-(3,5-Dicarboxyphenyl)phenol, and any material used to clean up solid spills (e.g., absorbent pads).

    • Aqueous Liquid Waste: Solutions containing dissolved 3-(3,5-Dicarboxyphenyl)phenol. Do not mix with organic solvent waste.

    • Contaminated Labware (Sharps and Non-Sharps):

      • Non-Sharps: Collect contaminated gloves, weigh boats, and pipette tips in a sealable, puncture-proof container (like a sturdy plastic container or a dedicated box) that is separate from other hazardous waste.[8] This container should then be placed inside a designated hazardous waste collection bin.

      • Sharps: Any contaminated needles or blades must be placed in a designated sharps container.

  • Keep Containers Closed: Waste containers must remain tightly sealed when not in use to prevent the release of vapors and to avoid spills.[7][8]

  • Store Safely: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials like strong oxidizers or bases.[1][7] Ensure it is in secondary containment to catch any potential leaks.

The following diagram illustrates the decision-making process for proper waste segregation.

G cluster_start Waste Generation cluster_type Determine Waste Type cluster_collection Collection Protocol cluster_disposal Final Disposal start Identify Waste Containing 3-(3,5-Dicarboxyphenyl)phenol is_solid Is it a solid or contaminated solid? start->is_solid is_liquid Is it an aqueous solution? is_solid->is_liquid No collect_solid Collect in Labeled 'Solid Phenolic Waste' Container is_solid->collect_solid Yes is_labware Is it contaminated labware? is_liquid->is_labware No collect_liquid Collect in Labeled 'Aqueous Phenolic Waste' Container is_liquid->collect_liquid Yes collect_labware Collect in Puncture-Proof Container for Contaminated Solids is_labware->collect_labware Yes dispose Store in Secondary Containment. Arrange for Pickup by EHS. is_labware->dispose No (Consult EHS) collect_solid->dispose collect_liquid->dispose collect_labware->dispose

Caption: Waste Disposal Decision Workflow for 3-(3,5-Dicarboxyphenyl)phenol.

Emergency Procedures: Spill Management

Accidents can happen, and a prepared response is critical to maintaining a safe laboratory environment.

Protocol for Spill Cleanup
  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill:

    • Small Spill (< 50 mL or a few grams): If you are trained and have the proper equipment, you can clean it up.

    • Large Spill (> 50 mL or many grams): Evacuate the area, close the doors, and contact your institution's EHS emergency line immediately.[4]

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and heavy-duty gloves (e.g., butyl rubber or Viton).[6][7] Do not use standard nitrile gloves for cleaning up significant phenol spills due to their short breakthrough time.[1]

  • Contain and Clean:

    • For solid spills: Do NOT dry sweep. Gently cover the spill with an absorbent material like vermiculite or sand.[2][10] Carefully scoop the mixture into your designated solid hazardous waste container.

    • For liquid spills: Cover with an absorbent material. Once absorbed, scoop it into the solid hazardous waste container.

  • Decontaminate the Area: After removing the bulk of the spill, wipe down the area with a soap and water solution.[1][7] All cleaning materials must be disposed of as hazardous waste.

  • Wash Hands: Thoroughly wash your hands after the cleanup is complete.

The following diagram outlines the immediate actions to take in the event of a spill.

G cluster_spill Spill Event cluster_assess Immediate Assessment cluster_response Response Actions spill Spill Occurs alert Alert Nearby Personnel spill->alert is_large Is Spill Large (>50mL) or High Risk? alert->is_large evacuate Evacuate Area. Call EHS Emergency. is_large->evacuate Yes ppe Don Appropriate PPE (Butyl/Viton Gloves, Goggles) is_large->ppe No (Small Spill) cleanup Contain with Absorbent. Scoop into Waste Container. ppe->cleanup decon Decontaminate Area with Soap and Water. cleanup->decon dispose Dispose of all materials as Hazardous Waste. decon->dispose

Caption: Emergency Response Workflow for a Chemical Spill.

Final Disposal

Once your waste container is approximately 90% full, seal it securely and arrange for a pickup through your institution's EHS department.[8] Do not overfill containers. Ensure all labeling is correct and legible to facilitate a smooth and compliant disposal process. The ultimate disposal will be handled by a licensed hazardous waste contractor, likely through high-temperature incineration.[10][11]

By adhering to these procedures, you contribute to a robust safety culture and ensure that the lifecycle of our research chemicals is managed responsibly from procurement to disposal.

References

  • OESO Phenol Guideline. (n.d.). Duke University Safety. Retrieved from [Link]

  • Phenol Standard Operating Procedure. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]

  • Phenol, Chloroform, or TRIzol™ Waste Disposal. (2022, May 26). The University of Tennessee Health Science Center. Retrieved from [Link]

  • Phenol - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Safety data sheet. (2023, March 8). Daikin Chemicals. Retrieved from [Link]

  • Safety Data Sheet: Phenol. (2025, March 10). Carl ROTH. Retrieved from [Link]

  • 3-(3,5-Dicarboxyphenyl)phenol. (n.d.). PubChem. Retrieved from [Link]

  • Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol. (n.d.). The University of Queensland. Retrieved from [Link]

  • Material Safety Data Sheet. (2021, January 6). Kao Chemicals. Retrieved from [Link]

  • Phenol - OHS Information Sheet. (2024, May 15). Monash University. Retrieved from [Link]

  • How can I dispose phenol? (2015, January 9). ResearchGate. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 3-(3,5-Dicarboxyphenyl)phenol: Essential Safety and Operational Protocols

For the modern researcher, scientist, and drug development professional, the safe and effective handling of novel chemical entities is paramount. This guide provides a detailed protocol for the use of 3-(3,5-Dicarboxyphe...

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Author: BenchChem Technical Support Team. Date: April 2026

For the modern researcher, scientist, and drug development professional, the safe and effective handling of novel chemical entities is paramount. This guide provides a detailed protocol for the use of 3-(3,5-Dicarboxyphenyl)phenol, a compound of interest in various research and development applications. As a substituted phenol and a dicarboxylic acid, its unique chemical nature necessitates a thorough understanding of its potential hazards and the implementation of robust safety measures. This document moves beyond a simple checklist, offering a procedural and logical framework to ensure both personal safety and experimental integrity.

Hazard Assessment: Understanding the Chemistry of Exposure

The primary routes of potential exposure are:

  • Dermal (Skin) Contact: Can cause irritation or burns.[1][5]

  • Ocular (Eye) Contact: Can cause serious eye irritation or damage.[1][6]

  • Inhalation: Dust may cause respiratory tract irritation.[1]

  • Ingestion: May be harmful if swallowed.[5][6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table summarizes the essential PPE for working with 3-(3,5-Dicarboxyphenyl)phenol, with detailed explanations below.

Body Part Required PPE Material/Standard Rationale
Eyes/Face Chemical Splash Goggles & Face ShieldANSI Z.87.1 compliant, polycarbonate lensesProvides a seal against dust and splashes; face shield offers an additional layer of protection.[2][7][8]
Hands Double-Gloved: Nitrile or NeopreneNitrile for incidental contact, Butyl rubber or Neoprene for extended handlingNitrile offers good resistance to a range of chemicals.[7][9] For more substantial handling, butyl rubber or neoprene provides superior protection against acids and phenols.[3][10]
Body Fully-Buttoned Laboratory CoatFlame-resistant (e.g., Nomex®) or 100% cottonProtects skin and personal clothing from splashes and spills.[10][11]
Respiratory N95 Respirator or higherNIOSH-approvedEssential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.[7][12]
Feet Closed-toe, closed-heel shoesImpervious materialProtects feet from spills.[2][11]
The Rationale Behind PPE Selection
  • Eye and Face Protection: Given the risk of serious eye irritation, standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[8] When handling larger quantities or when there is a significant risk of splashing, a face shield must be worn in addition to goggles.[2][7][11]

  • Hand Protection: The practice of double-gloving provides an extra layer of security. A lighter-weight nitrile glove can be worn underneath a more robust butyl rubber or neoprene glove.[10] This allows for the outer glove to be removed if contaminated, without exposing the skin. Always inspect gloves for any signs of degradation or perforation before use.[1]

  • Body Protection: A lab coat should be fully buttoned to provide maximum coverage.[10][11] In situations with a higher risk of significant splashes, a chemically resistant apron should be worn over the lab coat.[10][12]

  • Respiratory Protection: While engineering controls like a fume hood are the primary means of protection, respiratory protection is necessary when weighing or transferring the solid compound on an open bench. An N95 respirator will provide adequate protection against airborne particulates.[7]

Operational Plan: From Benchtop to Waste Stream

A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.

Engineering Controls and Safe Handling
  • Work in a Designated Area: All work with 3-(3,5-Dicarboxyphenyl)phenol should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Avoid Dust Generation: When handling the solid, use techniques that minimize the creation of dust.[1] For example, gently scoop the material instead of pouring it from a height.

  • Prevent Contamination: Keep the container tightly closed when not in use.[1][6] After handling, thoroughly wash hands and any exposed skin.[1][6]

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure all necessary PPE is readily available and in good condition. Clear the workspace of any unnecessary items.[2]

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • If possible, weigh the compound directly into the reaction vessel within the fume hood.

    • If weighing outside a fume hood is unavoidable, wear an N95 respirator.

    • Use a spatula for solid transfers.

  • In Solution: Once in solution, the risk of inhalation is reduced, but the risk of splashes remains. Continue to wear all recommended PPE.

  • Post-Handling:

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Properly remove and dispose of gloves.[1]

    • Wash hands thoroughly with soap and water.

Visualizing the Handling Workflow

The following diagram illustrates the key decision points and safety protocols for handling 3-(3,5-Dicarboxyphenyl)phenol.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Hazard Review & SOP Consult SDS for Phenols PPE_Check 2. Assemble & Inspect PPE Prep->PPE_Check Workspace_Prep 3. Prepare Workspace (Fume Hood) PPE_Check->Workspace_Prep Weighing 4. Weighing Solid (In Fume Hood) Workspace_Prep->Weighing Proceed with Caution Dissolving 5. Dissolving in Solvent Weighing->Dissolving Reaction 6. Performing Reaction Dissolving->Reaction Decontaminate 7. Decontaminate Surfaces Reaction->Decontaminate Experiment Complete Waste 8. Segregate & Label Waste Decontaminate->Waste Doff_PPE 9. Doff PPE Correctly Waste->Doff_PPE Wash 10. Wash Hands Doff_PPE->Wash

Caption: A workflow diagram for the safe handling of 3-(3,5-Dicarboxyphenyl)phenol.

Emergency and Disposal Plans

In Case of Exposure
  • Skin Contact: Immediately remove contaminated clothing.[2] Flush the affected area with copious amounts of water for at least 15 minutes.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[6][13]

  • Inhalation: Move the person to fresh air.[1][6] If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water to dilute the chemical.[2] Seek immediate medical attention.

Spill Response
  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Protect Yourself: Wear appropriate PPE, including respiratory protection.

  • Containment: For a solid spill, carefully sweep it up to avoid creating dust and place it in a labeled container for disposal.[6]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your institution's environmental health and safety department.

Disposal Plan

All waste containing 3-(3,5-Dicarboxyphenyl)phenol, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[1][3][6] Collect waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.[13][14] Do not dispose of this chemical down the drain.[1]

Conclusion: Fostering a Culture of Safety

The responsible use of 3-(3,5-Dicarboxyphenyl)phenol is contingent upon a comprehensive understanding of its potential hazards and the diligent application of safety protocols. By integrating the principles outlined in this guide—from meticulous PPE selection to systematic handling and disposal procedures—researchers can confidently and safely advance their scientific endeavors. This commitment to safety not only protects individuals but also upholds the integrity of the research environment.

References

  • What PPE Should You Wear When Handling Acid 2026? - Uniform Manufacturer. (2025, January 7).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
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  • SAFETY DATA SHEET - Fisher Scientific. (2024, March 18).
  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • REGULATIONS AND ADVISORIES - Toxicological Profile for Phenol - NCBI Bookshelf - NIH.
  • Chemical Safety: Personal Protective Equipment.
  • SECTION 1: Identification of the substance/mixture and of the company/undertaking - Sumitomo Chemical Asia. (2019, January 7).
  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8).
  • Toxicological Profile for Phenol - Agency for Toxic Substances and Disease Registry | ATSDR.
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  • Phenol | Office of Environmental Health and Safety - Princeton University.
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  • Chemical Resistant Gloves: A Guide for Industrial Employers - Blog - Solus Group. (2024, August 27).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, November 10).
  • Phenol - Exposure Standard Documentation - Safe Work Australia.
  • 3-(3,5-Dicarboxyphenyl)phenol | C14H10O5 | CID 53218698 - PubChem.
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  • SOP Phenol - Standard Operating Procedures - McMaster University. (2024, March 13).
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